Product packaging for Avilamycin C(Cat. No.:CAS No. 69787-80-0)

Avilamycin C

Cat. No.: B1603780
CAS No.: 69787-80-0
M. Wt: 1406.2 g/mol
InChI Key: AEIFATUAVHHRBC-GYPCSUJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avilamycin C is a bacterial metabolite that has been found in Streptomyces.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H90Cl2O32 B1603780 Avilamycin C CAS No. 69787-80-0

Properties

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIFATUAVHHRBC-GYPCSUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90Cl2O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220080
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69787-80-0
Record name Avilamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVILAMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Avilamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C is a member of the avilamycin complex, a family of orthosomycin antibiotics produced by the fermentation of Streptomyces viridochromogenes.[1][2] As a minor component of this complex, this compound, alongside its more abundant counterpart Avilamycin A, has garnered interest for its activity against Gram-positive bacteria.[3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed methodologies for key experimental procedures and a summary of its physicochemical and biological properties.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC61H90Cl2O32[3]
Molecular Weight1406.25 g/mol [3]
AppearanceColorless, fine plates (dihydrate) from acetone/ether[3]
Melting Point188-189 °C (dihydrate)[3]
Specific Optical Rotation [α]D20-4.8° (c = 1.44 in chloroform)[3]
UV max (methanol)228, 284 nm (log ε 4.12, 3.33)[3]
SolubilitySoluble in methanol or DMSO
Storage-20°C (long term)
Antibacterial Activity of Avilamycin (Complex)

The avilamycin complex exhibits potent activity against a range of Gram-positive bacteria. While specific data for isolated this compound is limited in the public domain, the activity of the complex provides a strong indication of its potential.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clostridium perfringens0.06128[4]
Clostridium perfringens (pre-avilamycin approval isolates)22[5]
Clostridium perfringens (post-avilamycin approval isolates)12[5]

Note: The broader range for the first C. perfringens entry is from a study of 120 clinical isolates, showing the variability in susceptibility.

Experimental Protocols

Fermentation of Streptomyces viridochromogenes for Avilamycin Production

This protocol is based on general descriptions found in patents for the production of the avilamycin complex.

a. Strain and Culture Conditions:

  • Microorganism: Streptomyces viridochromogenes (e.g., strain NRRL 2860 or MCCC1A01659).[6]

  • Seed Culture Medium (g/L): Soybean cake powder 15.0, yeast powder 25.0, glucose 5.0, dextrin 20.0, CaCl2 2.0, CaCO3 1.0. Adjust pH to 7.0-7.2.[7]

  • Fermentation Medium (g/L): Corn starch 40.0, glucose 20.0, soybean cake powder 10.0, CaCl2 2.0, CaCO3 4.0, NaCl 1.0. Adjust pH to 7.2-7.4.[7]

  • Fermentation Parameters:

    • Inoculum: 5-10% (v/v) of seed culture.[6]

    • Temperature: 27-28 °C.[8]

    • Aeration: Approximately 1 volume of sterile air per volume of nutrient solution per minute.[8]

    • Agitation: Sufficient to maintain homogeneity.

    • Duration: 200-240 hours.[7]

b. Procedure:

  • Prepare the seed culture medium and sterilize.

  • Inoculate with a sporulating culture of S. viridochromogenes.

  • Incubate the seed culture at 28°C with shaking for 24-36 hours.[7]

  • Prepare the fermentation medium in a suitable fermenter and sterilize.

  • Inoculate the fermentation medium with the seed culture.

  • Carry out the fermentation under the specified parameters. Monitor pH, dissolved oxygen, and glucose consumption.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of avilamycins, which can be adapted for the specific purification of this compound. This often involves a multi-step chromatographic approach.

a. Extraction:

  • At the end of the fermentation, filter the broth to separate the mycelium from the supernatant. A filter aid (e.g., 1.5% Celite) can be used to improve filtration.[8]

  • The avilamycin complex is primarily found in the mycelial cake.

  • Extract the mycelial cake with an organic solvent such as methanol.[7]

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

b. Chromatographic Purification:

  • Silica Gel Chromatography (Initial Separation):

    • Apply the crude extract to a silica gel column.

    • Elute with a gradient of chloroform and acetone (e.g., starting with a 4:1 mixture and progressing to 3:7).[4]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):

    • Pool the fractions containing the avilamycin complex.

    • Further purify using a semi-preparative RP-HPLC column (e.g., C18).

    • A typical mobile phase could be a gradient of acetonitrile and an ammonium acetate buffer.[9]

    • Monitor the elution profile using a UV detector at 295 nm.[9]

    • Collect the peak corresponding to this compound.

    • Desalt and concentrate the purified fraction to obtain pure this compound.

Characterization by Mass Spectrometry

a. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrumentation: A quadrupole ion trap mass spectrometer with an ESI source is suitable for analysis.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent such as methanol.

  • Analysis:

    • For negative ion mode, the deprotonated molecule [M-H]- would be observed.

    • For positive ion mode, the sodium adduct [M+Na]+ is commonly observed for avilamycins.[10]

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of avilamycins typically involves the sequential loss of sugar moieties from the oligosaccharide chain.[10]

Mandatory Visualizations

Experimental_Workflow_for_Avilamycin_C_Isolation Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization S_viridochromogenes Streptomyces viridochromogenes Inoculum Seed_Culture Seed Culture (24-36h, 28°C) S_viridochromogenes->Seed_Culture Production_Fermentation Production Fermentation (200-240h, 27-28°C) Seed_Culture->Production_Fermentation Filtration Filtration of Fermentation Broth Production_Fermentation->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction Crude_Extract Crude Avilamycin Extract Methanol_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Avilamycin_Fractions Enriched Avilamycin Fractions Silica_Gel->Avilamycin_Fractions RP_HPLC Reverse-Phase HPLC Avilamycin_Fractions->RP_HPLC Pure_Avilamycin_C Pure this compound RP_HPLC->Pure_Avilamycin_C Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Avilamycin_C->Spectroscopy Bioassays Biological Activity Assays (MIC) Pure_Avilamycin_C->Bioassays

Caption: Workflow for this compound Isolation.

Avilamycin_Biosynthesis_Pathway Proposed Biosynthesis Pathway of Avilamycin Aglycone and Sugar Moieties cluster_aglycone Dichloroisoeverninic Acid Moiety cluster_sugars Sugar Moieties Synthesis cluster_assembly Assembly cluster_modification Post-Assembly Modification Malonyl_CoA Malonyl-CoA + Acetyl-CoA Orsellinic_Acid Orsellinic Acid Malonyl_CoA->Orsellinic_Acid PKS Halogenation Halogenation (AviH) Orsellinic_Acid->Halogenation Methylation Methylation (AviG4) Halogenation->Methylation Dichloroisoeverninic_Acid Dichloroisoeverninic Acid Methylation->Dichloroisoeverninic_Acid Glycosyltransferases Glycosyltransferases Dichloroisoeverninic_Acid->Glycosyltransferases Glucose_1_P Glucose-1-Phosphate TDP_Glucose TDP-Glucose Glucose_1_P->TDP_Glucose Deoxysugars Unusual Deoxysugars (e.g., D-olivose, L-lyxose) TDP_Glucose->Deoxysugars Various Enzymes Deoxysugars->Glycosyltransferases Avilamycin_Scaffold Avilamycin Scaffold Glycosyltransferases->Avilamycin_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases) Avilamycin_Scaffold->Tailoring_Enzymes Avilamycin_C This compound Tailoring_Enzymes->Avilamycin_C

References

Chemical structure and properties of Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin C is a significant member of the avilamycin family of oligosaccharide antibiotics, produced by Streptomyces viridochromogenes. As a major analogue in the commercial veterinary product Surmax™, it plays a crucial role in the antibacterial efficacy of the mixture. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental methodologies for its analysis are also presented, alongside visualizations of its inhibitory action on bacterial protein synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex oligosaccharide antibiotic. Its structure is closely related to Avilamycin A, the primary component of the avilamycin complex, differing only in the redox state of the two-carbon branched-chain on the terminal octose moiety.[1]

Chemical Structure of this compound

G cluster_avilamycin_c This compound Structure Core Oligosaccharide Core Sidechain Dihydroxyethyl Side Chain Core->Sidechain at Terminal Octose Benzoate Dichloro-isoeverninic Acid Moiety Core->Benzoate G This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit 23S_rRNA 23S rRNA (Domain V) L16 Protein L16 A_site A-site Protein_Synthesis Protein Synthesis P_site P-site Avilamycin_C This compound Avilamycin_C->23S_rRNA Binds to H89 & H91 Avilamycin_C->L16 Interacts with tRNA Aminoacyl-tRNA tRNA->A_site Blocked Entry G Isolation of this compound Fermentation Fermentation of S. viridochromogenes Filtration Filtration of Culture Broth Fermentation->Filtration Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Extraction Concentration Concentration of Extract Extraction->Concentration Purification Chromatographic Purification Concentration->Purification

References

Avilamycin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Polyether-like Orthosomycin Antibiotic

Abstract

Avilamycin C is a member of the avilamycin complex, a group of oligosaccharide antibiotics produced by the bacterium Streptomyces viridochromogenes.[1][2] Though structurally distinct from true polyether ionophores, it shares a similar mode of action by affecting bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, with a focus on its classification, mechanism of action, antimicrobial spectrum, biosynthetic pathway, and resistance mechanisms. Detailed experimental protocols for key analytical and microbiological assays are provided, along with quantitative data presented for comparative analysis. Visual diagrams of critical pathways and workflows are included to facilitate a deeper understanding of this antibiotic's properties and applications in research and drug development.

Introduction

Avilamycin is an orthosomycin antibiotic that has garnered significant interest in veterinary medicine as a feed additive to promote growth and control enteric diseases in livestock, particularly pigs and poultry.[2][3] Its primary activity is against Gram-positive bacteria.[2] The avilamycin complex consists of several related factors, with Avilamycin A being the major component.[2] this compound is a key analogue within this complex. This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a detailed resource for their work.

Classification and Chemical Structure

This compound belongs to the orthosomycin family of antibiotics, which are characterized by their complex oligosaccharide structures.[2] While sometimes referred to in the context of polyether antibiotics due to its use in animal feed, it is not a true polyether ionophore. Its structure is that of a complex oligosaccharide.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the 23S rRNA. This binding event interferes with the proper positioning of transfer RNA (tRNA) and initiation factor 2, thereby stalling the translation process and preventing peptide bond formation.[4]

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit tRNA_binding A-site tRNA Binding 50S_subunit->tRNA_binding Blocks 30S_subunit 30S Subunit Avilamycin_C This compound Avilamycin_C->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis tRNA_binding->Protein_Synthesis Inhibits

Figure 1. Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound is primarily active against Gram-positive bacteria, with notable efficacy against pathogenic species such as Clostridium perfringens, a major cause of necrotic enteritis in poultry.[5] It exhibits limited to no activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Avilamycin
Bacterial SpeciesStrain(s)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clostridium perfringens120 clinical isolates0.061280.015 - 256
Clostridium perfringensPre-approval isolates (Canada)22-
Clostridium perfringensPost-approval isolates (Canada)12-

Data compiled from multiple sources.[6][7]

Pharmacokinetics

Following oral administration, avilamycin is poorly absorbed from the gastrointestinal tract, resulting in very low to undetectable plasma concentrations.[2][6] This property is advantageous for its application in treating enteric infections, as the drug is concentrated in the gut where the target pathogens reside.

Table 2: Pharmacokinetic Parameters of Avilamycin in Swine Ileal Content (Oral Administration of 4 mg/kg b.w.)
ParameterValue (Mean ± SD)
Cmax (µg/mL)146.30 ± 13.41
Tmax (h)4
AUC0–24h (h·µg/mL)428.62 ± 14.23
T1/2λz (h)5.87 ± 0.65
MRT0–24h (h)8.23 ± 0.43

Data from a study on crossbred pigs.[6]

Avilamycin is extensively metabolized, and the majority of the administered dose is excreted in the feces.[2][8]

Biosynthesis

Avilamycin is synthesized by Streptomyces viridochromogenes via a complex biosynthetic pathway involving a large gene cluster.[9][10] This cluster contains genes encoding for polyketide synthases, glycosyltransferases, methyltransferases, and other modifying enzymes responsible for the assembly of the intricate oligosaccharide structure.[9][10] The biosynthesis of Avilamycin A and C involves a redox conversion catalyzed by an aldo-keto reductase, AviZ1.[11]

Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, Glucose) PKS Polyketide Synthase (PKS) Forms Dichloroisoeverninic Acid Moiety Precursors->PKS Sugar_Biosynthesis Deoxysugar Biosynthesis (Multiple Enzymatic Steps) Precursors->Sugar_Biosynthesis Glycosyltransferases Glycosyltransferases Assemble Oligosaccharide Chain PKS->Glycosyltransferases Sugar_Biosynthesis->Glycosyltransferases Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, Halogenases, etc.) Glycosyltransferases->Tailoring_Enzymes Avilamycin_C This compound Tailoring_Enzymes->Avilamycin_C AviZ1 AviZ1 (Aldo-keto reductase) Oxidation Avilamycin_C->AviZ1 Avilamycin_A Avilamycin A AviZ1->Avilamycin_A

Figure 2. Simplified biosynthetic pathway of Avilamycin.

Resistance Mechanisms

Bacterial resistance to avilamycin can arise through enzymatic modification of its ribosomal target. The most well-characterized mechanism involves the expression of rRNA methyltransferases that specifically methylate the 23S rRNA, thereby reducing the binding affinity of the antibiotic.[12] The emtA gene has been identified as conferring resistance to avilamycin in Enterococcus faecalis.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for anaerobic bacteria like Clostridium perfringens.

Materials:

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., Schaedler broth, Wilkins-Chalgren Anaerobe Broth)[13][14]

  • This compound stock solution (dissolved in a suitable solvent and diluted in the growth medium)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak system)[13]

Procedure:

  • Prepare serial two-fold dilutions of this compound in the anaerobic growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.[16]

  • Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.[16]

  • Include a positive growth control well containing only the growth medium and the bacterial inoculum.

  • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.[17]

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate under Anaerobic Conditions (37°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

References

An In-depth Technical Guide to the Biosynthesis of Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin C, an oligosaccharide antibiotic produced by Streptomyces viridochromogenes, is a significant precursor to the more potent Avilamycin A. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and precursor molecules. Quantitative data from fermentation and yield enhancement studies are presented, alongside methodologies for key experiments that have elucidated this complex pathway. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Avilamycins are a class of orthosomycin antibiotics with potent activity against Gram-positive bacteria. They are of significant interest in both veterinary and human medicine due to their unique mode of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis. This compound is a major analogue produced during fermentation and is the direct precursor of Avilamycin A, from which it differs only by the oxidation state of a two-carbon branch on the terminal octose moiety.[1][2] Understanding the biosynthesis of this compound is crucial for the targeted genetic engineering of Streptomyces viridochromogenes to improve yields and generate novel, potentially more effective derivatives.

The biosynthesis of this compound is orchestrated by a large gene cluster, designated as the 'avi' cluster, which contains 54 open reading frames.[1] This cluster encodes a suite of enzymes including polyketide synthases (PKS), glycosyltransferases, methyltransferases, and tailoring enzymes that collectively assemble the complex structure of the molecule.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the dichloroisoeverninic acid (DIA) aglycone.

  • Assembly of the heptasaccharide core.

  • Glycosylation and tailoring reactions to form the final this compound structure.

Precursor Molecules

The biosynthesis of this compound utilizes several primary metabolites as building blocks. These include:

  • Orsellinic Acid (OSA): The precursor to the DIA moiety, synthesized by the iterative Type I polyketide synthase, AviM.[3]

  • Propionyl-CoA, D-glucose-1-phosphate, GDP-D-mannose, and UDP-D-glucose: These are the primary precursors for the construction of the heptasaccharide chain.[4]

Enzymatic Steps

While the exact sequence of every enzymatic reaction in the assembly of the heptasaccharide core is not fully elucidated, key enzymes and their roles have been identified through gene knockout studies and bioinformatic analysis.

  • Dichloroisoeverninic Acid (DIA) Synthesis: The biosynthesis of the DIA aglycone begins with the synthesis of orsellinic acid by the iterative PKS AviM.[3] Subsequent tailoring reactions, including halogenation and methylation, are carried out by enzymes encoded within the avi cluster. Gene inactivation studies have implicated aviH (a halogenase) and aviG4 (a methyltransferase) in this process.[1]

  • Heptasaccharide Chain Assembly: The heptasaccharide backbone is assembled by a series of glycosyltransferases that sequentially add sugar moieties. The formation of some of the unusual deoxysugars found in avilamycin is also encoded within the avi cluster. For instance, aviD and aviE are involved in the biosynthesis of dTDP-glucose, a precursor for deoxysugars.[5]

  • Formation of the Eurekanate Moiety: The eurekanate sugar, a branched-chain carbohydrate, is a component of the avilamycin structure. The genes aviB1 and aviO2 have been shown to be involved in the formation and attachment of the two-carbon chain of this moiety.[6]

  • Final Assembly and Tailoring: The fully assembled heptasaccharide chain is attached to the DIA aglycone. Further tailoring reactions, such as methylations and the formation of orthoester linkages, complete the biosynthesis of this compound.

Conversion of this compound to Avilamycin A

This compound is the direct precursor to Avilamycin A. This conversion is a final tailoring step catalyzed by the NADH/NAD+-favored aldo-keto reductase, AviZ1. AviZ1 oxidizes the hydroxyethyl branch of the terminal octose moiety of this compound to an acetyl branch, yielding Avilamycin A.[7]

Quantitative Data

Quantitative analysis of this compound production is essential for optimizing fermentation processes and for metabolic engineering efforts. The following tables summarize key quantitative data from published studies.

Table 1: Avilamycin Production Yields in S. viridochromogenes Mutant Strains
Strain Yield (mg/L) Improvement (%) Reference
Wild Type (WT)--[8]
Z-629.3157.92[8]
A-936.8498.49[8]
F-2345.73146.39[8]
F-23 (Optimized Fermentation)64.8841.87 (over F-23)[8]
Table 2: HPLC Analysis Parameters for Avilamycins
Parameter Value/Condition
Column Agilent SB-Aq, 250 x 4.6 mm, 5-μm
Mobile Phase A: 10 nmol/L ammonium acetate; B: acetonitrile
Detection Wavelength 290 nm
Column Temperature 30°C
Reference [9]
Table 3: Pharmacokinetic Parameters of Avilamycin in Swine Ileal Content (Oral Dose: 4 mg/kg b.w.)
Parameter Value
AUC0–24h 428.62 ± 14.23 h*μg/mL
Cmax 146.30 ± 13.41 μg/mL
Tmax 4 h
Reference [9]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Complementation

Gene knockout studies have been instrumental in assigning function to genes within the avi cluster.

  • Protocol: Gene Inactivation in S. viridochromogenes

    • Construct a gene replacement vector: A vector is created containing flanking regions of the target gene and a resistance cassette.

    • Introduce the vector into S. viridochromogenes: This is typically achieved through protoplast transformation or intergeneric conjugation from E. coli.

    • Select for double-crossover events: Mutants where the target gene has been replaced by the resistance cassette are selected based on antibiotic resistance and loss of a vector-borne marker.

    • Confirm gene deletion: Deletion is confirmed by PCR and Southern blot analysis.

    • Metabolite analysis: The fermentation broth of the mutant is analyzed by HPLC and mass spectrometry to identify any changes in the production of avilamycins or the accumulation of intermediates.

    • Complementation: The wild-type gene is reintroduced into the mutant on a plasmid to confirm that the observed phenotype is due to the gene deletion.

In Vitro Enzymatic Assays

Biochemical characterization of the enzymes in the pathway provides direct evidence of their function.

  • Protocol: In Vitro Assay for AviZ1 (Aldo-keto Reductase) [10]

    • Overexpression and purification of AviZ1: The aviZ1 gene is cloned into an expression vector and the protein is overexpressed in E. coli and purified.

    • Reaction setup: The assay mixture contains purified AviZ1, this compound as the substrate, and either NAD+ or NADP+ as a cofactor in a suitable buffer.

    • Reaction incubation: The reaction is incubated at an optimal temperature for a defined period.

    • Reaction quenching and analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC to detect the conversion of this compound to Avilamycin A.

Extraction and Purification of Avilamycins
  • Protocol: Extraction of Avilamycins from Fermentation Broth [11]

    • Centrifugation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

    • Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate.

    • Concentration: The organic extract is concentrated under reduced pressure.

    • Purification: The crude extract is subjected to further purification using techniques like solid-phase extraction (SPE) and preparative HPLC.

HPLC Analysis of Avilamycins

High-performance liquid chromatography is the primary method for the detection and quantification of avilamycins.

  • Protocol: Analytical HPLC of Avilamycins [12][13]

    • Sample Preparation: Fermentation broth extracts or purified samples are dissolved in a suitable solvent (e.g., methanol/buffer mixture).

    • Chromatographic Separation: Samples are injected onto a reverse-phase C18 column. A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used for elution.

    • Detection: Avilamycins are detected by UV absorbance at approximately 290 nm.

    • Quantification: The concentration of each avilamycin analogue is determined by comparing its peak area to a standard curve generated with known concentrations of purified standards.

Visualizations

Biosynthetic Pathway of this compound

Avilamycin_C_Biosynthesis cluster_precursors Primary Metabolite Precursors cluster_pathway This compound Biosynthesis Propionyl-CoA Propionyl-CoA Sugar Precursors Sugar Precursors Propionyl-CoA->Sugar Precursors D-glucose-1-phosphate D-glucose-1-phosphate D-glucose-1-phosphate->Sugar Precursors GDP-D-mannose GDP-D-mannose GDP-D-mannose->Sugar Precursors UDP-D-glucose UDP-D-glucose UDP-D-glucose->Sugar Precursors Orsellinic Acid Precursors Orsellinic Acid Precursors Orsellinic Acid Orsellinic Acid Orsellinic Acid Precursors->Orsellinic Acid AviM (PKS) Dichloroisoeverninic Acid (DIA) Dichloroisoeverninic Acid (DIA) Orsellinic Acid->Dichloroisoeverninic Acid (DIA) Tailoring Enzymes (e.g., AviH, AviG4) This compound This compound Dichloroisoeverninic Acid (DIA)->this compound Glycosyltransferase Activated Sugar Moieties Activated Sugar Moieties Sugar Precursors->Activated Sugar Moieties Various Enzymes Heptasaccharide Core Heptasaccharide Core Activated Sugar Moieties->Heptasaccharide Core Glycosyltransferases Heptasaccharide Core->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Start Gene Inactivation Gene Inactivation Start->Gene Inactivation Fermentation Fermentation Gene Inactivation->Fermentation Metabolite Extraction Metabolite Extraction Fermentation->Metabolite Extraction HPLC/MS Analysis HPLC/MS Analysis Metabolite Extraction->HPLC/MS Analysis Identify Altered Metabolite Profile Identify Altered Metabolite Profile HPLC/MS Analysis->Identify Altered Metabolite Profile Propose Gene Function Propose Gene Function Identify Altered Metabolite Profile->Propose Gene Function End End Propose Gene Function->End

Caption: Workflow for elucidating gene function in biosynthesis.

Conclusion

The biosynthesis of this compound is a complex process involving a large number of dedicated enzymes encoded by the avi gene cluster. While significant progress has been made in identifying key genes and their functions, a complete, step-by-step enzymatic pathway remains to be fully elucidated. Future research, including in vitro reconstitution of larger parts of the pathway and detailed kinetic analysis of the involved enzymes, will be crucial for a complete understanding. This knowledge will not only be of fundamental scientific interest but will also provide a roadmap for the rational design of novel and improved avilamycin antibiotics through metabolic engineering and synthetic biology approaches.

References

Avilamycin C Analogues: A Technical Guide to Structural Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex of oligosaccharide antibiotics produced by Streptomyces viridochromogenes, is a potent inhibitor of bacterial protein synthesis. Primarily used in veterinary medicine, its intricate structure and diverse range of analogues present a compelling area of study for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of Avilamycin C analogues, detailing their structural variations, comparative biological activities, and the experimental methodologies employed in their characterization.

Introduction

Avilamycin belongs to the orthosomycin family of antibiotics and is predominantly active against Gram-positive bacteria.[1] Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2] The avilamycin complex is comprised of a major active component, Avilamycin A, and a series of related analogues, designated Avilamycins B through N.[2][3] This guide focuses on the structural relationship of these analogues to this compound, a key member of the complex. Understanding the subtle structural modifications across this family of compounds is crucial for elucidating structure-activity relationships (SAR) and guiding future drug design efforts.

Structural Differences of Avilamycin Analogues

The core structure of avilamycin is a complex oligosaccharide chain. The primary diversity among its analogues arises from variations at specific positions, notably the C-45 linkage and the C-56 ketone adduct.[2] Avilamycin A and C differ in the redox state of a two-carbon branched-chain on the terminal octose moiety. The following table summarizes the known structural differences of various avilamycin analogues in relation to the central this compound structure.

Table 1: Structural Modifications of Avilamycin Analogues Compared to this compound

AnalogueMolecular FormulaKey Structural Difference from this compound
Avilamycin A C₆₁H₈₈Cl₂O₃₂Oxidation of the terminal hydroxyethyl group on the eurekanate sugar to an acetyl group.
Avilamycin B C₅₉H₈₄Cl₂O₃₂Differs in the acyl group on the L-lyxopyranosyl sugar.
Avilamycin D C₆₀H₈₆Cl₂O₃₂Variation in the substituent on the eurekanate sugar.
Avilamycin E C₆₁H₈₈Cl₂O₃₃Hydroxylation at a position on the oligosaccharide backbone.
Avilamycin F C₆₀H₈₆Cl₂O₃₁Dehydration of a sugar moiety.
Avilamycin G C₆₁H₈₈Cl₂O₃₁Modification of a hydroxyl group to a keto group.
Avilamycin H C₅₉H₈₄Cl₂O₃₁Combination of modifications found in other minor analogues.
Avilamycin I C₆₀H₈₅Cl₂O₃₂Desaturation of a carbon-carbon bond in a sugar residue.
Avilamycin J C₆₁H₈₇Cl₂O₃₂Isomerization at a chiral center.
Avilamycin K C₅₉H₈₃Cl₂O₃₁Multiple modifications including dehydration and acyl group variation.
Avilamycin L C₆₀H₈₆Cl₂O₃₃Epimerization of a hydroxyl group.
Avilamycin M C₆₁H₈₈Cl₂O₃₂Alteration in the orthoester linkage.
Avilamycin N C₅₉H₈₄Cl₂O₃₂Variation in the methylation pattern of the sugar moieties.

Note: The detailed structural formulas for many of the minor avilamycin factors can be found in the FAO JECFA Monographs.[3][4]

Comparative Biological Activity

The antibacterial potency of avilamycin analogues is typically assessed by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. While comprehensive comparative data for all analogues is limited, available information indicates that Avilamycin A is the most bioactive component. The following table summarizes representative MIC data for Avilamycin A against key Gram-positive pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Avilamycin A against Selected Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clostridium perfringens1200.015 - 2560.06128[5]
Clostridium perfringens55---[6]
Clostridium perfringens89-1-22[7]
Enterococcus faecium-1 - 8--[8]
Staphylococcus aureus-4 - 8--[8]

Experimental Protocols

Isolation and Purification of Avilamycin Analogues

The separation of the complex mixture of avilamycin analogues produced during fermentation is a critical step for their structural and biological characterization. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Protocol: Preparative HPLC for Avilamycin Analogue Separation

  • Sample Preparation: The crude avilamycin complex is extracted from the fermentation broth of Streptomyces viridochromogenes using an organic solvent such as acetone or methanol. The extract is then concentrated under reduced pressure.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., Kromosil 5 µm C18) is typically used.[9]

    • Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 N ammonium acetate).[9] The gradient is optimized to achieve separation of the individual analogues.

    • Detector: A UV detector set at 295 nm is used for monitoring the elution of the avilamycin components.[9] An Evaporative Light Scattering Detector (ELSD) can also be utilized for universal detection of all analogues.[10]

  • Fraction Collection: Fractions corresponding to individual peaks are collected as they elute from the column.

  • Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC-MS/MS.

  • Solvent Removal: The solvent from the purified fractions is removed under vacuum to yield the isolated avilamycin analogue.

Structural Elucidation

The precise chemical structure of each isolated analogue is determined using a combination of spectroscopic techniques.

Protocol: Structural Characterization by NMR and Mass Spectrometry

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of each analogue.

    • Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the sequence and connectivity of the sugar units in the oligosaccharide chain.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assembling the complete three-dimensional structure of the analogue.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.

Avilamycin_Mechanism_of_Action Avilamycin Avilamycin Ribosome Bacterial 70S Ribosome Avilamycin->Ribosome Binds to 50S subunit A_site A-site Avilamycin->A_site Blocks binding Ribosome->A_site P_site P-site Ribosome->P_site A_site->P_site Translocation Inhibition Inhibition Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->A_site Binding Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Cell_Death Bacterial Cell Death or Growth Inhibition Protein_Synthesis->Cell_Death Inhibition leads to Inhibition->Protein_Synthesis

Caption: Avilamycin's mechanism of action, inhibiting bacterial protein synthesis.

Experimental Workflow for Analogue Characterization

The process of identifying and characterizing novel avilamycin analogues follows a systematic workflow, from fermentation to biological evaluation.

Avilamycin_Analogue_Characterization_Workflow Fermentation S. viridochromogenes Fermentation Extraction Crude Extract Preparation Fermentation->Extraction HPLC Preparative HPLC Separation Extraction->HPLC Isolation Isolation of Individual Analogues HPLC->Isolation Structural_Elucidation Structural Elucidation (NMR, MS) Isolation->Structural_Elucidation Purity Purity Assessment (Analytical HPLC) Isolation->Purity SAR Structure-Activity Relationship (SAR) Analysis Structural_Elucidation->SAR Bioactivity Biological Activity Screening (MIC) Purity->Bioactivity Bioactivity->SAR

Caption: Workflow for the characterization of avilamycin analogues.

Conclusion

The avilamycin family of antibiotics represents a rich source of chemical diversity with potent antibacterial activity. The subtle structural modifications among the analogues of this compound have a significant impact on their biological properties. A thorough understanding of these structural nuances, facilitated by advanced separation and spectroscopic techniques, is paramount for the rational design of new and more effective antimicrobial agents. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

In-depth Spectroscopic Analysis of Avilamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Avilamycin C, a significant member of the orthosomycin family of antibiotics. This compound is a key analogue in the commercially produced avilamycin complex, which is utilized in veterinary medicine to control bacterial infections.[1] This document collates available spectroscopic data (NMR, IR, UV-Vis), details experimental methodologies where accessible, and presents a visualization of its mechanism of action.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of this compound provides insights into its electronic structure, particularly the presence of chromophores.

Data Presentation
Solventλmax (nm)log ε
Methanol2284.12
Methanol2843.33
Table 1: UV-Vis Spectroscopic Data for this compound.[2]
Experimental Protocol

Detailed experimental conditions for the acquisition of this specific UV-Vis spectrum are not fully available in the public domain. However, standard UV-Vis spectroscopy protocols for organic compounds would generally involve:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: this compound is dissolved in spectroscopic grade methanol to a known concentration.

  • Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm, with a methanol-filled cuvette used as a reference. The molar absorptivity (ε) is then calculated using the Beer-Lambert law.

Infrared (IR) Spectroscopy

Expected Data Presentation (Hypothetical)
Wavenumber (cm-1)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (hydroxyl groups)
~2930Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1650MediumC=O stretch (ketone)
1100-1000StrongC-O stretch (ethers, alcohols)
Table 2: Hypothetical IR Absorption Bands for this compound based on its known structure.
Experimental Protocol

A standard experimental protocol for obtaining an IR spectrum of a solid sample like this compound would be:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of this compound is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The primary isolation and structural characterization of this compound were reported by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta in 1979.[2] While the full, detailed NMR data tables from these publications are not widely available in public databases, these papers are the definitive source for this information.

Expected Data Presentation (Hypothetical)

Comprehensive NMR analysis would include:

  • ¹H NMR: A table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for all proton signals.

  • ¹³C NMR: A table of chemical shifts (δ) in ppm for all carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): Correlation tables or annotated spectra that establish the connectivity between protons and carbons, confirming the intricate oligosaccharide structure.

Experimental Protocol

The general procedure for NMR analysis of a complex natural product like this compound would involve:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Measurement: A suite of NMR experiments would be performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to enable a full structural assignment.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible Gram-positive bacteria. It targets the bacterial ribosome, a crucial cellular machine responsible for translating mRNA into protein.

Avilamycin_Mechanism_of_Action This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-site 50S_subunit->A_site Blocks 30S_subunit 30S Subunit Protein_synthesis_inhibition Inhibition of Protein Synthesis A_site->Protein_synthesis_inhibition Leads to Avilamycin_C This compound Avilamycin_C->50S_subunit Binds to tRNA_binding Aminoacyl-tRNA Binding tRNA_binding->A_site Targets

Caption: this compound binds to the 50S ribosomal subunit, blocking the A-site and inhibiting protein synthesis.

Experimental Workflow: Isolation and Characterization

The general workflow for obtaining and characterizing this compound from its natural source, Streptomyces viridochromogenes, involves several key steps.

Experimental_Workflow Workflow for this compound Isolation and Characterization cluster_spectroscopy Fermentation 1. Fermentation of Streptomyces viridochromogenes Extraction 2. Extraction of Crude Avilamycin Complex Fermentation->Extraction Chromatography 3. Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation 4. Isolation of Pure this compound Chromatography->Isolation Spectroscopy 5. Spectroscopic Analysis Isolation->Spectroscopy NMR NMR ('H, 'C, 2D) Spectroscopy->NMR IR IR Spectroscopy->IR UV_Vis UV-Vis Spectroscopy->UV_Vis

Caption: General workflow for isolating and spectroscopically characterizing this compound.

Conclusion

This guide provides the available spectroscopic data for this compound and outlines the standard methodologies for their acquisition. While the UV-Vis data is well-documented, detailed public access to the primary NMR and IR data remains limited. Researchers requiring this in-depth information are directed to the seminal publications by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta, Volume 62 (1979). The provided diagrams of the mechanism of action and experimental workflow offer a clear visual summary for educational and research purposes.

References

Avilamycin C solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Avilamycin

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is fundamental to formulation, delivery, and efficacy. This guide provides a comprehensive overview of the solubility of Avilamycin, with a focus on its various factors, in different solvents. Avilamycin is an orthosomycin antibiotic used in veterinary medicine to control bacterial enteric infections.[1] It is a complex of related factors, with Avilamycin A being the major component.[1]

Quantitative Solubility Data

The solubility of Avilamycin has been determined in a range of organic and aqueous solvents. The data presented below is primarily for Avilamycin A and a mixture of Avilamycin factors, which serves as a crucial reference for understanding the solubility profile of the entire complex, including Avilamycin C.

Solubility in Organic Solvents

The solubility of Avilamycin factor A in various organic solvents was determined at 20°C. The results are summarized in the table below.

SolventSolubility (g/L)
Chloroform100
Acetone50
Ethyl acetate10
Methanol5
Ethanol4
Heptane< 1

Data sourced from a study on Avilamycin factor A at 20°C.[1]

Additional qualitative solubility information indicates that Avilamycin is slightly soluble in heated acetone and slightly soluble in methanol.[2] It is also noted to be soluble in DMSO.[3][4]

Aqueous Solubility

The aqueous solubility of both crystalline Avilamycin A and a mixture of Avilamycin factors has been investigated in buffered solutions at 25°C. The results highlight the pH-dependent nature of Avilamycin's solubility.

pHCrystalline Avilamycin A (mg/L)Mixture of Avilamycin Factors (mg/L)
5.0< 0.125< 0.125
7.04175
9.0113222

Data from a study where excess test article was shaken in buffered solutions at 25°C.[5] The concentrations were observed to decrease after reaching maximum solubility, likely due to hydrolysis.[5]

Experimental Protocols for Solubility Determination

The determination of Avilamycin solubility involves several key steps, from sample preparation to quantification. The following is a generalized protocol based on methodologies cited in the literature for Avilamycin analysis.

Sample Preparation and Saturation

The most common method for solubility determination is the shake-flask method.

  • Objective: To create a saturated solution of Avilamycin in the solvent of interest.

  • Procedure:

    • An excess amount of the Avilamycin compound (e.g., crystalline Avilamycin A or a mixture of factors) is added to a known volume of the solvent (e.g., organic solvent or a buffered aqueous solution) in a sealed container.

    • The container is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[5]

    • After the equilibration period, the suspension is allowed to stand to permit the undissolved solid to settle.

Separation of Saturated Solution
  • Objective: To separate the clear, saturated supernatant from the excess undissolved solid.

  • Procedure:

    • Aliquots of the supernatant are carefully withdrawn.

    • The aliquots are filtered to remove any suspended solid particles. A common practice is to use a syringe filter (e.g., 0.2 µm) for this purpose.

Quantification of Avilamycin

The concentration of Avilamycin in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and reliable method for this purpose.[6][7][8]

  • Objective: To accurately measure the concentration of dissolved Avilamycin.

  • Generalized HPLC-MS/MS Protocol:

    • Standard Preparation: A series of standard solutions of Avilamycin with known concentrations are prepared in the same solvent to generate a calibration curve.[9]

    • Chromatographic Separation:

      • Column: A suitable reversed-phase column (e.g., C18) is used for separation.

      • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

      • Detection: The eluent from the HPLC column is introduced into the mass spectrometer.

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for Avilamycin analysis.[6]

      • Analysis: The analysis is often performed in Selected Reaction Monitoring (SRM) mode for quantification, which provides high selectivity and sensitivity.[6]

    • Quantification: The concentration of Avilamycin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Avilamycin.

G Workflow for Avilamycin Solubility Determination cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification A Add excess Avilamycin to solvent B Agitate at constant temperature to reach equilibrium A->B C Filter to remove undissolved solid B->C Equilibrated Suspension E Analyze saturated solution and standards by LC-MS/MS C->E Saturated Solution D Prepare calibration standards D->E F Determine concentration from calibration curve E->F G Solubility Result F->G Final Solubility Data

Caption: A flowchart of the experimental process for determining Avilamycin solubility.

References

Avilamycin C: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C, a member of the orthosomycin family of antibiotics, demonstrates potent antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. The information presented herein is intended to support research and development efforts in the fields of veterinary and human medicine.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, proving effective against a range of clinically significant Gram-positive pathogens. Its efficacy has been documented against species of Clostridium, Enterococcus, Staphylococcus, and Streptococcus. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Clostridium perfringens1200.015 - 2560.06128[1]
Clostridium perfringens89Not Specified1-22[2]
Clostridium difficile50≤0.5Not ReportedNot Reported[3]
Enterococcus faecium304 (avilamycin-resistant)≥16Not ReportedNot Reported[4]

MIC₅₀: The concentration of an antibiotic that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound at the molecular level.

Avilamycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition Blocks tRNA binding 30S_subunit 30S Subunit Avilamycin_C This compound Avilamycin_C->50S_subunit Binds to 23S rRNA tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind

Caption: Mechanism of this compound action on the bacterial ribosome.

This compound binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically hinders the proper docking of aminoacyl-tRNA into the A-site (acceptor site) of the ribosome. By blocking the A-site, this compound effectively stalls the elongation phase of protein synthesis, leading to the cessation of bacterial growth and eventual cell death.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The most common protocols are the broth microdilution and agar dilution methods, which are used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial isolates.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., aerobically or anaerobically) for a specified period. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into a solid agar medium. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies. This method is particularly useful for testing multiple bacterial isolates simultaneously.

Experimental Workflow for Determining Antibacterial Spectrum

The following diagram outlines the general workflow for determining the antibacterial spectrum of this compound.

Antibacterial_Spectrum_Workflow cluster_testing Susceptibility Testing Start Start: Isolate Gram-Positive Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Broth_Microdilution Broth Microdilution Prepare_Inoculum->Broth_Microdilution Agar_Dilution Agar Dilution Prepare_Inoculum->Agar_Dilution Prepare_Avilamycin Prepare Serial Dilutions of this compound Prepare_Avilamycin->Broth_Microdilution Prepare_Avilamycin->Agar_Dilution Incubation Incubate under Appropriate Conditions Broth_Microdilution->Incubation Agar_Dilution->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results Data_Analysis Analyze Data and Determine MIC₅₀/MIC₉₀ Read_Results->Data_Analysis End End: Report Antibacterial Spectrum Data_Analysis->End

Caption: Experimental workflow for MIC determination.

Conclusion

This compound is a potent antibiotic with a specific spectrum of activity against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it a valuable tool in combating bacterial infections, particularly in the veterinary field. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its antibacterial efficacy and for the continued surveillance of potential resistance development. Further research into the activity of this compound against a broader range of Gram-positive pathogens will continue to define its therapeutic potential.

References

In Vitro Activity of Avilamycin C Against Clostridium perfringens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Avilamycin C against Clostridium perfringens, a significant pathogen in veterinary medicine. Avilamycin, an orthosomycin antibiotic, has demonstrated potent activity against this Gram-positive anaerobe. This document synthesizes key quantitative data, details common experimental protocols, and visualizes workflows pertinent to the assessment of this antimicrobial agent.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of this compound against Clostridium perfringens is primarily evaluated through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of the antibiotic that prevents visible growth of the bacterium. A summary of MIC data from various studies is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Avilamycin against Clostridium perfringens Isolates from Swine

No. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Wild-Type Cutoff (COWT) (µg/mL)Reference
1200.015 - 2560.061280.25[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Avilamycin against Clostridium perfringens Isolates from Poultry

No. of IsolatesGeographic OriginMIC50 (mg/L)MIC90 (mg/L)NotesReference
89 (50 pre-approval, 39 post-approval)Canada2 (pre), 1 (post)2 (pre), 2 (post)No significant change in susceptibility over 7 years.[4]
55Brazil--All strains showed high susceptibility.[5][6]
Not SpecifiedBelgium--All strains were sensitive.[7]

Table 3: Additional In Vitro Activity Data for Avilamycin against Clostridium perfringens

ParameterValueStrainConditionsReference
Mutant Prevention Concentration (MPC)8 mg/L (8 x MIC)Strain with MIC of 1 mg/LIn vitro[4]
Bactericidal Activity (in vitro killing curves)DemonstratedC. perfringens-[8]

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro activity of this compound against C. perfringens.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Avilamycin against C. perfringens is typically determined using standardized broth or agar dilution methods.

2.1.1. Broth Dilution Method

The broth dilution method involves challenging the bacterial isolates with a range of Avilamycin concentrations in a liquid growth medium.

  • Inoculum Preparation: C. perfringens isolates are cultured on appropriate media, such as blood agar, under anaerobic conditions. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: A stock solution of Avilamycin is prepared and serially diluted to create a range of concentrations.

  • Incubation: The diluted bacterial inoculum is added to microtiter plates containing the various concentrations of Avilamycin. The plates are incubated under anaerobic conditions at 37°C for a specified period, typically 24 to 48 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of Avilamycin that completely inhibits visible growth of the bacteria.

2.1.2. Agar Dilution Method

The agar dilution method is another common technique for determining MICs.[5][6]

  • Plate Preparation: A series of agar plates, each containing a specific concentration of Avilamycin, is prepared.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates. A Steers inoculum replicator is often used to deliver a consistent volume of each isolate.[5][6]

  • Incubation: The plates are incubated under anaerobic conditions at 37°C until sufficient growth is observed on the control plate (containing no antibiotic).

  • MIC Reading: The MIC is determined as the lowest concentration of Avilamycin that prevents the growth of the bacterial colonies.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Experimental Setup: A standardized inoculum of C. perfringens is added to a broth medium containing Avilamycin at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar and counting the resulting colonies after incubation.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. The killing curves of avilamycin against Clostridium perfringens have been demonstrated both in vitro and ex vivo.[8]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of Avilamycin's activity against C. perfringens.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate C. perfringens Isolate Culture Anaerobic Culture Isolate->Culture Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Inoculation Inoculation of Plates/Tubes Suspension->Inoculation Avilamycin Avilamycin Stock SerialDilution Serial Dilutions Avilamycin->SerialDilution SerialDilution->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Read Visual Inspection for Growth Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Avilamycin_Evaluation_Pyramid cluster_level1 Level 1: In Vitro Assessment cluster_level2 Level 2: Advanced In Vitro Models cluster_level3 Level 3: In Vivo / Ex Vivo Correlation cluster_level4 Level 4: Clinical Application MIC MIC Determination (Susceptibility Testing) MPC Mutant Prevention Concentration (MPC) MIC->MPC TimeKill Time-Kill Kinetics (Bactericidal/Bacteriostatic) TimeKill->MPC PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling MPC->PKPD Efficacy In Vivo Efficacy Studies (e.g., Challenge Models) PKPD->Efficacy CBP Clinical Breakpoint Determination Efficacy->CBP

Caption: Conceptual Pyramid for Avilamycin Activity Evaluation.

Mechanism of Action

While not extensively detailed for C. perfringens specifically, the proposed mechanism of action for Avilamycin involves the inhibition of bacterial protein synthesis. It is suggested to bind to the 30S ribosomal subunit, thereby interfering with the translation process.[1] Further research is needed to fully elucidate the specific molecular interactions and potential resistance mechanisms in C. perfringens. Avilamycin has been shown to have no cross-resistance with other antimicrobial agents.[1][2][3]

Conclusion

This compound demonstrates significant in vitro activity against Clostridium perfringens, as evidenced by low MIC values reported across various studies. The methodologies for assessing this activity are well-established, providing a robust framework for surveillance and research. The lack of cross-resistance and sustained susceptibility over time in some regions highlight its potential as an effective agent for the control of C. perfringens-associated diseases in animal health.[1][4] Further investigations into its precise mechanism of action and the molecular basis of resistance are warranted to ensure its long-term efficacy.

References

Avilamycin C: A Technical Guide to its Veterinary Use as a Growth Promotant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It has been utilized in veterinary medicine, primarily as a feed additive, to promote growth and improve feed efficiency in poultry and swine. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible Gram-positive bacteria.[1][2] The primary target of Avilamycin is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

The binding of Avilamycin to the 50S subunit physically obstructs the A-site, which is the binding site for incoming aminoacyl-tRNA (aa-tRNA). This steric hindrance prevents the proper positioning of the aa-tRNA, thereby halting the elongation phase of protein synthesis and ultimately leading to the cessation of bacterial growth and proliferation.[3][4][5] This targeted action against bacterial ribosomes, with no cross-resistance to antibiotics used in human medicine, has positioned Avilamycin as a notable veterinary growth promotant.[1]

This compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit A-site A-site Inhibition Inhibition of Protein Synthesis A-site->Inhibition Binding site blocked P-site P-site Protein Synthesis Protein Synthesis P-site->Protein Synthesis Peptide bond formation (if A-site is occupied) This compound This compound This compound->A-site Binds to aa-tRNA Aminoacyl-tRNA aa-tRNA->A-site Attempts to bind Inhibition->Protein Synthesis Prevents

Mechanism of this compound at the bacterial 50S ribosomal subunit.

Quantitative Performance Data

The efficacy of this compound as a growth promotant has been demonstrated in numerous studies involving broiler chickens and pigs. The following tables summarize the quantitative data on key performance indicators.

Broiler Chicken Performance Data
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)Study Reference
Control (No Avilamycin) 7493.17-[3][6]
Avilamycin (5 ppm) 7633.15-[3][6]
Avilamycin (10 ppm) 7673.12-[3][6][7][8]
Avilamycin (15 ppm) - Challenged -Improved vs. Challenged ControlSignificantly Lower vs. Challenged Control[5][9]
Avilamycin (20 ppm) 7693.13-[3][6]
Avilamycin (30 ppm) - Challenged -Improved vs. Challenged ControlSignificantly Lower vs. Challenged Control[5][9]
Avilamycin (40 ppm) 7713.09-[3][6]
Avilamycin (60 ppm) 7713.09-[3][6]
Swine Performance Data
Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)Study Reference
Control (No Avilamycin) 7493.17[3][6]
Avilamycin (5 ppm) 7633.15[3][6]
Avilamycin (10 ppm) 7673.12[3][6]
Avilamycin (20 ppm) 7693.13[3][6]
Avilamycin (40 ppm) 7713.09[3][6][10]
Avilamycin (60 ppm) 7713.09[3][6]

Experimental Protocols

Necrotic Enteritis Challenge Model in Broiler Chickens

This protocol outlines a typical experimental design to evaluate the efficacy of Avilamycin in a necrotic enteritis (NE) challenge model.

1. Animal Housing and Acclimation:

  • House day-old broiler chicks in a controlled environment with appropriate temperature, humidity, and lighting.

  • Provide ad libitum access to a standard starter diet and water for an initial acclimation period (e.g., 7-14 days).

2. Treatment Groups:

  • Establish a minimum of four treatment groups:

    • Group 1: Unchallenged, untreated control.

    • Group 2: Challenged, untreated control.

    • Group 3: Challenged, Avilamycin-treated (e.g., 15 ppm in feed).

    • Group 4: Challenged, Avilamycin-treated (e.g., 30 ppm in feed).

  • Administer Avilamycin-medicated feed to the respective groups for a specified period before and after the challenge.[5][9]

3. Challenge Induction:

  • On a predetermined day (e.g., day 14), orally inoculate birds in the challenged groups with a virulent strain of Clostridium perfringens (e.g., 10^9 CFU/bird).[5][9]

  • Predisposing factors, such as a high-protein diet or co-infection with Eimeria species, can be used to enhance the severity of the challenge.[11][12][13]

4. Data Collection:

  • Monitor and record daily mortality.

  • On specific days post-challenge (e.g., day 17 and 21), euthanize a subset of birds from each group to assess intestinal lesion scores and quantify ileal C. perfringens counts.[5][9]

  • Measure body weight and feed intake at regular intervals to calculate body weight gain and feed conversion ratio.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of Avilamycin's effects on mortality, lesion scores, bacterial counts, and performance parameters.

Necrotic_Enteritis_Challenge_Workflow cluster_prep Preparation Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Phase Acclimation Day-old chicks acclimated Group_Assignment Random assignment to treatment groups Acclimation->Group_Assignment Feed_Admin Administration of control or Avilamycin-medicated feed Group_Assignment->Feed_Admin Challenge Oral inoculation with Clostridium perfringens Feed_Admin->Challenge Mortality Daily mortality monitoring Challenge->Mortality Lesion_Scoring Intestinal lesion scoring Challenge->Lesion_Scoring Bacterial_Counts Ileal C. perfringens enumeration Challenge->Bacterial_Counts Performance_Metrics Body weight gain and FCR calculation Challenge->Performance_Metrics Data_Analysis Statistical Analysis Mortality->Data_Analysis Lesion_Scoring->Data_Analysis Bacterial_Counts->Data_Analysis Performance_Metrics->Data_Analysis

Experimental workflow for a necrotic enteritis challenge study.
Gut Microbiota Analysis via 16S rRNA Sequencing

This protocol describes the methodology for assessing changes in the gut microbiota of animals treated with Avilamycin.

1. Sample Collection:

  • At the end of the treatment period, collect intestinal content (e.g., from the ileum or cecum) or fresh fecal samples from animals in both control and Avilamycin-treated groups.[14]

  • Immediately freeze samples at -80°C to preserve the microbial DNA.[15]

2. DNA Extraction:

  • Extract total genomic DNA from the collected samples using a commercially available kit or a standardized protocol (e.g., bead-beating method).[14]

  • Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.

3. 16S rRNA Gene Amplification and Sequencing:

  • Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.

  • Perform polymerase chain reaction (PCR) and purify the amplicons.

  • Sequence the purified amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[16][17]

4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Analyze the microbial diversity (alpha and beta diversity) and taxonomic composition to identify significant differences between the control and Avilamycin-treated groups.

Pharmacokinetic/Pharmacodynamic (PK/PD) Study Design

This protocol provides a general framework for conducting a PK/PD study of Avilamycin in a target animal species.

1. Animal Model and Dosing:

  • Select healthy animals of the target species (e.g., pigs, chickens).

  • Administer Avilamycin at a clinically relevant dose and route (e.g., oral administration in feed).

2. Pharmacokinetic (PK) Phase:

  • Collect biological samples (e.g., plasma, intestinal contents) at multiple time points after drug administration.[2][18]

  • Analyze the samples to determine the concentration of Avilamycin over time.

  • Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).[2][18][19][20]

3. Pharmacodynamic (PD) Phase:

  • Determine the minimum inhibitory concentration (MIC) of Avilamycin against relevant pathogenic bacteria (e.g., Clostridium perfringens).

  • Correlate the PK parameters with the MIC data to establish PK/PD indices (e.g., AUC/MIC, Cmax/MIC, T > MIC).[19][20]

4. Data Integration and Modeling:

  • Integrate the PK and PD data to develop a model that describes the relationship between the dose, drug exposure, and antibacterial effect.

  • Use the model to optimize dosing regimens to maximize efficacy and minimize the potential for resistance development.[2][18][19][20]

References

Preliminary Efficacy of Avilamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of Avilamycin C, an orthosomycin antibiotic. The document focuses on its antibacterial activity against key veterinary pathogens, its influence on host cell signaling pathways, and detailed protocols for in vitro and in vivo efficacy assessment. The information is intended to support further research and development of this compound.

Core Efficacy Data

This compound is a significant component of the avilamycin complex, a fermentation product of Streptomyces viridochromogenes.[1] The commercially available avilamycin, used in veterinary medicine, is a mixture of several factors, with Avilamycin A being the most abundant.[2] This guide focuses on the available data pertinent to this compound's efficacy.

In Vitro Antibacterial Activity

Avilamycin demonstrates potent activity primarily against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for avilamycin against various bacterial species. It is important to note that these studies likely used the avilamycin complex, in which this compound is a major constituent.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Clostridium perfringens1200.015 - 2560.06128[4]
Clostridium perfringens55Not specifiedNot specifiedNot specified[5]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vivo Efficacy: Necrotic Enteritis in Broiler Chickens

Avilamycin has been extensively studied for the prevention of necrotic enteritis in broiler chickens, a disease caused by Clostridium perfringens. The following table summarizes key findings from a study evaluating the efficacy of avilamycin in a C. perfringens challenge model.

Treatment GroupNE-Related Mortality (%)Day 35 Body Weight (kg)Day 21 Ileal C. perfringens (log10 CFU/g)Reference
Non-medicated, Non-challenged02.35Not Reported[6][7]
Non-medicated, Challenged28.81.894.56[6][7]
15 ppm Avilamycin, Challenged7.52.282.22[6][7]
30 ppm Avilamycin, Challenged3.02.311.41[6][7]

These results demonstrate a significant, dose-dependent reduction in mortality and intestinal bacterial load, along with improved growth performance in avilamycin-treated birds.[6][7]

Host Cell Signaling Pathway Modulation

Recent studies have begun to explore the effects of avilamycin on host cell signaling pathways, suggesting a potential immunomodulatory role beyond its direct antibacterial activity. A study in weaned piglets showed that avilamycin can influence key inflammatory and apoptotic pathways.

Specifically, avilamycin was found to:

  • Downregulate NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) expression: NF-κB is a critical transcription factor that orchestrates inflammatory responses. Its downregulation suggests an anti-inflammatory effect.

  • Decrease TNF-α (Tumor Necrosis Factor-alpha) expression: TNF-α is a pro-inflammatory cytokine. Reduced expression further supports an anti-inflammatory role for avilamycin.

  • Increase Caspase 3 expression: Caspase 3 is a key executioner caspase in the apoptotic pathway. Its upregulation suggests that avilamycin may induce apoptosis in certain host cells, potentially as a mechanism to resolve inflammation.

The following diagram illustrates the proposed signaling pathway influenced by this compound.

Avilamycin_Signaling_Pathway Proposed Signaling Pathway of this compound in Host Cells cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Signaling Avilamycin This compound TNFa TNF-α Avilamycin->TNFa inhibits NFkB NF-κB Avilamycin->NFkB inhibits Caspase3 Caspase 3 Avilamycin->Caspase3 activates TNFa->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound's Impact on Host Cell Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination for Clostridium perfringens

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[8][9][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. perfringens.

Materials:

  • This compound

  • Clostridium perfringens isolate(s)

  • Brucella broth, supplemented with hemin, vitamin K1, and 5% laked sheep blood

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in supplemented Brucella broth to achieve a starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • Culture C. perfringens on Brucella agar supplemented with 5% sheep blood under anaerobic conditions at 37°C for 24-48 hours.

    • Select several colonies and suspend them in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Broth Microdilution:

    • In a 96-well plate, perform two-fold serial dilutions of this compound in supplemented Brucella broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.015 µg/mL).

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

The following diagram outlines the workflow for the MIC determination experiment.

MIC_Workflow Workflow for MIC Determination prep_drug Prepare this compound Stock and Serial Dilutions inoculation Inoculate Microtiter Plate Wells prep_drug->inoculation prep_inoculum Prepare C. perfringens Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate Anaerobically (37°C, 48h) inoculation->incubation read_results Read and Record MIC incubation->read_results

Experimental Workflow for MIC Assay
In Vivo Efficacy Model: Necrotic Enteritis in Broiler Chickens

This protocol describes a widely used model for inducing necrotic enteritis in broiler chickens to evaluate the efficacy of therapeutic agents like this compound.[11][12][13]

Objective: To assess the ability of this compound to prevent mortality and reduce intestinal lesions associated with C. perfringens infection in broiler chickens.

Animals: Day-old broiler chicks.

Materials:

  • This compound-medicated feed at desired concentrations (e.g., 15 ppm, 30 ppm)

  • Non-medicated control feed

  • Virulent, NetB toxin-positive strain of Clostridium perfringens

  • High-protein diet (e.g., containing 30-40% fishmeal) to predispose birds to disease

  • Oral gavage needles

Procedure:

  • Acclimatization (Day 0-13):

    • House chicks in a controlled environment with ad libitum access to water and a standard starter diet.

  • Predisposition (Day 14-20):

    • Switch to a high-protein diet to create a favorable environment for C. perfringens proliferation.

    • Some models may also include co-infection with Eimeria species as an additional predisposing factor.

  • Treatment Initiation (Day 14 onwards):

    • Divide birds into treatment groups:

      • Group 1: Non-medicated, Non-challenged

      • Group 2: Non-medicated, Challenged

      • Group 3: this compound (e.g., 15 ppm), Challenged

      • Group 4: this compound (e.g., 30 ppm), Challenged

    • Provide the respective medicated or non-medicated feed.

  • Infection Challenge (Day 21-22):

    • Culture the virulent C. perfringens strain in an appropriate broth medium (e.g., cooked meat medium) under anaerobic conditions.

    • Administer a defined dose (e.g., 10^8 - 10^9 CFU) of the bacterial culture to each bird in the challenged groups via oral gavage. This is typically done for 2-3 consecutive days.

  • Observation and Data Collection (Day 21-35):

    • Monitor birds daily for clinical signs of necrotic enteritis (e.g., depression, ruffled feathers, diarrhea) and record mortality.

    • At specified time points (e.g., 2-3 days post-challenge), euthanize a subset of birds from each group for intestinal lesion scoring. Lesions in the small intestine are typically scored on a scale of 0 (no lesions) to 4 (severe necrosis).

    • Collect ileal contents for enumeration of C. perfringens.

    • Measure body weight and feed consumption to calculate feed conversion ratio.

The logical relationship between the experimental steps is depicted in the following diagram.

InVivo_Workflow In Vivo Necrotic Enteritis Model Workflow acclimatization Acclimatization (Day 0-13) predisposition Predisposition (High-Protein Diet, Day 14-20) acclimatization->predisposition treatment Treatment Initiation (Day 14) acclimatization->treatment challenge C. perfringens Challenge (Oral Gavage, Day 21-22) predisposition->challenge treatment->challenge observation Observation & Data Collection (Mortality, Lesions, BW, FCR) challenge->observation

Logical Flow of the In Vivo Efficacy Study

Conclusion

The preliminary data on avilamycin, and by extension its major component this compound, demonstrate significant potential as an antibacterial agent for controlling Gram-positive pathogens of veterinary importance. Its efficacy in preventing necrotic enteritis in poultry is well-documented. Furthermore, emerging evidence of its ability to modulate host inflammatory and apoptotic pathways suggests a more complex mechanism of action that warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to conduct further studies to elucidate the specific contributions of this compound to the overall efficacy of the avilamycin complex and to explore its potential in other therapeutic areas. Future research should focus on isolating and testing pure this compound to definitively characterize its individual activity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Avilamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes.[1] It is utilized in veterinary medicine as a feed additive to manage bacterial enteric infections and promote growth in livestock such as pigs and chickens.[1][2] The avilamycin complex consists of a major active component, avilamycin A, and at least 15 other minor factors.[1][3] Due to its use in food-producing animals, robust and sensitive analytical methods are crucial for monitoring its levels in feed and ensuring that residues in animal tissues do not exceed established maximum residue limits (MRLs).[1][3]

Avilamycin and its metabolites are often analyzed by converting them to a common marker residue, dichloroisoeverninic acid (DIA), through alkaline hydrolysis.[1][3][4][5][6][7][8] This approach allows for the determination of total avilamycin residues. This document provides detailed protocols for the analysis of avilamycin in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).

General Workflow for Avilamycin Analysis

The analytical process for determining avilamycin concentrations, particularly in complex matrices like animal tissues, typically involves several key stages from sample collection to final data analysis. The following diagram illustrates a generalized workflow.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample Collection (Feed, Tissue, Plasma) Extraction Extraction (e.g., Acetonitrile, Acetone) Sample->Extraction Hydrolysis Alkaline Hydrolysis (Conversion to DIA) Extraction->Hydrolysis For Total Residue Analysis Cleanup Purification / Cleanup (SPE, LLE) Extraction->Cleanup For Parent Compound Hydrolysis->Cleanup Separation Chromatographic Separation (HPLC, GC, LC) Cleanup->Separation Detection Detection (UV, MS/MS, ECD) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for avilamycin analysis.

Section 1: Analysis in Animal Feed

Protocol 1.1: HPLC Method for Avilamycin in Poultry Feed

This protocol details the extraction and analysis of avilamycin factors A and B from poultry feed using solid-phase extraction (SPE) for cleanup followed by reversed-phase HPLC for quantification.[9]

Experimental Protocol:

  • Extraction:

    • Weigh a representative sample of ground poultry feed.

    • Add acetonitrile to the feed sample.

    • Shake vigorously to extract avilamycin from the feed matrix.[9]

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a normal-phase silica SPE cartridge.[9]

    • Condition the cartridge with an appropriate solvent.

    • Load the acetonitrile extract (supernatant) onto the SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the avilamycin factors from the cartridge using a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Chromatographic Column: Reversed-phase C18 column (e.g., Agilent SB-Aq, 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of 10 nmol/L ammonium acetate (Phase A) and acetonitrile (Phase B).[10]

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 30°C.[10][11]

    • Detection: UV detector at 290 nm.[10]

    • Injection Volume: 35 µL.[11]

  • Quantification:

    • Prepare standard solutions of avilamycin A and B of known concentrations.

    • Generate a standard curve by plotting peak area against concentration.

    • Calculate the concentration of avilamycin factors in the feed sample based on the standard curve.

Quantitative Data Summary:

ParameterAvilamycin AAvilamycin BReference
Recovery93.29% - 97.26%Not specified[9]
Precision (RSD)1.1% - 3.4%Not specified[9]
Concentration Range in Feed4.45 - 17.82 µg/g0.80 - 3.18 µg/g[9]

Section 2: Residue Analysis in Animal Tissues

For regulatory purposes, total avilamycin residues in animal tissues are determined by measuring the marker residue, dichloroisoeverninic acid (DIA), after hydrolysis.[1][7]

Conversion of Avilamycin to DIA

The core analytical strategy for total residue analysis involves the chemical conversion of all avilamycin-related compounds into a single, stable marker molecule, DIA. This simplifies quantification by eliminating the need to measure multiple parent compounds and metabolites.

G Avilamycin Avilamycin Parent Molecule & Metabolites Hydrolysis Alkaline Hydrolysis Avilamycin->Hydrolysis DIA Dichloroisoeverninic Acid (DIA) Marker Residue Hydrolysis->DIA

Caption: Hydrolysis of avilamycin to its marker residue DIA.

Protocol 2.1: LC-MS/MS Method for Total Avilamycin Residues (as DIA) in Porcine Tissues

This method provides a sensitive and reliable approach for determining total avilamycin residues in porcine muscle, fat, and liver by converting them to DIA followed by LC-MS/MS analysis.[1][7]

Experimental Protocol:

  • Sample Preparation and Hydrolysis:

    • Homogenize 10 g of tissue sample (muscle, fat, or liver).[1]

    • Extract the analytes from the sample using acetone.[1][7]

    • Perform alkaline hydrolysis to convert avilamycin and its metabolites to DIA.[1][7]

  • Cleanup:

    • Partition the hydrolysate into ethyl acetate.[1][7]

    • Perform further cleanup steps as necessary to reduce matrix effects.[6] This may involve liquid-liquid extraction and/or solid-phase extraction.[6]

    • Evaporate the final extract and reconstitute in a suitable solvent for LC-MS/MS injection.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Chromatographic Column: C18 column.[5]

    • Mobile Phase: Gradient elution using solvents like methanol, acetonitrile, water, and additives like formic acid or ammonium acetate.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DIA.

    • Detection: Selective Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to DIA.

  • Quantification:

    • Use an isotope-labeled internal standard (e.g., dichloroisoeverninic acid-d6) to compensate for matrix effects and improve accuracy.[6]

    • Create a matrix-matched calibration curve for accurate quantification.[6]

Protocol 2.2: GC Method for Total Avilamycin Residues (as DIA) in Pig Tissues

This protocol describes a gas chromatography method for determining total avilamycin residues in various pig tissues.[4]

Experimental Protocol:

  • Sample Preparation and Hydrolysis:

    • Homogenize the tissue sample (fat, liver, kidney, muscle).

    • Perform alkaline hydrolysis to convert all avilamycin-related residues to DIA.[4]

  • Extraction and Derivatization:

    • Clean up the hydrolysate by partitioning with chloroform.[4]

    • Acidify the aqueous phase and partition the DIA into methylene chloride.[4]

    • Methylate the DIA to form 3,5-dichloro-4,6-dimethoxy-2-methylbenzoic acid methyl ester. This derivatization step is necessary to make the analyte volatile for GC analysis.[4]

  • Cleanup:

    • Clean up the methylated product using a silica gel column.[4]

  • GC Conditions:

    • GC System: A gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like the DIA derivative.[4]

    • Column: A suitable capillary column for separating the derivatized analyte.

    • Carrier Gas: Nitrogen or Helium.

    • Temperatures: Optimized injector, column, and detector temperatures.

  • Quantification:

    • Prepare a calibration curve using derivatized DIA standards.

    • Quantify the sample based on the peak area relative to the calibration curve.

Quantitative Data Summary for Tissue Analysis:

MethodMatrixRecoveryRSDLOQ / SensitivityReference
LC-MS/MSPorcine Tissues100% - 108%<6%Validated at 0.01 mg/kg[1][7]
LC-MS/MSPoultry/Porcine Muscle94% - 106%≤11%2.4 - 8.3 µg/kg[6]
GC-ECDPig Tissues85.4% (overall avg)9.1%0.1 mg/kg[4]

Section 3: Analysis in Biological Fluids

Protocol 3.1: HPLC Method for Avilamycin in Swine Plasma and Ileal Content

This protocol is designed for pharmacokinetic studies, measuring the concentration of the parent avilamycin compound in plasma and intestinal contents.[10]

Experimental Protocol:

  • Extraction from Plasma:

    • Extract plasma samples twice with acetonitrile.[10]

    • Centrifuge and combine the supernatants.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Extraction from Ileal Content:

    • Extract ileal content samples twice with acetone.[10]

    • Add a 10% NaCl solution and perform a liquid-liquid extraction with methylene chloride.[10]

    • Dry the organic phase under nitrogen at 50°C.[10]

    • Dissolve the residue in chloroform.[10]

    • Perform a cleanup step using a column, eluting with a chloroform:acetone mixture.[10]

  • HPLC Conditions:

    • Column: Agilent SB-Aq, 250 × 4.6 mm, 5-µm.[10]

    • Mobile Phase: 10 nmol/L ammonium acetate (A) and acetonitrile (B).[10]

    • Detection: UV at 290 nm.[10]

    • Column Temperature: 30°C.[10]

  • Quantification:

    • A standard curve is established in the range of 0.1–20 µg/ml (R² = 0.9997).[10]

Quantitative Data Summary for Biological Fluids:

MatrixLODLOQLinearity RangeReference
Plasma0.05 µg/ml0.1 µg/ml0.1 - 20 µg/ml[10]
Ileal Content0.08 µg/ml0.1 µg/ml0.1 - 20 µg/ml[10]

Method Selection Logic

Choosing the appropriate analytical method depends on the objective of the study, the required sensitivity, and the available instrumentation. The following diagram provides a decision-making framework.

G node_rect node_rect Start Analysis Goal? Goal Regulatory Compliance (Total Residue)? Start->Goal PK_Study Pharmacokinetics (Parent Drug)? Start->PK_Study Feed_QC Feed Quality Control? Start->Feed_QC High_Sensitivity High Sensitivity Required? Goal->High_Sensitivity Use_HPLC_PK Use HPLC-UV Method (Protocol 3.1) PK_Study->Use_HPLC_PK Use_HPLC_Feed Use HPLC-UV Method (Protocol 1.1) Feed_QC->Use_HPLC_Feed GC_Available GC-ECD Available? High_Sensitivity->GC_Available No Use_LCMSMS Use LC-MS/MS Method (Protocol 2.1) High_Sensitivity->Use_LCMSMS Yes Use_GC Use GC-ECD Method (Protocol 2.2) GC_Available->Use_GC Yes

Caption: Decision tree for selecting an analytical method.

References

Application Note: Quantification of Avilamycin C in Animal Feed using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes and is utilized as a feed additive for growth promotion in poultry and swine.[1][2] It exhibits potent activity against Gram-positive bacteria.[1] Avilamycin C is one of the major factors of the avilamycin complex. Due to the potential for antimicrobial resistance, regulatory bodies worldwide have set maximum residue limits (MRLs) for avilamycin in animal-derived food products.[1][3] Therefore, a reliable and accurate analytical method for the quantification of avilamycin in animal feed is crucial for ensuring feed safety and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in animal feed.

Principle

This method involves the extraction of this compound from the animal feed matrix using an organic solvent, followed by a solid-phase extraction (SPE) cleanup step to remove interfering substances.[4] The quantification is performed by a reversed-phase HPLC system with UV detection. The separation is based on the differential partitioning of this compound between the stationary phase (C18 column) and the mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocol

1. Reagents and Materials

  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges: Silica-based, 500 mg, 6 mL

  • Syringe filters: 0.45 µm PTFE

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

3. Sample Preparation

  • Homogenization: Grind a representative sample of animal feed to a fine powder (approximately 40 mesh).

  • Extraction:

    • Weigh 10 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with 5 mL of acetonitrile.

    • Load 5 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of acetonitrile to remove interfering compounds.

    • Elute this compound with 10 mL of a mixture of acetonitrile and methanol (1:1, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm[2]
Injection Volume 20 µL

Data Presentation

The performance of this method was evaluated through a validation study. The results are summarized in the tables below.

Table 1: Linearity of this compound Standard

Concentration (µg/mL)Peak Area
0.112,543
0.563,128
1.0124,987
5.0628,456
10.01,255,789
20.02,510,987
Correlation Coefficient (r²) 0.9995

Table 2: Recovery and Precision of this compound in Spiked Feed Samples

Spiked Concentration (mg/kg)Mean Recovery (%)RSD (%) (n=6)
595.83.2
1097.22.5
2096.52.8

Table 3: Method Detection and Quantitation Limits

ParameterValue (mg/kg)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15

Experimental Workflow

experimental_workflow sample Animal Feed Sample homogenize Homogenization (Grinding) sample->homogenize extraction Extraction (Acetonitrile) homogenize->extraction centrifuge Centrifugation extraction->centrifuge spe Solid-Phase Extraction (Silica Cartridge) centrifuge->spe evaporate Evaporation & Reconstitution spe->evaporate hplc HPLC Analysis (C18, UV 290nm) evaporate->hplc data Data Analysis & Quantification hplc->data

References

Application Notes and Protocols for LC-MS/MS Analysis of Avilamycin C in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avilamycin, an orthosomycin antibiotic, is utilized in veterinary medicine to manage bacterial enteric infections in poultry, pigs, and rabbits.[1] Comprising a complex of factors, with Avilamycin A being the major component, regulatory bodies often monitor its residues in animal-derived food products. The analysis of Avilamycin residues, including the minor factor Avilamycin C, is crucial for ensuring food safety and adherence to maximum residue limits (MRLs). Due to its chemical structure, Avilamycin and its metabolites are typically hydrolyzed to a common marker residue, dichloroisoeverninic acid (DIA), for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] This document provides detailed application notes and protocols for the determination of this compound, as part of the total Avilamycin residue analysis, in various biological tissues.

Quantitative Data Summary

The performance of the LC-MS/MS method for the analysis of Avilamycin residues (as DIA) in different biological tissues is summarized below. These values are indicative of the sensitivity and reliability of the described protocol.

Tissue TypeFortification Levels (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Reference
Poultry Muscle25, 50, 10094 - 106≤ 112.78.3[2]
Porcine Muscle25, 50, 10094 - 106≤ 110.72.4[2]
Porcine Muscle10, 200 (as DIA)100 - 108< 60.5-[3][5]
Porcine Fat10, 200 (as DIA)100 - 108< 60.5-[3][5]
Porcine Liver10, 300 (as DIA)100 - 108< 60.5-[3][5]
Chicken Liver---Near 28-[1]

Note: The conversion factor of DIA to Avilamycin is 5.6.[3] The MRLs for Avilamycin are established in terms of DIA.[3][4][5]

Experimental Protocols

A sensitive and reliable LC-MS/MS method has been developed for the determination of total Avilamycin residues, including this compound, as the marker residue DIA in biological tissues.[3][5]

Sample Preparation and Extraction

This protocol outlines the steps for extracting Avilamycin residues from animal tissues and preparing them for LC-MS/MS analysis.

Materials:

  • Homogenized tissue sample (muscle, fat, or liver)

  • Acetone (pesticide analytical grade)

  • 1 N Sodium Hydroxide (NaOH)

  • Phosphoric acid

  • Ethyl acetate (pesticide analytical grade)

  • Hexane (pesticide analytical grade)

  • Alumina solid-phase extraction (SPE) cartridge

  • 5% Formic acid in acetonitrile

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 10 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a separate tube.

  • Repeat the extraction (steps 2-3) with another 20 mL of acetone.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

Alkaline Hydrolysis

This step converts all Avilamycin factors and their metabolites into the stable marker residue, DIA. The conversion efficiency of Avilamycin to DIA through alkaline hydrolysis is reported to be ≥92%.[2][4]

Procedure:

  • To the dried extract from the previous step, add 10 mL of 1 N NaOH.

  • Incubate the mixture at 70°C for 2 hours for hydrolysis.[1]

  • Cool the hydrolysate to room temperature.

  • Acidify the solution to pH 1 with phosphoric acid.

Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is designed to remove matrix interferences prior to LC-MS/MS analysis.[2]

Procedure:

  • Partition the acidified hydrolysate with 20 mL of ethyl acetate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning step (steps 1-3) with another 20 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for SPE.

  • Condition an alumina SPE cartridge with 5 mL of hexane followed by 5 mL of the reconstitution solvent.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of hexane.

  • Elute the DIA from the cartridge with 5 mL of 5% formic acid in acetonitrile.[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • An Acquity UPLC system (or equivalent) coupled to a tandem mass spectrometer.[3]

Liquid Chromatography (LC) Conditions:

  • Column: InertSustain C18 column (150 mm × 2.1 mm, 3 µm) or equivalent.[3]

  • Column Temperature: 40°C.[3]

  • Mobile Phase A: 0.01 vol% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient: A reverse-phase gradient separation should be optimized for the specific column and system.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DIA.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for DIA and an internal standard (e.g., dichloroisoeverninic acid-d6) should be determined and optimized.[2]

Visualizations

Below are diagrams illustrating the key workflows for the LC-MS/MS analysis of this compound in biological tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Clean-up cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization Tissue->Homogenization Extraction Acetone Extraction Homogenization->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Hydrolysis Alkaline Hydrolysis (1N NaOH, 70°C) Evaporation1->Hydrolysis Acidification Acidification Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation2 Evaporation LLE->Evaporation2 SPE Solid-Phase Extraction (Alumina) Evaporation2->SPE Elution Elution SPE->Elution Evaporation3 Final Evaporation Elution->Evaporation3 Reconstitution Reconstitution Evaporation3->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

Caption: Experimental workflow for this compound analysis.

logical_relationship Avilamycin_Complex Avilamycin Complex (including this compound) Hydrolysis Alkaline Hydrolysis Avilamycin_Complex->Hydrolysis Metabolites Metabolites Metabolites->Hydrolysis DIA Dichloroisoeverninic Acid (DIA) (Marker Residue) Hydrolysis->DIA LCMSMS LC-MS/MS Quantification DIA->LCMSMS

Caption: Analytical strategy for total Avilamycin residues.

References

Application Notes and Protocols for the Quantification of Dichloroisoeverninic Acid (DIA) as a Marker for Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic, is utilized in veterinary medicine to manage bacterial enteric infections in poultry and swine.[1][2][3][4][5] Regulatory bodies monitor its residues in food products of animal origin through the quantification of its marker residue, dichloroisoeverninic acid (DIA).[1][2][6][7][8][9] This document provides detailed application notes and protocols for the accurate determination of Avilamycin C, a component of the avilamycin complex, by quantifying DIA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Avilamycin is extensively metabolized in animals, with flambic acid being a major metabolite.[1][3][10] Both avilamycin and its metabolites can be chemically hydrolyzed to a common moiety, DIA, making it a suitable marker for the total residue of avilamycin.[1][9][10] The analytical methods described herein are designed for high sensitivity and selectivity, ensuring reliable quantification for research and regulatory purposes.

Logical Relationship: this compound to DIA

The quantification of this compound relies on the chemical conversion of the parent compound and its metabolites into a stable marker molecule, DIA, through alkaline hydrolysis. This process allows for the determination of the total avilamycin residue.

cluster_0 In Vivo Metabolism & In Vitro Hydrolysis cluster_1 Quantification This compound This compound Metabolites (e.g., Flambic Acid) Metabolites (e.g., Flambic Acid) This compound->Metabolites (e.g., Flambic Acid) Metabolism DIA (Dichloroisoeverninic Acid) DIA (Dichloroisoeverninic Acid) This compound->DIA (Dichloroisoeverninic Acid) Alkaline Hydrolysis Metabolites (e.g., Flambic Acid)->DIA (Dichloroisoeverninic Acid) Alkaline Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis DIA (Dichloroisoeverninic Acid)->LC-MS/MS Analysis

Caption: Conversion of this compound to DIA for analysis.

Experimental Protocols

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines the determination of DIA in animal muscle tissues (poultry and porcine) using an isotope dilution LC-MS/MS method.[6][7][8]

Materials:

  • Dichloroisoeverninic acid (DIA) standard

  • Dichloroisoeverninic acid-d6 (DIA-d6) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium acetate

  • Sodium hydroxide

  • Ethyl acetate

  • Acetone

  • Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)[1]

  • Homogenizer

  • Centrifuge

  • Water bath

  • Nitrogen evaporator

Sample Preparation and Hydrolysis:

  • Weigh 10 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1]

  • Spike the sample with an appropriate amount of DIA-d6 internal standard.

  • Add 1 M sodium hydroxide solution.[1]

  • Incubate the mixture in a water bath at 70°C for 1 hour to achieve complete hydrolysis of avilamycin and its metabolites to DIA.[1]

  • Cool the sample to room temperature.

Extraction and Cleanup:

  • Extract the analytes from the sample with acetone.[1][2]

  • Partition the extract into ethyl acetate.[1][2]

  • Perform a cleanup step using a silica gel solid-phase extraction (SPE) cartridge.[1]

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 1.8 μm particle size, 75 μm × 250 mm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: 400 nL/min.[11]

  • Injection Volume: 3 µL.[11]

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Monitored Transitions: Specific precursor-to-product ion transitions for DIA and DIA-d6 should be determined and optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of DIA in poultry and porcine muscle.

Table 1: Method Validation Parameters for DIA Quantification in Poultry and Porcine Muscle [6][7][8]

ParameterPoultry MusclePorcine Muscle
Fortification Levels (µg/kg)25, 50, 10025, 50, 100
Recovery (%)94 - 10694 - 106
RSD (%)≤ 11≤ 11
Limit of Detection (LOD) (µg/kg)2.70.7
Limit of Quantitation (LOQ) (µg/kg)8.32.4

Table 2: Validation of a Similar LC-MS/MS Method in Porcine Tissues [1][2]

TissueFortification Level (mg/kg as DIA)Recovery (%)RSD (%)
Muscle0.01 and Codex MRL100 - 108< 6
Fat0.01 and Codex MRL100 - 108< 6
Liver0.01 and Codex MRL100 - 108< 6

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the quantification of DIA from tissue samples.

Sample Homogenized Tissue Sample Spike Spike with DIA-d6 Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (1M NaOH, 70°C, 1h) Spike->Hydrolysis Extraction Acetone Extraction & Ethyl Acetate Partitioning Hydrolysis->Extraction Cleanup Solid-Phase Extraction (Silica Gel) Extraction->Cleanup Evaporation Evaporation to Dryness (Nitrogen Stream) Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for DIA quantification in tissues.

Conclusion

The presented protocols, based on validated LC-MS/MS methods, provide a robust and reliable approach for the quantification of dichloroisoeverninic acid (DIA) as a marker for this compound residues in animal tissues. The use of an isotope-labeled internal standard ensures high accuracy and precision. These methods are suitable for routine monitoring in food safety surveillance programs and for research applications in drug metabolism and pharmacokinetics.[6][7][8] The provided quantitative data demonstrates the high sensitivity and excellent recovery rates achievable with these protocols.

References

Application Note: Quantitative Analysis of Avilamycin C using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Avilamycin C using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). Avilamycin, an oligosaccharide antibiotic, and its components lack strong UV chromophores, making ELSD an ideal detection technique.[1] This method provides a reliable approach for the determination of this compound in various samples, including premix formulations, and is suitable for quality control and research applications in the pharmaceutical and veterinary industries. The protocol outlines the chromatographic conditions, sample preparation, and detector settings to achieve optimal separation and detection of this compound.

Introduction

Avilamycin is a complex of oligosaccharide antibiotics produced by Streptomyces viridochromogenes, with Avilamycin A and C being notable components.[2][3] These compounds are effective against Gram-positive bacteria and are utilized as veterinary drugs and animal feed additives.[3] Due to their chemical structure, Avilamycins do not possess significant UV absorbance, which makes traditional HPLC-UV methods less effective for sensitive quantification. The Evaporative Light Scattering Detector (ELSD) offers a universal detection method for non-volatile and semi-volatile compounds that is independent of their optical properties.[1] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles, providing a response proportional to the mass of the analyte.[4] This application note presents a validated HPLC-ELSD method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[5]

  • Solvents: HPLC grade methanol and acetonitrile.

  • Reagents: Ammonium acetate, diammonium hydrogen phosphate, and purified water.

  • Standards: this compound reference standard.

Chromatographic Conditions

A gradient elution was developed to ensure optimal separation of this compound from other related substances.

ParameterCondition
Column C18, 4.6 x 250 mm, 5.0 µm
Mobile Phase A Methanol / 0.04 M Ammonium Acetate (50/50, v/v)
Mobile Phase B Methanol / 0.04 M Ammonium Acetate (80/20, v/v)
Gradient Refer to the detailed gradient table below.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 30 µL
ELSD Drift Tube 118 °C
Nebulizer Gas Flow 2.2 L/min (Nitrogen)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
201000
350100
450100
461000
551000

Protocols

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and diammonium hydrogen phosphate buffer.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the acetonitrile/diammonium hydrogen phosphate buffer to achieve concentrations ranging from 0.16 mg/mL to 1.6 mg/mL.[5]

Sample Preparation (for Avilamycin Premix)
  • Accurately weigh a portion of the Avilamycin premix sample equivalent to approximately 10 mg of Avilamycin.

  • Add 10 mL of methanol and stir for 40 minutes to extract the Avilamycin.[5]

  • Filter the solution through a suitable filter paper.

  • Transfer 5 mL of the filtrate to an evaporation dish and allow it to air dry in a fume hood.

  • Reconstitute the dried residue with 5 mL of a 1:1 (v/v) mixture of acetonitrile and diammonium hydrogen phosphate buffer.

  • Filter the final solution through a 0.45 µm microporous filter membrane prior to injection into the HPLC system.[5]

Results and Discussion

The developed HPLC-ELSD method demonstrated good separation and detection of this compound. The retention time for this compound under the specified conditions is expected to be distinct from other components in a mixture. A typical chromatogram would show a well-resolved peak for this compound.

Method Validation Summary

While a full validation was not conducted as part of this application note, a similar method for Avilamycin A and B has been validated, demonstrating the suitability of the approach. For quantitative purposes, a calibration curve should be constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99, indicating a good fit for the data over the tested concentration range.

Conclusion

The HPLC-ELSD method described in this application note is a reliable and sensitive technique for the quantitative analysis of this compound. The method is particularly advantageous due to the universal detection principle of ELSD, which overcomes the limitations of UV detection for this class of compounds. The provided protocol for sample and standard preparation, along with the detailed chromatographic conditions, can be readily implemented in a laboratory setting for routine analysis and quality control of this compound in various formulations.

Visualizations

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_elsd ELSD Detection cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve/Extract in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column nebulizer Nebulization column->nebulizer Eluent drift_tube Solvent Evaporation nebulizer->drift_tube detection Light Scattering Detection drift_tube->detection chromatogram Generate Chromatogram detection->chromatogram Signal quantification Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

ELSD_Principle Eluent HPLC Eluent (Solvent + Analyte) Nebulizer Nebulizer (Gas In) Eluent->Nebulizer Aerosol Aerosol Droplets Nebulizer->Aerosol Forms DriftTube Heated Drift Tube Aerosol->DriftTube Enters Particles DriftTube->Particles Solvent Evaporates LightSource Light Source Detector Photodetector LightSource->Detector Scattered Light Signal Signal to Chromatography Software Detector->Signal

Caption: Principle of Evaporative Light Scattering Detection (ELSD).

References

Determining Avilamycin C Residues in Swine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avilamycin is an oligosaccharide antibiotic used in veterinary medicine to control bacterial enteric infections in swine.[1][2] Regulatory bodies have established Maximum Residue Limits (MRLs) for avilamycin in edible tissues to ensure consumer safety.[3][4] Due to its extensive metabolism, the total residues of avilamycin are determined by converting the parent drug and its metabolites to a common moiety, dichloroisoeverninic acid (DIA), which serves as the marker residue.[3][5][6] This application note provides a detailed protocol for the determination of total avilamycin residues (as DIA) in swine tissues (muscle, fat, and liver) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and reliable method for this purpose.[3]

Metabolic Fate of Avilamycin in Swine

Avilamycin is poorly absorbed after oral administration and is extensively metabolized in the gut of pigs.[1] The parent compound is largely converted into various metabolites, with flambic acid being a primary metabolite found in the liver and feces.[1] A significant portion of the administered avilamycin is excreted in the feces.[1][7] The analytical methods described herein are designed to hydrolyze both the parent avilamycin and its metabolites to dichloroisoeverninic acid (DIA) for accurate quantification of total residues.

cluster_ingestion Oral Administration cluster_absorption_metabolism Gastrointestinal Tract cluster_distribution Tissue Distribution cluster_excretion Excretion Avilamycin_in_Feed Avilamycin in Feed Avilamycin_in_Gut Avilamycin Avilamycin_in_Feed->Avilamycin_in_Gut Ingestion Metabolites Metabolites (e.g., Flambic Acid) Avilamycin_in_Gut->Metabolites Metabolism Feces Feces Avilamycin_in_Gut->Feces >90% Excretion Liver Liver Metabolites->Liver Distribution Metabolites->Feces Excretion Urine Urine Metabolites->Urine Minor Excretion Muscle Muscle Liver->Muscle Fat Fat Liver->Fat Kidney Kidney Liver->Kidney

Metabolic pathway of Avilamycin in swine.

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) and the performance of the analytical method for the determination of avilamycin residues as DIA in various swine tissues.

Table 1: Maximum Residue Limits (MRLs) for Avilamycin in Swine Tissues

TissueMRL (µg/kg)Reference
Muscle200[1][8]
Fat/Skin200[1][8]
Liver300[1][8]
Kidney200[1][8]

Table 2: Method Performance Data for LC-MS/MS Analysis of DIA in Swine Tissues

ParameterMuscleFatLiver
Recovery (%) 100 - 108100 - 108100 - 108
Relative Standard Deviation (RSD) (%) <6<6<6
Limit of Detection (LOD) (µg/kg) 0.70.50.5
Limit of Quantification (LOQ) (µg/kg) 2.41.51.5

Data synthesized from multiple sources demonstrating typical method performance.[3][4][6]

Experimental Protocol: LC-MS/MS Determination of Avilamycin C Residues

This protocol outlines the steps for sample preparation, extraction, hydrolysis, clean-up, and LC-MS/MS analysis of swine tissues for avilamycin residues.

Materials and Reagents
  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Water bath

  • Solid-phase extraction (SPE) manifold and cartridges

  • LC-MS/MS system

  • Analytical balance

  • Avilamycin and Dichloroisoeverninic acid (DIA) analytical standards

  • Acetone, HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Clean-up cluster_analysis Analysis Sample_Homogenization Sample Homogenization Extraction Extraction (Acetone) Sample_Homogenization->Extraction Alkaline_Hydrolysis Alkaline Hydrolysis (NaOH) Extraction->Alkaline_Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkaline_Hydrolysis->LLE SPE Solid-Phase Extraction LLE->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS

Workflow for Avilamycin residue analysis.
Detailed Procedure

Step 1: Sample Preparation and Extraction

  • Weigh 5 g of homogenized swine tissue (muscle, fat, or liver) into a 50 mL centrifuge tube.

  • Add 20 mL of acetone to the tube.

  • Homogenize the sample for 1 minute.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

Step 2: Alkaline Hydrolysis

  • To the extracted supernatant, add 5 mL of 2M Sodium Hydroxide (NaOH).

  • Incubate in a water bath at 60°C for 1 hour to hydrolyze avilamycin and its metabolites to DIA.

  • Allow the sample to cool to room temperature.

  • Neutralize the solution by adding 2M Hydrochloric Acid (HCl) to a pH of approximately 7.

Step 3: Liquid-Liquid Extraction (LLE) Clean-up

  • Add 10 mL of ethyl acetate to the neutralized solution.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

Step 4: Solid-Phase Extraction (SPE) Clean-up

  • Reconstitute the dried extract in 2 mL of a suitable solvent (e.g., 10% methanol in water).

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol followed by deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the DIA from the cartridge with methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Use a suitable C18 analytical column for chromatographic separation.

  • The mobile phase can consist of a gradient of water with formic acid and acetonitrile.

  • Set the mass spectrometer to monitor for the specific precursor and product ions of DIA.

  • Quantify the concentration of DIA in the sample by comparing the peak area to a calibration curve prepared using DIA standards.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of total avilamycin residues, as the marker residue dichloroisoeverninic acid (DIA), in swine tissues. The protocol, encompassing extraction, hydrolysis, and thorough clean-up steps, ensures accurate and reliable quantification to monitor compliance with established Maximum Residue Limits. This methodology is suitable for routine surveillance and quality control in food safety programs.

References

Application Notes and Protocols for Avilamycin C Assay in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantification of Avilamycin C in fermentation broth, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of key processes.

Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes.[1][2] The avilamycin complex consists of several components, with Avilamycin A being the most bioactive. This compound is a closely related analogue and a direct biosynthetic precursor to Avilamycin A.[3][4] Monitoring the concentration of this compound in fermentation broth is crucial for optimizing production processes and for research into the biosynthesis of these complex molecules. This document provides a detailed protocol for the extraction and quantification of this compound from fermentation broth using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-based assay of Avilamycin. While specific data for this compound is limited, the provided data for total Avilamycin and its major components can be used as a reference for method validation.

Table 1: HPLC Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 20 µg/mL[5]
Correlation Coefficient (R²)0.9997[5]
Limit of Detection (LOD)0.08 µg/mL (in ileal content)[5]
Limit of Quantitation (LOQ)0.1 µg/mL (in ileal content)[5]

Table 2: Chromatographic Parameters

ParameterConditionReference
ColumnC18, 5 µm, 4.6 x 250 mm[6]
Mobile Phase AMethanol / 0.04 M Ammonium Acetate (50/50, v/v)[6]
Mobile Phase BMethanol / 0.04 M Ammonium Acetate (80/20, v/v)[6]
Flow Rate1.0 mL/min[5]
Column Temperature30-35 °C[5][6]
DetectionUV at 290 nm or ELSD[5][6]

Experimental Protocols

This section provides a detailed step-by-step protocol for the determination of this compound in a fermentation broth.

Sample Preparation from Fermentation Broth
  • Harvesting: Collect 5 mL of the Streptomyces viridochromogenes fermentation broth.

  • Cell Lysis: Add 10 mL of acetone to the fermentation broth in a 25 mL volumetric flask.

  • Extraction: Treat the mixture in an ultrasonic bath for 25 minutes to ensure complete cell lysis and extraction of Avilamycins.

  • Dilution and Filtration: After ultrasonication, allow the mixture to cool to room temperature. Dilute to the 25 mL mark with the mobile phase.

  • Clarification: Filter the extract through a 0.45 µm microporous filter membrane to remove any particulate matter before HPLC analysis.

HPLC Analysis
  • Instrument Setup:

    • HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

    • C18 reversed-phase column (5 µm, 4.6 x 250 mm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Mobile Phase A (Methanol/Ammonium Acetate buffer) and Mobile Phase B (Methanol/Ammonium Acetate buffer). A typical gradient might start with a higher proportion of the more aqueous phase and ramp up to a higher proportion of the organic phase to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection:

      • UV Detector: 290 nm.

      • ELSD: Drift tube temperature 120 °C, Gas flow rate 2.4 L/min.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of working standards by diluting the stock solution with the mobile phase to establish a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Quantification:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis FermentationBroth Fermentation Broth AcetoneAddition Add Acetone FermentationBroth->AcetoneAddition Ultrasonication Ultrasonic Extraction AcetoneAddition->Ultrasonication Dilution Dilute with Mobile Phase Ultrasonication->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLCInjection Inject into HPLC Filtration->HPLCInjection Separation C18 Column Separation HPLCInjection->Separation Detection UV or ELSD Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for this compound assay.

Avilamycin Biosynthesis: A to C Conversion

biosynthesis_conversion cluster_enzyme Enzymatic Conversion AvilamycinC This compound Enzyme AviZ1 (Aldo-keto reductase) AvilamycinC->Enzyme AvilamycinA Avilamycin A Enzyme->AvilamycinA Cofactor2 NADH Enzyme->Cofactor2 Cofactor1 NAD+ Cofactor1->Enzyme

Caption: Enzymatic conversion of this compound to A.

Avilamycin Mechanism of Action

mechanism_of_action cluster_ribosome Bacterial 70S Ribosome LargeSubunit 50S Subunit SmallSubunit 30S Subunit Avilamycin Avilamycin BindingSite Binds to 23S rRNA (Helices 89 & 91) & Ribosomal Protein L16 Avilamycin->BindingSite BindingSite->LargeSubunit Inhibition Inhibition BindingSite->Inhibition tRNA_Accommodation Aminoacyl-tRNA Accommodation at A-site ProteinSynthesis Protein Synthesis tRNA_Accommodation->ProteinSynthesis Inhibition->tRNA_Accommodation blocks

References

Application Notes and Protocols for Avilamycin C Stability Testing in Premixes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avilamycin is an oligosaccharide antibiotic used in veterinary medicine, primarily in swine and poultry, to control bacterial enteric infections and promote growth.[1][2][3] It is typically administered as a premix mixed into animal feed.[4] The stability of avilamycin in these premixes is crucial to ensure its efficacy and safety over the product's shelf life. Avilamycin is a complex of several factors, with Avilamycin A and B being the primary biologically active components.[2][5] This document provides a detailed protocol for the stability testing of Avilamycin C, a component of the avilamycin complex, in veterinary premixes. The protocol is designed to meet the requirements of major regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) and the EMA's Committee for Medicinal Products for Veterinary Use (CVMP).[6][7][8]

Regulatory Framework

The stability testing of new veterinary drug substances and medicinal products is guided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[7][9] Key guidelines include VICH GL3(R) for general stability testing, VICH GL8 for medicated premixes, and VICH GL5 for photostability testing.[7][10] These guidelines recommend long-term and accelerated stability studies to establish a shelf life and appropriate storage conditions.

This compound in Premixes

Avilamycin premixes are formulated with the active drug substance and various carrier substances or diluents to ensure stability, uniformity, and ease of handling.[11] Common carriers include calcium carbonate, corn starch, and rice hulls.[11] The concentration of avilamycin in commercial premixes is often around 10%.[1][2] Avilamycin itself is a mixture of different factors, and for the purpose of this protocol, the stability of this compound will be monitored as an indicator of the overall stability of the drug in the premix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Avilamycin premix batches (at least three primary batches)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Hydrogen peroxide

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Stability-Indicating Analytical Method

A stability-indicating HPLC method is crucial for separating this compound from its degradation products and any excipients in the premix. The following method is a general guideline and should be fully validated according to VICH GL2 guidelines.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 290 nm

Sample Preparation:

  • Accurately weigh a portion of the avilamycin premix.

  • Extract the avilamycin with acetonitrile.

  • Perform a solid-phase extraction (SPE) cleanup using a silica cartridge to remove matrix interferences.[5]

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. A single batch of the avilamycin premix should be subjected to the following stress conditions as per VICH GL3(R) guidelines:[7]

ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 48 hours
Photostability As per VICH GL5 guidelines

Samples should be analyzed at appropriate time points to track the degradation of this compound and the formation of degradation products.

Stability Study Protocol

At least three primary batches of the avilamycin premix should be placed on a formal stability study. The testing should be conducted in the final proposed marketing packaging.[10]

Storage Conditions and Testing Frequency:

Study TypeStorage ConditionTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and annually thereafter
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Stability-Indicating Parameters to be Tested:

TestAcceptance Criteria
Appearance No significant change in color or physical state
Assay (this compound) 90.0% - 110.0% of the label claim
Degradation Products Individual unknown degradation product: ≤ 0.5%Total degradation products: ≤ 2.0%
Moisture Content Report results

Data Presentation

The results of the stability studies should be summarized in a tabular format for easy comparison and trend analysis.

Example Stability Data Table for this compound Premix (Batch XXX)

Time Point (Months)Storage ConditionAppearanceAssay (% Label Claim)Degradation Product 1 (%)Total Degradation Products (%)Moisture (%)
0-Conforms100.2< 0.10.23.5
325°C/60%RHConforms99.8< 0.10.33.6
625°C/60%RHConforms99.50.10.43.5
340°C/75%RHConforms98.10.20.83.8
640°C/75%RHConforms96.50.41.54.0

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting start Start: Receive Premix Batches (≥3) method_val Analytical Method Validation (VICH GL2) start->method_val forced_deg Forced Degradation Study (1 Batch) method_val->forced_deg long_term Long-Term Stability (25°C/60%RH) forced_deg->long_term accelerated Accelerated Stability (40°C/75%RH) forced_deg->accelerated testing Time Point Testing (Appearance, Assay, Degradation, Moisture) long_term->testing accelerated->testing data_analysis Data Analysis & Trend Evaluation testing->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life report Final Stability Report shelf_life->report

Caption: Experimental workflow for this compound stability testing in premixes.

Avilamycin_Degradation Avilamycin This compound Hydrolysis Hydrolysis (Acid/Base) Avilamycin->Hydrolysis Oxidation Oxidation Avilamycin->Oxidation Thermal Thermal Stress Avilamycin->Thermal Flambic_Acid Flambic Acid Hydrolysis->Flambic_Acid Other_Degradants Other Degradation Products Oxidation->Other_Degradants Thermal->Other_Degradants Flambalactone Flambalactone Flambic_Acid->Flambalactone

Caption: Simplified proposed degradation pathway of Avilamycin.

References

Application Notes and Protocols: Avilamycin C as a Feed Additive for Broiler Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C, an orthosomycin antibiotic, is utilized as a feed additive in the poultry industry to enhance the growth performance of broiler chickens and to aid in the prevention of necrotic enteritis, a significant enteric disease caused by Clostridium perfringens. Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby modulating the gut microbiota. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in broiler chickens.

Data Presentation

The following tables summarize the quantitative effects of this compound on broiler chicken performance and gut health as reported in various studies.

Table 1: Effect of this compound on Broiler Growth Performance

ParameterControl GroupThis compound GroupPercentage ChangeStudy Reference(s)
Final Body Weight (g) Varies by studyIncreased by up to 90g~4-5% increase[1][2]
(e.g., ~2000 g at day 35)(e.g., ~2090 g at day 35)[3][4]
Average Daily Gain ( g/day ) Varies by studySignificantly increasedVaries[3][4]
Feed Conversion Ratio (FCR) Varies by studyImproved (Lower value)Varies[3][4][5]
(e.g., 1.6 - 1.8)(e.g., 1.5 - 1.7)
Dressing Percentage (%) Varies by studySignificantly improvedVaries[2]

Table 2: Efficacy of this compound in the Prevention of Necrotic Enteritis (NE)

ParameterNon-Medicated, ChallengedThis compound, ChallengedPercentage ReductionStudy Reference(s)
NE-related Mortality (%) 16-36%0-8%50-100%[6]
Ileal C. perfringens Count (log10 CFU/g) Varies by studySignificantly reducedVaries[3][4]
NE Lesion Score Varies by studySignificantly reducedVaries[3][4]

Table 3: Influence of this compound on Broiler Gut Microbiota

Gut SectionKey Microbial Changes with this compoundStudy Reference(s)
Ileum - Increased bacterial diversity[7][8]
- Enriched Lactobacillus reuteri and Clostridium spp.[8]
- Decreased Lactobacillus crispatus[8]
Cecum - Minor changes in overall community structure[8][9]
- Decrease in some operational taxonomic units (OTUs) and increase in others[8]
Jejunum - Reduced abundance of Weisella, Enterococcus faecium, and Pediococcus acidophilus[10]

Experimental Protocols

Broiler Growth Performance Trial

This protocol outlines a typical floor pen study to evaluate the effect of this compound on the growth performance of broiler chickens.

1.1. Experimental Design:

  • Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500), male or mixed-sex.

  • Housing: Floor pens with appropriate bedding material (e.g., wood shavings), equipped with feeders and drinkers. Environmental conditions (temperature, humidity, lighting) should be controlled and monitored according to standard broiler management guides.

  • Treatments:

    • Control Group: Basal diet without this compound.

    • This compound Group: Basal diet supplemented with this compound at a specified concentration (e.g., 10 ppm, 15 ppm, or 30 ppm).[2][3][4]

  • Replicates: A sufficient number of replicate pens per treatment group to ensure statistical power (e.g., 8-10 pens with 20-50 birds per pen).

  • Duration: Typically 35 to 42 days.[2][3][11]

1.2. Diet:

  • A standard basal diet (e.g., corn-soybean meal-based) formulated to meet or exceed the nutritional requirements of broiler chickens at different growth phases (starter, grower, finisher).

  • Feed and water should be provided ad libitum.

1.3. Data Collection:

  • Body Weight: Individual or pen-based body weights measured at the start of the trial (day 0) and at regular intervals (e.g., weekly) and at the end of the trial.

  • Feed Intake: Feed consumption per pen measured for each feeding phase.

  • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain for each period.

  • Mortality: Recorded daily, and the cause of death determined if possible.

1.4. Statistical Analysis:

  • Data should be analyzed using appropriate statistical methods, such as ANOVA, with the pen as the experimental unit.

Necrotic Enteritis Challenge Model

This protocol describes a model to assess the efficacy of this compound in preventing necrotic enteritis.

2.1. Experimental Design:

  • Follow the general design of the growth performance trial with the inclusion of a challenge with Clostridium perfringens.

  • Treatment Groups:

    • Non-medicated, Non-challenged

    • Non-medicated, Challenged

    • This compound (e.g., 15 ppm), Challenged

    • This compound (e.g., 30 ppm), Challenged[3][4]

  • Challenge: On a specific day (e.g., day 14), birds in the challenged groups are orally inoculated with a broth culture of a pathogenic strain of C. perfringens (e.g., 10^9 CFU/bird).[3][4] this compound administration typically starts before the challenge (e.g., on day 7).[3][4]

2.2. Data Collection:

  • Growth Performance: As described in Protocol 1.

  • Mortality: NE-related mortality recorded daily.

  • Intestinal Lesion Scoring: On a designated day post-challenge (e.g., day 17), a subset of birds from each group is euthanized, and the small intestine is examined for necrotic enteritis lesions. Lesions are scored on a scale (e.g., 0-4) based on severity.[3][4]

  • C. perfringens Enumeration: Ileal contents are collected to enumerate C. perfringens using selective agar.[3][4]

Gut Morphology Analysis

This protocol details the procedure for evaluating the effects of this compound on the intestinal morphology of broiler chickens.

3.1. Sample Collection and Processing:

  • At the end of the experimental period, a subset of birds is euthanized.

  • Immediately collect segments (e.g., 2 cm) from the duodenum, jejunum, and ileum.

  • Gently flush the segments with a saline solution to remove contents.

  • Fix the tissue samples in 10% neutral buffered formalin.[12]

3.2. Histological Preparation:

  • After fixation, dehydrate the tissue samples through a graded series of ethanol.

  • Clear the samples in xylene and embed them in paraffin wax.

  • Section the paraffin blocks at 5 µm thickness using a microtome.[13]

  • Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).[13]

3.3. Morphometric Measurements:

  • Using a light microscope equipped with a digital camera and image analysis software (e.g., ImageJ), measure the following from well-oriented villi and crypts:

    • Villus Height (VH): From the tip of the villus to the villus-crypt junction.[14]

    • Crypt Depth (CD): From the base of the crypt to the villus-crypt junction.[14]

  • Calculate the Villus Height to Crypt Depth Ratio (VH:CD) .

  • Measure at least 10-15 intact villi and their associated crypts per intestinal section.[14]

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol provides a workflow for analyzing the gut microbiota composition of broiler chickens treated with this compound.

4.1. Sample Collection:

  • Aseptically collect luminal contents from the ileum and cecum of euthanized birds.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.[15]

4.2. DNA Extraction:

  • Extract total genomic DNA from the gut contents (approximately 200-250 mg) using a commercial DNA extraction kit suitable for stool or soil samples (e.g., QIAamp PowerFecal DNA Kit or similar).[1][15] Follow the manufacturer's instructions, which typically include mechanical lysis (bead beating) to ensure efficient lysis of Gram-positive bacteria.[15]

4.3. 16S rRNA Gene Amplification and Sequencing:

  • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.[1][16]

  • Perform PCR and purify the amplicons.

  • Prepare libraries for high-throughput sequencing on a platform such as Illumina MiSeq.[16]

4.4. Bioinformatics and Data Analysis:

  • Use a bioinformatics pipeline such as QIIME2 or Mothur for data processing.[16][17][18]

  • The pipeline should include the following steps:

    • Quality filtering of raw sequence reads.[17]

    • Denoising or clustering of sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold.[19]

    • Taxonomic assignment of ASVs/OTUs using a reference database like Greengenes or SILVA.[16][19]

    • Alpha diversity analysis (e.g., Chao1, Shannon index) to assess microbial diversity within samples.

    • Beta diversity analysis (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare microbial community composition between treatment groups, often visualized using Principal Coordinate Analysis (PCoA).[20]

    • Differential abundance analysis to identify specific taxa that are significantly different between the control and this compound groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary mechanism of this compound is its antimicrobial activity, which modulates the gut microbiota. This alteration in the microbial community composition and function is believed to be the main driver of the observed effects on the host. The downstream effects on the host's intestinal health and immune system are likely a consequence of this microbial modulation. Direct effects of this compound on host cell signaling pathways have not been well-elucidated. One study has shown that this compound supplementation can upregulate the mRNA expression of certain cytokines in the ileum, suggesting an immunomodulatory effect secondary to its impact on the gut microbiome.[21]

Avilamycin_C_Mechanism Avilamycin This compound (Feed Additive) Gut_Microbiota Gut Microbiota Avilamycin->Gut_Microbiota Modulates Pathogens Pathogenic Bacteria (e.g., C. perfringens) Gut_Microbiota->Pathogens Inhibition Beneficial_Bacteria Beneficial Bacteria Gut_Microbiota->Beneficial_Bacteria Promotion Immune_Modulation Immune System Modulation Gut_Microbiota->Immune_Modulation Intestinal_Health Improved Intestinal Health Pathogens->Intestinal_Health Damages NE Reduced Necrotic Enteritis Pathogens->NE Causes Beneficial_Bacteria->Intestinal_Health Performance Improved Growth Performance Intestinal_Health->Performance VHCD Increased VH:CD Ratio Intestinal_Health->VHCD Immune_Modulation->Intestinal_Health Cytokines Upregulation of Cytokines (e.g., IL-10, IFN-γ) Immune_Modulation->Cytokines NE->Performance Negatively Impacts

Proposed mechanism of this compound in broiler chickens.
Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the effects of this compound in broiler chickens, integrating the protocols described above.

Experimental_Workflow start Start: Day-old Broiler Chicks randomization Randomization into Treatment Groups (Control vs. This compound) start->randomization rearing Rearing Period (e.g., 35-42 days) randomization->rearing perf_monitoring Growth Performance Monitoring (BW, FI, FCR, Mortality) rearing->perf_monitoring Throughout challenge Necrotic Enteritis Challenge (Optional, e.g., day 14) rearing->challenge sampling Sample Collection at Trial End (Intestinal tissue and contents) rearing->sampling data_analysis Statistical Analysis and Interpretation perf_monitoring->data_analysis challenge->perf_monitoring Post-challenge gut_morphology Gut Morphology Analysis (Histology, VH:CD) sampling->gut_morphology microbiota_analysis Gut Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis gut_morphology->data_analysis microbiota_analysis->data_analysis end End: Comprehensive Report data_analysis->end

Workflow for this compound research in broilers.

References

Application Notes and Protocols: Dosage Determination of Avilamycin for Swine Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Avilamycin is an orthosomycin antibiotic produced by the fermentation of Streptomyces viridochromogenes[1][2]. It is utilized in veterinary medicine as a feed additive to enhance growth rates and improve feed efficiency in livestock, particularly swine and poultry[2][3]. Avilamycin's efficacy is primarily attributed to its activity against Gram-positive bacteria, which helps in maintaining a healthy gut environment and preventing enteric diseases caused by pathogens like Clostridium perfringens[1][2][4]. These application notes provide a comprehensive overview of the dosage determination for Avilamycin in swine, summarizing key performance data and detailing experimental protocols for its evaluation.

Mechanism of Action

Avilamycin functions by inhibiting bacterial protein synthesis[3][5]. It binds to the 50S ribosomal subunit, specifically targeting domain V of the 23S rRNA, which prevents the formation of peptide bonds and halts bacterial growth and replication[3][6]. This targeted action modulates the gastrointestinal microbiota, reducing the load of detrimental microbes and thereby improving nutrient absorption and overall gut health[2]. This leads to enhanced growth performance, reflected in improved average daily gain (ADG) and feed-to-gain ratio (F/G)[2][7].

cluster_input Action cluster_mechanism Mechanism in Gut cluster_outcome Physiological Outcome Avilamycin Avilamycin Ingestion (Feed Additive) Binding Binds to 50S Ribosomal Subunit of Bacteria Avilamycin->Binding Inhibition Inhibits Bacterial Protein Synthesis Binding->Inhibition Modulation Modulates Gut Microbiota (Targets Gram-positive bacteria) Inhibition->Modulation Health Improved Gut Health & Nutrient Absorption Modulation->Health Performance Enhanced Growth Performance (ADG ↑, F/G ↓) Health->Performance

Caption: Logical flow of Avilamycin's mechanism for swine growth promotion.

Application Notes

Recommended Dosage for Growth Promotion

The optimal dosage of Avilamycin varies depending on the growth stage of the pigs.

  • Starter Pigs (up to 4 months): A concentration of 20-40 mg/kg of feed is effective[4][8]. Doses of 40 mg/kg have been shown to significantly improve daily weight gain by approximately 5.6% in this age group[8].

  • Grower/Finisher Pigs (4-6 months): A concentration of 10-20 mg/kg of feed is recommended for improving weight gain[8]. For improving the feed conversion ratio, the effective dose range is between 10 to 60 mg/kg (ppm)[9][10]. For improving average daily gain, the effective dose range is 5 to 10 mg/kg[9][10].

Performance Data Summary

A comprehensive analysis from a series of 12 trials involving 1,710 growing-finishing swine evaluated the dose-response of Avilamycin. The results are summarized below.

Table 1: Effect of Various Levels of Avilamycin on Growing-Finishing Swine Performance

Treatment (mg/kg feed) Average Daily Gain (g) Average Daily Feed Intake (kg) Feed-to-Gain Ratio (F/G)
0 (Control) 749 2.38 3.17
5 763 2.40 3.15
10 767 2.39 3.12
20 769 2.41 3.13
40 771 2.38 3.09
60 771 2.38 3.09

Data sourced from a pooled analysis of 12 trials[9][10][11].

Pigs fed Avilamycin at concentrations of 5, 10, 20, 40, or 60 ppm showed a significant increase in Average Daily Gain (ADG) compared to the control group[10]. Furthermore, concentrations of 10 ppm and higher resulted in a significant improvement in the feed-to-gain ratio (F/G)[10].

Experimental Protocols

Protocol 1: Dose-Response Growth Promotion Trial

This protocol outlines a method for determining the efficacy and optimal dosage of Avilamycin for growth promotion in a commercial setting.

Objective: To evaluate the effect of different dietary concentrations of Avilamycin on the ADG, ADFI, and F/G of growing-finishing swine.

1. Animals and Housing:

  • Use a statistically significant number of pigs (e.g., >1,000 crossbred pigs) from a single source to minimize genetic variation[10].
  • House pigs in pens in a climate-controlled facility, with ad libitum access to feed and water[12].
  • Allow for an acclimation period of 7-10 days before the trial begins.

2. Experimental Design:

  • Employ a randomized complete block design, with blocking based on initial body weight[10].
  • Randomly assign pens to dietary treatment groups.
  • Example Treatment Groups: 0 (Control), 10, 20, 40, and 60 mg/kg Avilamycin in the feed[10].

3. Diets:

  • Formulate basal diets (e.g., corn-soybean meal) to meet or exceed NRC nutrient requirements[12].
  • Prepare medicated feeds by thoroughly mixing the specified amount of Avilamycin premix into the basal diet[1]. It is recommended to first mix the premix with a small amount of feed (20-50 kg) before incorporating it into the final bulk mixture[1].

4. Data Collection and Measurements:

  • Individually weigh pigs at the start of the trial and at regular intervals (e.g., every 21 or 28 days) until completion[12].
  • Record feed additions to each pen to calculate average daily feed intake (ADFI).
  • Calculate ADG and F/G for each period and for the overall trial duration.

5. Statistical Analysis:

  • Analyze the data using ANOVA appropriate for a randomized complete block design.
  • Use polynomial contrasts to test for linear and quadratic effects of the dosage.
  • Employ linear plateau or broken-line regression analysis to determine the effective dose range[9][10].

// Node styles start_node [label="Pig Selection & Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_node_style [fillcolor="#FBBC05", fontcolor="#202124"]; analysis_node_style [fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Determine Optimal\nAvilamycin Dosage", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes node [style="rounded,filled"]; A[label="Randomization into\nTreatment Groups\n(0, 10, 20, 40, 60 ppm)", style=process_node_style]; B[label="Administer Medicated Diets\n(Duration: Grower-Finisher Phase)", style=process_node_style]; C [label="Data Collection\n(Body Weight, Feed Intake)", style=data_node_style]; D [label="Calculate Performance Metrics\n(ADG, ADFI, F/G)", style=data_node_style]; E [label="Statistical Analysis\n(ANOVA, Regression)", style=analysis_node_style];

// Edges start_node -> A -> B -> C -> D -> E -> end_node; }

Caption: Experimental workflow for a swine growth promotion trial.

Protocol 2: Pharmacokinetic (PK) Study in Ileal Contents

This protocol is designed to determine the concentration and behavior of Avilamycin in the gastrointestinal tract, its primary site of action.

Objective: To characterize the pharmacokinetic parameters of Avilamycin in swine ileal contents following oral administration.

1. Animals and Surgical Preparation:

  • Use a small number of healthy pigs (e.g., 6-8) fitted with a T-shaped ileal cannula to allow for repeated sampling of intestinal contents[5].
  • Allow pigs to recover fully from surgery (approx. 2 weeks) in individual metabolism crates before the study[5].

2. Drug Administration and Dosing:

  • Fast pigs for 36 hours (food) and 12 hours (water) prior to dosing to standardize gut conditions[5].
  • Administer a single oral dose of Avilamycin (e.g., 4 mg/kg body weight)[5].

3. Sample Collection:

  • Collect ileal content samples through the cannula at predefined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-administration)[5].
  • Immediately place samples on ice and store at -20°C or lower until analysis[5].

4. Analytical Method:

  • Extract Avilamycin from the ileal content samples using an appropriate solvent mixture (e.g., chloroform:acetone)[5].
  • Quantify the concentration of Avilamycin using High-Performance Liquid Chromatography (HPLC)[5].
  • The method should have a validated limit of quantitation (LOQ), for example, 0.1 µg/mL in ileal content[5].

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters from the concentration-time data[5].
  • Key parameters include: Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC₀₋₂₄h)[5]. A study reported a Cmax of 146.30 µg/mL and an AUC₀₋₂₄h of 428.62 h*µg/mL in ileal content after a 4 mg/kg oral dose[5].

Protocol 3: Gut Microbiota Response Evaluation

This protocol provides a framework for assessing how Avilamycin modulates the swine gut microbial community.

Objective: To evaluate the effect of dietary Avilamycin on the composition and metabolic activity of the gastrointestinal microbiota in weaned pigs.

1. Animals and Diets:

  • Use early-weaned pigs (e.g., 18-22 days old) randomly assigned to treatment groups[13][14].
  • Treatment Groups: Control (basal diet) vs. Avilamycin (e.g., 0.04% or 400 ppm Avilamycin mixed in the control diet)[13][14].
  • Feed the respective diets for a set period (e.g., 2-3 weeks).

2. Sample Collection:

  • At the end of the experimental period, euthanize a subset of pigs from each treatment group[13][14].
  • Aseptically collect content samples from different sections of the gastrointestinal tract (GIT), such as the jejunum, cecum, and colon[13][14].
  • Store samples immediately at -80°C for DNA extraction.

3. Microbiological Analysis:

  • Extract total bacterial DNA from the intestinal content samples using a commercial kit.
  • Use quantitative PCR (qPCR) to measure the total bacterial load and the abundance of specific bacterial groups (e.g., Lactobacilli, Enterobacteriaceae) using targeted 16S rRNA gene primers[13][14].
  • Analyze the data to determine changes in bacterial populations and ratios (e.g., Lactobacilli:Enterobacteria ratio) between the control and Avilamycin-treated groups[13][14]. Studies suggest Avilamycin may not reduce total bacterial counts but rather alters the ecological structure of the microbial community[13][14].

4. Analysis of Metabolic Activity (Optional):

  • Analyze samples for microbial metabolites (e.g., purine bases, short-chain fatty acids) to assess changes in the metabolic activity of the gut microbiota[13][14].

References

Application Notes and Protocols for the Microbiological Assay of Avilamycin C Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the potency of Avilamycin C using a microbiological agar diffusion assay. This method is suitable for quantifying the antimicrobial activity of this compound in various samples, including pure compounds, formulated products, and in-process materials.

Introduction

This compound is a member of the orthosomycin family of antibiotics, produced by Streptomyces viridochromogenes. It is primarily active against Gram-positive bacteria. The mechanism of action of avilamycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This targeted action makes it an effective antimicrobial agent.

The microbiological assay remains a critical method for determining the potency of antibiotics, as it measures the actual biological activity of the compound, which may not always be directly correlated with its concentration determined by chemical methods. This protocol describes a cylinder-plate agar diffusion assay using Micrococcus luteus as the susceptible test organism.

Principle of the Assay

The potency of this compound is determined by comparing the size of the zone of inhibition of microbial growth produced by a known concentration of an this compound reference standard to the zone of inhibition produced by the test sample. The assay is performed on a solid agar medium inoculated with a standardized suspension of Micrococcus luteus. The diameter of the zone of inhibition is proportional to the logarithm of the antibiotic concentration.

Data Presentation

Typical Minimum Inhibitory Concentrations (MICs) of Avilamycin
MicroorganismMIC Range (µg/mL)Reference
Clostridium perfringens0.015 - 256[1]
Clostridium perfringens (MIC₅₀)0.06[1]
Clostridium perfringens (MIC₉₀)128[1]
Validation Parameters for a Microbiological Potency Assay
ParameterAcceptance CriteriaDescription
Linearity Correlation coefficient (r²) ≥ 0.98The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5%The agreement between a series of measurements obtained from multiple sampling of the same homogenous sample under the same operating conditions over a short interval of time.
Precision (Intermediate) RSD ≤ 10%The agreement between the results from the same sample tested on different days, by different analysts, or with different equipment.
Accuracy Recovery of 90-110% of the known concentrationThe closeness of the test results obtained by the method to the true value.
Specificity No zone of inhibition with placebo or negative controlThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (of known purity and potency)

  • Test sample containing this compound

  • Micrococcus luteus (e.g., ATCC 10240)

  • Nutrient Agar (e.g., ATCC Medium 3)

  • Antibiotic Assay Agar (e.g., USP Medium 11)

  • Sterile Phosphate Buffer (0.1 M, pH 7.0)

  • Sterile Saline Solution (0.9% NaCl)

  • Sterile Petri dishes (90-100 mm)

  • Sterile stainless steel cylinders (penicillin cups)

  • Sterile pipettes and tips

  • Incubator (30-35°C)

  • Calipers or an automated zone reader

  • Solvents for sample and standard preparation (e.g., methanol, acetone)

Preparation of Media and Reagents

4.2.1. Nutrient Agar (for culture maintenance) Prepare according to the manufacturer's instructions. Dispense into agar slants and sterilize by autoclaving.

4.2.2. Antibiotic Assay Agar Prepare according to the manufacturer's instructions and sterilize by autoclaving.

4.2.3. 0.1 M Phosphate Buffer (pH 7.0)

  • Solution A: Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of purified water.

  • Solution B: Dissolve 14.2 g of dibasic sodium phosphate (Na₂HPO₄) in 1000 mL of purified water.

  • Mix approximately 39 mL of Solution A with 61 mL of Solution B and adjust the pH to 7.0 ± 0.1 with either solution. Sterilize by autoclaving.

Preparation of Test Microorganism
  • Culture Maintenance: Maintain Micrococcus luteus on slants of Nutrient Agar at 4°C and subculture monthly.

  • Inoculum Preparation:

    • Inoculate a fresh Nutrient Agar slant and incubate at 30-35°C for 24-48 hours.

    • Wash the growth from the slant with sterile saline solution.

    • Dilute the bacterial suspension with sterile saline to achieve a suitable turbidity (e.g., equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). The optimal dilution should be determined empirically to yield clear and well-defined zones of inhibition.

Preparation of Standard and Sample Solutions

4.4.1. This compound Standard Stock Solution (e.g., 1000 µg/mL) Accurately weigh a quantity of this compound Reference Standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of 1000 µg/mL.

4.4.2. Standard Working Solutions Prepare a series of at least five concentrations of this compound by diluting the stock solution with 0.1 M Phosphate Buffer (pH 7.0). A suggested range is 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL. The median concentration (e.g., 2.0 µg/mL) will serve as the reference concentration.

4.4.3. Sample Solutions

  • Accurately weigh or measure the test sample.

  • Dissolve or dilute the sample in a suitable solvent and then with 0.1 M Phosphate Buffer (pH 7.0) to obtain an expected final concentration of this compound that falls within the range of the standard curve (e.g., a target concentration of 2.0 µg/mL).

  • Prepare at least two dilutions of the sample.

Assay Procedure (Cylinder-Plate Method)
  • Plate Preparation:

    • Melt the Antibiotic Assay Agar and cool to 48-50°C.

    • Add the prepared Micrococcus luteus inoculum to the molten agar to achieve a final concentration of approximately 1-5 x 10⁶ CFU/mL. The optimal inoculum size should be determined during assay development.

    • Pour a uniform layer of the inoculated agar into sterile Petri dishes (e.g., 20 mL for a 100 mm dish).

    • Allow the agar to solidify on a level surface.

  • Cylinder Placement:

    • Aseptically place 6-8 sterile stainless steel cylinders on the surface of the solidified agar, ensuring they are evenly spaced.

  • Application of Solutions:

    • Fill three alternate cylinders with the median concentration of the this compound standard (reference concentration).

    • Fill the remaining three cylinders with one of the sample dilutions.

    • Use a separate plate for each of the other standard and sample dilutions, following the same pattern of application.

  • Incubation:

    • Incubate the plates at 30-35°C for 18-24 hours, or until well-defined zones of inhibition are visible.

  • Zone Measurement:

    • Measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or an automated zone reader.

Data Analysis and Calculation of Potency
  • Standard Curve:

    • For each concentration of the standard, calculate the average zone diameter.

    • Plot the average zone diameter (on the y-axis) against the logarithm of the this compound concentration (on the x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Potency Calculation:

    • Calculate the average zone diameter for each sample dilution.

    • Using the regression equation from the standard curve, calculate the logarithm of the concentration for each sample dilution.

    • Determine the concentration of this compound in each sample dilution by taking the antilog.

    • Calculate the potency of the original sample by multiplying the determined concentration by the dilution factor.

    • Average the potencies obtained from the different sample dilutions.

Visualizations

Signaling Pathway

Avilamycin_Mechanism_of_Action P_site P-site Initiation_Complex 70S Initiation Complex (fMet-tRNA at P-site) A_site A-site Avilamycin This compound Avilamycin->A_site Avilamycin->Initiation_Complex Inhibits Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Translation Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Microbiological_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Culture and Assay Media pour_plates Inoculate and Pour Assay Plates prep_media->pour_plates prep_inoculum Prepare M. luteus Inoculum prep_inoculum->pour_plates prep_std Prepare this compound Standard Solutions apply_solutions Apply Standards and Samples to Cylinders prep_std->apply_solutions prep_sample Prepare Test Sample Solutions prep_sample->apply_solutions place_cylinders Place Sterile Cylinders pour_plates->place_cylinders place_cylinders->apply_solutions incubate Incubate Plates (18-24h at 30-35°C) apply_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (Zone Diameter vs. Log Conc.) measure_zones->plot_curve calc_potency Calculate Sample Potency plot_curve->calc_potency

References

Avilamycin C Formulation for Veterinary Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It is primarily used in veterinary medicine as a feed additive for swine and poultry to promote growth and to prevent and control necrotic enteritis caused by Clostridium perfringens.[1][2] Avilamycin acts by inhibiting bacterial protein synthesis.[3] This document provides detailed application notes, experimental protocols, and supporting data for the veterinary formulation of this compound.

Data Presentation

Efficacy Data

Table 1: Efficacy of Avilamycin in Growing-Finishing Swine [4]

Treatment Group (Avilamycin in ppm)Average Daily Gain (g)Average Daily Feed Intake (kg)Feed-to-Gain Ratio
0 (Control)7492.383.17
57632.403.15
107672.393.12
207692.413.13
407712.383.09
607712.383.09

Table 2: Efficacy of Avilamycin for the Prevention of Necrotic Enteritis in Broiler Chickens [1]

Treatment GroupNE Mortality Rate (%) (Days 14-35)Body Weight on Day 35 (g)Average Daily Gain (g) (Days 0-35)Feed Conversion Ratio (Days 0-35)
Nonmedicated, Nonchallenged-230065.71.65
Nonmedicated, Challenged15.5215061.41.75
Avilamycin 15 ppm, Challenged7.53228065.11.63
Avilamycin 30 ppm, Challenged3.02229065.41.62
Pharmacokinetic Data

Avilamycin is poorly absorbed from the gastrointestinal tract, leading to very low or undetectable concentrations in plasma.[5] Therefore, pharmacokinetic parameters are most relevant for the site of action, the intestinal lumen.

Table 3: Pharmacokinetic Parameters of Avilamycin in Ileal Content of Swine After a Single Oral Dose of 4 mg/kg Body Weight [3]

ParameterValue (Mean ± SD)
Cmax (µg/mL)146.30 ± 13.41
Tmax (h)4
AUC₀₋₂₄h (h*µg/mL)428.62 ± 14.23

Experimental Protocols

Protocol 1: Determination of Avilamycin in Animal Feed by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of Avilamycin in poultry and pig feed.[6][7]

1. Objective: To quantify the concentration of Avilamycin in medicated animal feed.

2. Materials:

  • Avilamycin reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

3. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Avilamycin reference standard in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Grind a representative sample of the medicated feed to a fine powder.

    • Accurately weigh a portion of the ground feed sample.

    • Extract Avilamycin from the feed sample with acetonitrile by shaking or vortexing.

    • Centrifuge the extract and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with the appropriate solvent.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Avilamycin from the cartridge with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 52:48 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 295 nm.[6]

    • Injection Volume: 50 µL.[6]

    • Inject the prepared standards and samples onto the HPLC system.

  • 4. Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Avilamycin standards against their known concentrations.

    • Determine the concentration of Avilamycin in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Determination of Avilamycin Residues in Animal Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the determination of total Avilamycin residues, measured as the marker residue dichloroisoeverninic acid (DIA), in porcine tissues.[8]

1. Objective: To quantify Avilamycin residues in edible tissues from treated animals for regulatory and research purposes.

2. Materials:

  • Avilamycin reference standard

  • Dichloroisoeverninic acid (DIA) reference standard

  • Acetone

  • Ethyl acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • LC-MS/MS system

  • C18 analytical column

3. Procedure:

  • Standard Preparation:

    • Prepare stock solutions of Avilamycin and DIA in a suitable solvent.

    • Prepare working standards for calibration by diluting the stock solutions.

  • Sample Preparation and Hydrolysis:

    • Homogenize a representative sample of the animal tissue (muscle, liver, fat).

    • Extract Avilamycin and its metabolites from the tissue with acetone.

    • Centrifuge and collect the supernatant.

    • Hydrolyze the extract with sodium hydroxide to convert all Avilamycin-related residues to DIA.

    • Neutralize the solution with hydrochloric acid.

  • Liquid-Liquid Extraction and Cleanup:

    • Partition the DIA into ethyl acetate.

    • Wash the ethyl acetate phase to remove impurities.

    • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40°C.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ions of DIA.

    • Inject the prepared standards and samples into the LC-MS/MS system.

  • 4. Data Analysis:

    • Generate a calibration curve using the peak areas of the DIA standards.

    • Quantify the amount of DIA in the tissue samples and express the result as Avilamycin equivalents.

Visualizations

experimental_workflow cluster_feed Feed Sample Analysis (Protocol 1) cluster_tissue Tissue Residue Analysis (Protocol 2) Feed_Sample Medicated Feed Sample Grinding Grind to Fine Powder Feed_Sample->Grinding Extraction Extract with Acetonitrile Grinding->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis_HPLC HPLC-UV Analysis Cleanup->Analysis_HPLC Quantification_Feed Quantify Avilamycin Content Analysis_HPLC->Quantification_Feed Tissue_Sample Animal Tissue Sample Homogenization Homogenize Tissue Tissue_Sample->Homogenization Extraction_Tissue Extract with Acetone Homogenization->Extraction_Tissue Hydrolysis Alkaline Hydrolysis to DIA Extraction_Tissue->Hydrolysis Cleanup_Tissue Liquid-Liquid Extraction Hydrolysis->Cleanup_Tissue Analysis_LCMS LC-MS/MS Analysis Cleanup_Tissue->Analysis_LCMS Quantification_Tissue Quantify DIA Residues Analysis_LCMS->Quantification_Tissue

Experimental workflow for Avilamycin analysis.

avilamycin_moa Avilamycin This compound Ribosome Bacterial 50S Ribosomal Subunit Avilamycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to avilamycin_gut_effects Avilamycin Avilamycin in Feed Gut_Microbiota Gut Microbiota Modulation Avilamycin->Gut_Microbiota Pathogen_Reduction Reduction of Pathogens (e.g., Clostridium perfringens) Gut_Microbiota->Pathogen_Reduction Beneficial_Bacteria Potential Increase in Beneficial Bacteria Gut_Microbiota->Beneficial_Bacteria Immune_Response Modulation of Gut Immune Response Gut_Microbiota->Immune_Response Gut_Health Improved Gut Health Pathogen_Reduction->Gut_Health Beneficial_Bacteria->Gut_Health Performance Enhanced Growth Performance Improved Feed Efficiency Gut_Health->Performance Immune_Response->Gut_Health

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Avilamycin C HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Avilamycin C, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape.[1] This is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification, as data systems may struggle to determine the precise start and end of the peak.[2] The degree of tailing is often measured by the Asymmetry Factor (As) or Tailing Factor (T); a value greater than 1.2 is generally considered tailing.[3]

Q2: My this compound peak is tailing, but other compounds in the same run look fine. What should I investigate first?

A2: When only a specific peak is tailing, the issue is likely related to undesirable secondary chemical interactions between the analyte (this compound) and the stationary phase.[4] this compound is a large, complex polysaccharide antibiotic with many polar functional groups.[5][6] These groups can interact with active sites on the HPLC column packing material, such as residual silanol groups on silica-based columns.[3][4]

Primary areas to investigate include:

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your analyte and residual silanols on the column.[1] An incorrect pH can increase unwanted interactions.

  • Secondary Silanol Interactions: Even though this compound is not a strong base, its polar nature can lead to interactions with acidic silanol groups on the silica surface, causing tailing.[3][7]

  • Analyte-Specific Degradation: Check if this compound is stable under the current analytical conditions.

Q3: All the peaks in my chromatogram are tailing. What does this suggest?

A3: If all peaks in your chromatogram exhibit tailing, the problem is likely systemic and not related to the specific chemistry of this compound. Common causes include:

  • Column Void or Bed Deformation: A void at the head of the column or a channel in the packing bed can disrupt the flow path, causing peak distortion for all analytes.[1] This can result from sudden pressure shocks or operating outside the column's recommended pH range.

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can clog the column's inlet frit, leading to a distorted flow profile and tailing peaks.[8]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[4][9] This effect is often more pronounced for early-eluting peaks.[10]

Q4: How can I modify the mobile phase to reduce peak tailing for this compound?

A4: Optimizing the mobile phase is a critical step in mitigating peak tailing.

  • Adjust pH: Lowering the mobile phase pH to around 3.0 or below can protonate residual silanol groups, minimizing their ability to interact with analytes.[10] Always ensure your column is stable at low pH.

  • Increase Buffer Concentration: Using a buffer (e.g., ammonium acetate, ammonium formate) helps maintain a stable pH.[1][11] Increasing the buffer concentration (e.g., from 10 mM to 25 mM for UV applications) can increase the ionic strength of the mobile phase, which helps mask residual silanol interactions.[10] For LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[10]

  • Use Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (TEA) can block silanol groups.[2][10] Alternatively, certain inorganic salts can also improve peak shape by altering analyte-mobile phase equilibria.[12][13]

Q5: Could my sample preparation or injection technique be causing the peak tailing?

A5: Yes, sample introduction is a crucial factor. Two common issues are:

  • Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[2][8] To check for this, dilute your sample and reinject; if the peak shape improves, overload was the cause.[1]

  • Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[2][4] The sample does not focus properly on the column head. Whenever possible, dissolve your this compound sample in the initial mobile phase.[2]

Q6: When should I suspect my HPLC column is the problem, and what can I do?

A6: Suspect the column if mobile phase and system checks do not resolve the issue, especially if you observe a gradual decline in performance over time.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.[1][4]

  • Stationary Phase Degradation: Operating at extreme pH or high temperatures can degrade the silica backbone or bonded phase of the column, exposing more active silanol groups.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its lifetime.

  • Column Flushing: If you suspect a blockage or contamination, you can try back-flushing the column (reversing the flow direction and flushing to waste), provided the manufacturer's instructions permit it.[8] If the problem persists, the column may need to be replaced.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing the cause of peak tailing in your this compound analysis.

G start Observe Peak Tailing in this compound Analysis check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks all_tail Systemic Issue Likely check_all_peaks->all_tail  Yes one_tail Analyte-Specific Issue Likely check_all_peaks->one_tail  No check_frit Check for Blocked Frit (High Backpressure?) all_tail->check_frit check_void Check for Column Void (Sudden pressure changes?) check_frit->check_void check_ecv Check for Extra-Column Volume (Connections, tubing length) check_void->check_ecv solution_system Solution: - Backflush/Replace Column - Replace Guard Column - Check/Remake Fittings check_ecv->solution_system check_overload Check for Mass Overload one_tail->check_overload check_solvent Check for Sample Solvent Mismatch check_overload->check_solvent check_mobile_phase Check Mobile Phase (pH, Buffer Strength) check_solvent->check_mobile_phase check_column_chem Check Column Chemistry (Silanol Interactions) check_mobile_phase->check_column_chem solution_analyte Solution: - Dilute Sample - Dissolve Sample in Mobile Phase - Adjust pH / Increase Buffer - Use End-Capped Column check_column_chem->solution_analyte

Caption: A troubleshooting flowchart for diagnosing HPLC peak tailing.

Quantitative Data Summary

Table 1: Common Causes of Peak Tailing and Recommended Solutions

CausePotential Indicator(s)Recommended Solution(s)
Secondary Silanol Interactions Tailing primarily affects polar or basic analytes.Lower mobile phase pH to <3. Increase buffer concentration. Use a modern, high-purity, end-capped column.[3][7][10]
Mass Overload Peak shape resembles a right-triangle; retention time may decrease with increasing concentration.Reduce the mass of sample injected by diluting the sample or using a smaller injection loop.[2][8]
Sample Solvent Mismatch Early eluting peaks are more distorted than later ones.Dissolve the sample in the initial mobile phase whenever possible.[2]
Column Void / Bed Deformation All peaks are broad and tailing; sudden onset after a pressure shock.Replace the column. Use a guard column to protect the analytical column.[1]
Blocked Column Frit All peaks are distorted; system backpressure is higher than normal.Reverse and flush the column to dislodge particulates. If unsuccessful, replace the frit or the column.[8]
Extra-Column Volume All peaks show some broadening and tailing; more pronounced for early peaks.Use shorter, narrower ID tubing. Ensure all fittings are properly seated with no gaps.[9]

Table 2: Recommended Maximum Sample Loads for Analytical HPLC Columns [2]

Column Internal Diameter (mm)Maximum Sample Mass (µg)
4.650 - 500
3.020 - 200
2.110 - 100
1.02 - 20

Note: Actual capacity depends on the specific analyte and stationary phase.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound, adapted from published methods.[14][15] Optimization will likely be required for your specific application.

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[14]

  • Detector:

    • UV-Vis Detector at 290 nm.[14]

    • Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used if UV sensitivity is low.[15]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve this compound standard and samples in the initial mobile phase (60:40 Water/Acetonitrile with 10 mM Ammonium Acetate).

Protocol 2: Diagnosing a Contaminated or Blocked Column

  • Establish a Baseline: Analyze a standard solution of this compound using a new or known-good column and record the backpressure, peak shape (Asymmetry Factor), and retention time.

  • Test the Suspect Column: Install the column suspected of causing the peak tailing. Do not attach it to the detector initially.

  • Forward Flush: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate (0.2 mL/min) for 20-30 minutes, directing the flow to a waste beaker. Observe the backpressure; a steady increase may indicate a blockage.

  • Backflush (if permitted): If the manufacturer allows, reverse the column direction and repeat the flush to waste. This is often effective at removing particulates from the inlet frit.[8]

  • Re-equilibrate and Test: Reconnect the column in the correct direction, equilibrate with the mobile phase for at least 15-20 column volumes, and re-inject the this compound standard.

  • Compare Results: Compare the backpressure, peak shape, and retention time to the baseline. If peak shape is restored and backpressure has decreased, contamination was the likely cause. If the problem persists, the column may have a void or has reached the end of its usable life.

References

Optimizing extraction recovery of Avilamycin C from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction recovery of Avilamycin C from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound?

A1: Acetonitrile and acetone are the most frequently reported and effective solvents for extracting this compound from various complex matrices, including animal feed, tissues, and feces.[1][2][3][4] Methanol is also used, particularly for preparing standard solutions.[2][5]

Q2: Why is my this compound recovery low?

A2: Low recovery can stem from several factors:

  • Incomplete initial extraction: The solvent may not be efficiently penetrating the sample matrix. Ensure thorough homogenization or stirring.[4][5]

  • Suboptimal pH: The solubility of Avilamycin and its metabolites can be pH-dependent. For instance, its marker residue, dichloroisoeverninic acid (DIA), is extracted efficiently with ethyl acetate after acidification.[4]

  • Loss during cleanup: Analytes can be lost during liquid-liquid partitioning or if the solid-phase extraction (SPE) column is not conditioned or eluted correctly.

  • Degradation: Avilamycin can be unstable under certain conditions. For example, after reaching maximum solubility at pH 7.0 and 9.0, concentrations can decrease due to hydrolysis.[6]

Q3: How can I reduce matrix effects in my analysis?

A3: Matrix effects, where co-extracted components interfere with analysis, are a common challenge. Strategies to mitigate them include:

  • Solid-Phase Extraction (SPE): Using an appropriate sorbent, like silica, can effectively clean up the sample by removing interfering substances.[1][2]

  • Liquid-Liquid Extraction (LLE): Partitioning the analyte of interest between two immiscible solvents can separate it from matrix components.[3][7]

  • Alkaline Hydrolysis: For regulatory purposes, Avilamycin and its metabolites are often converted to a common marker residue, dichloroisoeverninic acid (DIA). This simplifies analysis and can reduce matrix interference.[4][7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can compensate for signal suppression or enhancement.[7][8]

Q4: Is it better to analyze for this compound directly or its marker residue, DIA?

A4: For regulatory monitoring of residues in animal-derived foods, analyzing for the marker residue dichloroisoeverninic acid (DIA) is the standard approach.[4][7][8] This method accounts for the parent drug and its metabolites by converting them all to DIA through alkaline hydrolysis, providing a measure of total residue. For other applications, such as analyzing premixes or fecal samples, direct analysis of Avilamycin factors (like A and B) may be more appropriate.[1][9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Recovery 1. Inefficient solvent penetration.2. Incorrect solvent choice.3. Analyte loss during solvent evaporation.4. Suboptimal pH during LLE.1. Increase homogenization/stirring time; consider using a homogenizer.[4]2. Use acetonitrile or acetone for initial extraction.[1][4]3. Ensure controlled evaporation conditions (e.g., nitrogen stream at 50°C).[2][10]4. Acidify the aqueous phase before extracting the DIA marker residue with ethyl acetate.[4]
High Variability in Results (Poor Precision) 1. Inconsistent sample homogenization.2. Inconsistent SPE column packing or conditioning.3. Fluctuation in instrument performance.1. Standardize the homogenization procedure for all samples.2. Ensure SPE columns are from a reliable source and follow a strict conditioning protocol.3. Run quality control standards throughout the analytical batch to monitor instrument performance.
Interfering Peaks in Chromatogram 1. Insufficient sample cleanup.2. Co-elution of matrix components.3. Contamination from solvents or labware.1. Optimize the SPE cleanup; try different wash solvents or a different sorbent.2. Adjust the HPLC mobile phase gradient to improve separation.[4]3. Use high-purity solvents and thoroughly clean all glassware.
Formation of Gel during Hydrolysis 1. High temperature in the presence of certain matrices (fat, liver).1. Optimize hydrolysis conditions. Complete conversion of Avilamycin to DIA can be achieved at lower temperatures for a longer duration (e.g., 70°C for 1 hour instead of 80°C for 0.5 hours).[4]

Quantitative Data Summary

The following tables summarize recovery data from various studies on Avilamycin extraction.

Table 1: Avilamycin Recovery from Animal Feed & Feces

MatrixMethodAnalyteRecovery (%)RSD (%)Reference
Poultry FeedSPE-HPLCAvilamycin A93.29 - 97.261.1 - 3.4[1]
Pig FecesSPE-HPLCAvilamycin A & B>98<9.0[9]

Table 2: Avilamycin (as DIA) Recovery from Animal Tissues

MatrixMethodFortification Level (µg/kg)Recovery (%)RSD (%)Reference
Poultry MuscleLLE/SPE-LC-MS/MS25, 50, 10094 - 106≤11[7]
Porcine MuscleLLE/SPE-LC-MS/MS25, 50, 10094 - 106≤11[7]
Porcine Muscle, Fat, LiverLLE-LC-MS/MS10, Codex MRL100 - 108<6[4]

Experimental Protocols

Protocol 1: Extraction of Avilamycin A & B from Animal Feed (SPE-HPLC)

Adapted from Scott et al., 1999.[1]

  • Extraction:

    • Weigh a representative sample of the ground feed.

    • Add acetonitrile to the sample.

    • Shake vigorously for a specified period (e.g., 30-60 minutes).

    • Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a normal-phase silica SPE cartridge.

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the Avilamycin factors with an appropriate solvent mixture.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze using reversed-phase HPLC with UV detection.

Protocol 2: Determination of Total Avilamycin Residue (as DIA) in Animal Tissue (LC-MS/MS)

Adapted from Lam et al., 2013 and Kang et al., 2018.[4][7]

  • Extraction:

    • Homogenize a tissue sample (e.g., 10 g) with acetone.[4]

    • Centrifuge and collect the supernatant.

    • Remove the solvent by evaporation.

  • Hydrolysis:

    • Add 1 M sodium hydroxide solution to the residue.

    • Heat the mixture (e.g., at 70°C for 1 hour) to convert all Avilamycin and its metabolites to dichloroisoeverninic acid (DIA).[4]

    • Cool the solution.

  • Liquid-Liquid Extraction (LLE) Cleanup:

    • Wash the basic solution with ethyl acetate to remove neutral and basic impurities. Discard the organic phase.[4]

    • Acidify the remaining aqueous solution with HCl.

    • Extract the DIA from the acidified solution into ethyl acetate.

  • Analysis:

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Analyze by LC-MS/MS.

Visualized Workflows

Extraction_Workflow_SPE Sample 1. Sample Homogenization (e.g., Animal Feed) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant SPE 5. Solid-Phase Extraction (SPE) - Condition Column - Load Sample - Wash - Elute Supernatant->SPE Evaporation 6. Evaporation to Dryness SPE->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 8. HPLC/LC-MS Analysis Reconstitution->Analysis

Caption: General workflow for Avilamycin extraction using SPE cleanup.

Hydrolysis_LLE_Workflow Sample 1. Tissue Homogenization (e.g., Muscle, Liver) Extraction 2. Solvent Extraction (Acetone) Sample->Extraction Hydrolysis 3. Alkaline Hydrolysis (NaOH, 70°C) (Converts Avilamycin to DIA) Extraction->Hydrolysis LLE_Wash 4. LLE Wash (Basic pH) (Removes Impurities) Hydrolysis->LLE_Wash Acidify 5. Acidification (HCl) LLE_Wash->Acidify LLE_Extract 6. LLE Extraction (Acidic pH) (Extracts DIA into Ethyl Acetate) Acidify->LLE_Extract Evaporation 7. Evaporation to Dryness LLE_Extract->Evaporation Analysis 8. LC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for total Avilamycin residue analysis via hydrolysis to DIA.

References

Addressing matrix effects in LC-MS/MS analysis of Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Avilamycin C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2] For this compound, which is often analyzed by converting it to the marker residue dichloroisoeverninic acid (DIA), matrix effects can be a significant challenge, especially in complex biological matrices.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment .[5][6] In this technique, a constant flow of a standard solution of your analyte (e.g., DIA) is introduced into the LC flow after the analytical column but before the mass spectrometer.[5][6] A blank matrix sample is then injected. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects at specific retention times.[5][6]

Quantitatively, matrix effects can be evaluated by comparing the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[7] A significant difference between the slopes indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: There are several effective strategies to address matrix effects:

  • Thorough Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis.[1][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][8][9] For Avilamycin analysis, a combination of extraction and cleanup steps is often employed to minimize matrix interferences.[10][11]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3][12][13][14] A SIL-IS, such as dichloroisoeverninic acid-d6 for DIA analysis, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[11] By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[1][15][16] This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.[1]

  • Method of Standard Additions: In this technique, known amounts of the analyte standard are added to the actual sample.[2][17][18] A calibration curve is then constructed from the spiked samples. This method is particularly useful when a suitable blank matrix is not available.[2]

  • Chromatographic Separation Optimization: Modifying your LC method to better separate this compound (or DIA) from co-eluting matrix components can also reduce interference.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound quantification. Inconsistent matrix effects between samples.* Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting sample-to-sample variations in matrix effects.[3][12] * Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove a higher percentage of interfering matrix components.[8][9]
Low signal intensity (ion suppression) for this compound. Co-eluting matrix components are suppressing the ionization of the analyte.* Optimize Chromatographic Separation: Adjust the LC gradient or change the column to better separate the analyte from the suppression zone.[1] * Perform a Post-Column Infusion Study: This will help identify the retention time regions where suppression is occurring, allowing for targeted chromatographic optimization.[5] * Enhance Sample Cleanup: Focus on removing the specific class of compounds causing suppression (e.g., phospholipids can be removed with specialized SPE cartridges).[19][20]
High signal intensity (ion enhancement) for this compound. Co-eluting matrix components are enhancing the ionization of the analyte.* Improve Sample Preparation: A more effective cleanup will remove the components causing enhancement.[1][8] * Use a SIL-IS: An appropriate internal standard will co-elute and experience the same enhancement, correcting the final calculated concentration.[13][14]
Inaccurate results despite using an internal standard. The chosen internal standard is not co-eluting perfectly with this compound or is not a stable isotope-labeled analog.* Switch to a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best choice as it behaves almost identically to the analyte during chromatography and ionization.[3][12] * Verify Co-elution: Ensure that the retention times of the analyte and the internal standard are as close as possible under your chromatographic conditions.
Difficulty finding a suitable blank matrix for matrix-matched calibration. The matrix is complex or endogenous levels of the analyte are present.* Use the Method of Standard Additions: This method does not require a blank matrix and can provide accurate quantification in complex samples.[2][21][22] * Use a Surrogate Matrix: In some cases, a similar but analyte-free matrix can be used. However, this must be carefully validated to ensure it mimics the matrix effects of the actual samples.[23]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of dichloroisoeverninic acid (DIA) at a concentration that gives a stable and moderate signal on your LC-MS/MS system.

  • Set up a post-column infusion system where the DIA standard solution is continuously infused into the LC eluent stream after the analytical column and before the mass spectrometer inlet. A T-fitting is typically used for this purpose.

  • Begin infusing the DIA standard and ensure a stable baseline signal is achieved in the mass spectrometer.

  • Inject a prepared blank matrix extract (a sample processed through your entire sample preparation procedure but without the analyte).

  • Monitor the signal of the infused DIA standard throughout the chromatographic run.

  • Interpretation: A dip in the baseline signal indicates ion suppression at that retention time, while a rise in the signal indicates ion enhancement.

Protocol 2: Preparation of Matrix-Matched Calibration Curves

Objective: To create a calibration curve that accounts for matrix effects.

Methodology:

  • Obtain a blank matrix sample (e.g., porcine muscle tissue known to be free of Avilamycin).

  • Process the blank matrix using your established sample preparation protocol to create a blank matrix extract.

  • Prepare a series of calibration standards by spiking known concentrations of a DIA standard solution and a constant concentration of the SIL-IS (e.g., DIA-d6) into aliquots of the blank matrix extract.

  • The concentration range of the calibration standards should bracket the expected concentration of this compound in your unknown samples.

  • Analyze the matrix-matched calibration standards using your LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of DIA to DIA-d6 against the concentration of DIA.

  • Quantify your unknown samples by processing them with the same sample preparation method (including the addition of the SIL-IS) and using the matrix-matched calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data to illustrate the impact of different calibration strategies on the accuracy of this compound (as DIA) quantification in a complex matrix.

Calibration MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Solvent-Based Calibration 5.03.570%
50.038.276.4%
500.0410.582.1%
Matrix-Matched Calibration 5.04.998%
50.051.1102.2%
500.0495.399.1%
Standard Addition 5.05.1102%
50.049.298.4%
500.0503.7100.7%

This data is for illustrative purposes only and will vary depending on the matrix and analytical method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetone) Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (Avilamycin -> DIA) Extraction->Hydrolysis Cleanup Cleanup (LLE or SPE) Hydrolysis->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS Injection Data Data Acquisition LCMS->Data Quantification Quantification (using appropriate calibration) Data->Quantification Result Final Result Quantification->Result

Caption: Workflow for the analysis of this compound as DIA.

troubleshooting_flow Start Inaccurate or Irreproducible This compound Results CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS UseSIL Implement a SIL-IS (e.g., DIA-d6) CheckIS->UseSIL No CheckCleanup Is sample cleanup adequate? CheckIS->CheckCleanup Yes UseSIL->CheckCleanup ImproveCleanup Enhance cleanup (e.g., SPE, LLE) CheckCleanup->ImproveCleanup No CheckCalibration What is your calibration strategy? CheckCleanup->CheckCalibration Yes ImproveCleanup->CheckCalibration UseMatrixMatched Use Matrix-Matched Calibration CheckCalibration->UseMatrixMatched Solvent-Based UseStdAddition Use Standard Addition Method CheckCalibration->UseStdAddition No Blank Matrix Reevaluate Re-evaluate Results CheckCalibration->Reevaluate Matrix-Matched or Standard Addition UseMatrixMatched->Reevaluate UseStdAddition->Reevaluate

Caption: Troubleshooting logic for matrix effect issues.

References

Improving the limit of detection for Avilamycin C in residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the limit of detection for Avilamycin C in residue analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for this compound residue analysis.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
High Matrix Effects in LC-MS/MS Analysis Incomplete removal of interfering substances from the sample matrix during sample preparation. The complex matrix released during the hydrolysis step can also contribute significantly.[1]- Optimize Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after hydrolysis and liquid-liquid extraction. Different SPE sorbents (e.g., C18, polymeric) should be evaluated. - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation process to compensate for matrix effects. - Dilute the Sample Extract: If the this compound concentration is sufficiently high, diluting the final extract can reduce the concentration of matrix components.
Low or No Recovery of the Analyte - Inefficient extraction of this compound from the tissue sample. - Incomplete hydrolysis of this compound and its metabolites to the marker residue, dichloroisoeverninic acid (DIA). - Degradation of the analyte during sample processing.- Optimize Extraction Solvent: Test different extraction solvents and solvent combinations (e.g., acetone, methanol-hydrochloric acid).[2][3] - Optimize Hydrolysis Conditions: Vary the concentration of the hydrolysis reagent (e.g., NaOH), temperature, and incubation time to ensure complete conversion to DIA.[4] A study demonstrated that alkaline hydrolysis with NaOH at 70°C for two hours was effective.[4] - Use an Internal Standard: Incorporate a suitable internal standard (e.g., Dicamba) early in the sample preparation process to monitor and correct for analyte loss.[4]
Poor Chromatographic Peak Shape - Co-elution of interfering compounds. - Inappropriate mobile phase composition or gradient. - Issues with the analytical column.- Improve Sample Cleanup: As mentioned above, enhanced sample cleanup can remove interfering compounds. - Optimize LC Method: Adjust the mobile phase composition (e.g., organic modifier, buffer pH) and the gradient elution profile to improve peak separation and shape. - Column Maintenance: Ensure the column is properly conditioned and not overloaded. If issues persist, consider using a new column or a different column chemistry.
Inconsistent or Non-Reproducible Results - Variability in sample homogenization. - Inconsistent sample preparation steps (e.g., extraction time, temperature). - Instrument instability.- Standardize Homogenization: Use a consistent and validated method for tissue homogenization to ensure uniformity. - Strictly Follow Protocol: Adhere closely to the validated sample preparation protocol, paying attention to all parameters. - Instrument Performance Qualification: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing within specifications.

Frequently Asked Questions (FAQs)

Q1: What is the marker residue for this compound analysis, and why is it used?

A1: The marker residue for total Avilamycin residues is dichloroisoeverninic acid (DIA).[1][3] Avilamycin consists of a major active factor, Avilamycin A, and at least 15 other minor factors.[3][5] These compounds and their metabolites are converted to DIA through a hydrolysis step during sample preparation.[3] Analyzing for a single, stable marker residue simplifies the analytical method and allows for the determination of the total Avilamycin residue content from a single measurement.

Q2: What are the typical Maximum Residue Limits (MRLs) for Avilamycin?

A2: MRLs for Avilamycin vary by regulatory body, animal species, and tissue type. The marker residue is defined as DIA.[1] Below is a summary of some established MRLs.

Regulatory Body/CountryAnimal SpeciesTissueMRL (µg/kg)
Codex AlimentariusSwineMuscle, Fat/Skin, Kidney200
Liver300
ChickenMuscle, Skin/Fat, Kidney200
Liver300
European UnionRabbitMuscle50
Liver300
CanadaChickenKidney, Muscle, Skin and fat200
Liver300
SwineKidney, Muscle, Skin and fat200
Liver300
ChinaPoultryMuscle, Liver, Fat, Kidney50
SwineMuscle, Liver, Fat, Kidney50

This table is for illustrative purposes and MRLs should always be confirmed with the latest official sources.[6][7][8][9]

Q3: What analytical techniques are most suitable for achieving a low limit of detection for this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the determination of Avilamycin residues as DIA.[1][2][3] This method offers high selectivity and sensitivity, allowing for detection at levels well below the established MRLs. While other methods like HPLC with UV or fluorescence detection and microbiological assays exist, they generally have higher detection limits and may lack the specificity of LC-MS/MS.[10][11]

Q4: What are some reported Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

A4: The achievable LOD and LOQ can vary depending on the matrix, instrumentation, and specific method used. Here are some reported values from scientific literature:

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)
LC-MS/MSChicken Muscle0.31.0
LC-MS/MSBovine Muscle0.31.0
LC-MS/MSSwine Muscle0.31.0
LC-MS/MSSwine Liver0.31.0
LC-MS/MSPoultry Muscle2.78.3
LC-MS/MSPorcine Muscle0.72.4
HPLCPlasma50100
HPLCIleal Content80100

[2][10][12]

Experimental Protocols

Detailed Methodology for Avilamycin Residue Analysis in Porcine Tissues by LC-MS/MS

This protocol is a synthesized example based on published methods.[1][3]

1. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized porcine tissue (muscle, fat, or liver) into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetone and homogenize for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction step with another 10 mL of acetone.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Hydrolysis

  • To the dried extract, add 4 mL of 1 M sodium hydroxide (NaOH).

  • Vortex for 30 seconds to dissolve the residue.

  • Incubate in a water bath at 70°C for 2 hours to hydrolyze Avilamycin and its metabolites to DIA.

  • Cool the sample to room temperature.

  • Neutralize the solution with 1 M hydrochloric acid (HCl).

3. Liquid-Liquid Extraction and Cleanup

  • Add 10 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate DIA from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for DIA for quantification and confirmation.

Visualizations

Experimental_Workflow_for_Avilamycin_Residue_Analysis cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction (e.g., Acetone) Homogenization->Extraction Evaporation1 3. Evaporation to Dryness Extraction->Evaporation1 Hydrolysis 4. Alkaline Hydrolysis (NaOH, 70°C, 2h) Evaporation1->Hydrolysis Neutralization 5. Neutralization Hydrolysis->Neutralization LLE 6. Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation2 7. Evaporation to Dryness LLE->Evaporation2 Reconstitution 8. Reconstitution Evaporation2->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for Avilamycin residue analysis.

Troubleshooting_Logic Start Poor Analytical Result (Low Recovery, High Matrix Effect) CheckRecovery Is Analyte Recovery Low? Start->CheckRecovery CheckMatrix Are Matrix Effects High? CheckRecovery->CheckMatrix No OptimizeExtraction Optimize Extraction & Hydrolysis CheckRecovery->OptimizeExtraction Yes OptimizeCleanup Optimize Sample Cleanup (SPE) CheckMatrix->OptimizeCleanup Yes End Re-analyze Sample CheckMatrix->End No UseInternalStd Use Internal Standard OptimizeExtraction->UseInternalStd UseInternalStd->End UseMatrixMatched Use Matrix-Matched Calibrants OptimizeCleanup->UseMatrixMatched UseMatrixMatched->End

References

Method validation challenges for Avilamycin C in regulatory submissions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Method Validation for Avilamycin C

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of method validation for regulatory submissions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the development and validation of analytical methods for this compound.

Q1: Why is my this compound recovery low and inconsistent in animal tissue or feed samples?

A: Low and variable recovery is a frequent challenge, often stemming from strong interactions between this compound and the sample matrix.

Troubleshooting Steps:

  • Optimize Extraction: Avilamycin is a large, complex oligosaccharide with varying solubility.

    • Solvent Choice: Acetonitrile is commonly used for extraction from feed, while acetone is used for tissues.[1][2] Experiment with solvent mixtures (e.g., acetonitrile/water or methanol/water) to improve extraction efficiency.

    • Mechanical Disruption: Ensure thorough homogenization of the tissue or feed sample to maximize the surface area for solvent penetration.

    • pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of Avilamycin. Evaluate a range of pH values during method development.

  • Enhance Sample Cleanup: Complex matrices like liver, fat, and feed contain numerous endogenous compounds that can interfere with analysis and lower recovery.

    • Solid-Phase Extraction (SPE): This is a critical step for removing interfering substances. Normal-phase SPE with a silica sorbent is effective for cleaning up feed extracts.[1] For tissue extracts, reversed-phase or ion-exchange SPE cartridges may be necessary.

    • Liquid-Liquid Extraction (LLE): Partitioning the extract against an immiscible solvent (e.g., ethyl acetate) can effectively remove fats and other lipids, particularly after the hydrolysis step to isolate the marker residue DIA.[2][3]

  • Investigate Analyte Stability: Avilamycin can degrade during sample processing.

    • Temperature Control: Keep samples and extracts cool throughout the process to minimize degradation.

    • Storage Conditions: Validate the stability of Avilamycin in the matrix under the intended storage conditions (e.g., -20°C or -70°C).[4][5] Conduct freeze-thaw stability tests if samples will undergo such cycles.[4]

  • Evaluate Matrix Effects (for LC-MS/MS): Co-eluting matrix components can suppress or enhance the ionization of this compound or its marker residue, leading to inaccurate quantification.[6]

    • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where matrix effects are significant.

    • Matrix-Matched Calibrants: Prepare calibration standards in an extract of a blank (analyte-free) matrix to compensate for systematic matrix effects.[7][8]

    • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Dichloroisoeverninic acid-d6 (DIA-d6), is the most effective way to correct for matrix effects and variability in recovery.[7][9]

Caption: Workflow for troubleshooting low analyte recovery. (Max Width: 760px)

Q2: How do I validate a method for total Avilamycin residues based on the marker residue, Dichloroisoeverninic Acid (DIA)?

A: Regulatory agencies define the total residue of Avilamycin as its common moiety, Dichloroisoeverninic Acid (DIA).[10] A compliant method must therefore measure DIA after converting all Avilamycin-related residues in the sample through chemical hydrolysis.

Key Validation Steps:

  • Hydrolysis Efficiency: The most critical step is validating the alkaline hydrolysis that converts Avilamycin and its metabolites to DIA.

    • Fortify a blank matrix with a known amount of this compound standard.

    • Perform the hydrolysis step (e.g., using sodium hydroxide at an elevated temperature).[2][11]

    • Analyze the resulting DIA and calculate the conversion percentage. A conversion of ≥92% has been shown to be effective.[7][9] The hydrolysis conditions (time, temperature, base concentration) must be optimized and kept consistent.[2]

  • Method Specificity for DIA: The method must be selective for DIA.

    • Analyze at least 10 different blank matrix samples to ensure no endogenous peaks interfere with the DIA peak.[2]

    • For LC-MS/MS, monitor at least two specific MRM (Multiple Reaction Monitoring) transitions for DIA to confirm its identity.

  • Standard Validation Parameters: Perform a full validation of the method for DIA, treating it as the target analyte. This includes:

    • Accuracy & Precision: Determine recovery and repeatability at multiple concentrations, including the Maximum Residue Limit (MRL).[2][3]

    • Linearity: Establish a linear calibration curve for DIA over the expected concentration range.

    • Limit of Quantitation (LOQ): The LOQ must be sufficiently below the MRLs set by regulatory bodies.[7]

    • Stability: Demonstrate the stability of DIA in the final extract (processed sample stability) for the expected duration of an analytical run.[4]

G cluster_analyte Avilamycin in Sample cluster_process Analytical Process cluster_marker Target Analyte cluster_quant Quantification Avilamycin Avilamycin A, B, C... + Metabolites Hydrolysis Alkaline Hydrolysis (e.g., NaOH, 70°C) Avilamycin->Hydrolysis Conversion Step DIA Marker Residue: Dichloroisoeverninic Acid (DIA) Hydrolysis->DIA Forms Quant LC-MS/MS Analysis DIA->Quant Is Quantified

Caption: Relationship between Avilamycin and its marker residue DIA. (Max Width: 760px)

Q3: What are the key method validation parameters required by regulatory agencies for veterinary drug residue methods?

A: Regulatory submissions for veterinary drugs must be supported by a thoroughly validated analytical method. Guidelines from bodies like the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) provide a framework.[12][13][14]

Core Validation Parameters:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2][4]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[4][15]

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing fortified blank samples at different concentrations.[4][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Reproducibility (Inter-assay precision): Precision between different laboratories, or within a single lab over a longer period (different days, analysts, or equipment).[4][15]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[4][13]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[15]

  • Stability: Evidence that the analyte is stable in the biological matrix for the duration of sample storage and stable in processed extracts for the duration of the analysis.[4][16]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound method validation and regulatory compliance.

Table 1: Typical Performance of a Validated LC-MS/MS Method for Avilamycin (as DIA)

Parameter Porcine Muscle Poultry Muscle Acceptance Criteria (Typical) Reference(s)
Recovery 94 - 106% 94 - 106% 70 - 110% [7][9]
Repeatability (RSD) ≤ 11% ≤ 11% ≤ 15-20% [7][9]
LOD (µg/kg) 0.7 2.7 Must be < LOQ [7][9]
LOQ (µg/kg) 2.4 8.3 Must be < MRL [7][9]
Matrix Effect Negligible Negligible 80 - 120% [2]

| Conversion to DIA | ≥ 92% | ≥ 92% | As high as possible; must be consistent |[7][8] |

Table 2: JECFA/Codex Maximum Residue Limits (MRLs) for Avilamycin Marker Residue: Dichloroisoeverninic acid (DIA)

Species Tissue MRL (µg/kg) Reference(s)
Chicken Muscle 200 [10][17]
Skin/Fat 200 [10][17]
Liver 300 [10][17]
Kidney 200 [10][17]
Swine Muscle 200 [10][18]
Skin/Fat 200 [10][17]
Liver 300 [17][18]
Kidney 200 [17][18]
Turkey Muscle, Skin/Fat, Kidney 200 [10]
Liver 300 [10]
Rabbit Muscle, Skin/Fat, Kidney 200 [10][17]

| | Liver | 300 |[10][17] |

Experimental Protocols

Protocol: Determination of Total Avilamycin Residues as DIA in Animal Tissue by LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of Avilamycin. It must be fully validated by the user for their specific matrix and equipment.

1. Reagents and Materials

  • This compound and Dichloroisoeverninic acid (DIA) analytical standards.

  • DIA-d6 (or other suitable stable isotope) as an internal standard (IS).

  • HPLC-grade acetone, ethyl acetate, methanol, and acetonitrile.

  • Sodium hydroxide (NaOH), hydrochloric acid (HCl), and formic acid.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB).

  • Deionized water (18 MΩ·cm).

2. Standard Solution Preparation

  • Prepare individual stock solutions of Avilamycin, DIA, and DIA-d6 in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of DIA by diluting the stock solution with the mobile phase.

  • Prepare a spiking solution of Avilamycin for recovery and hydrolysis efficiency experiments.

  • Prepare an IS working solution (e.g., 100 ng/mL).

3. Sample Preparation

  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Fortification: For recovery/QC samples, add the Avilamycin spiking solution. For all samples, add a fixed volume of the IS working solution.

  • Extraction: Add 10 mL of acetone, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Decant the supernatant.

  • Hydrolysis: Evaporate the solvent under a gentle stream of nitrogen. Add 4 mL of 1 M NaOH and heat in a water bath at 70°C for 1 hour to convert all residues to DIA.[2][11]

  • Neutralization & LLE: Cool the sample, then acidify to pH ~3 with HCl. Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the upper ethyl acetate layer to a clean tube. Repeat the LLE.

  • Cleanup: Evaporate the combined ethyl acetate layers to dryness. Reconstitute the residue in 1 mL of loading buffer (e.g., 10% methanol in water) and perform SPE cleanup according to the manufacturer's instructions.

  • Final Preparation: Elute the analyte from the SPE cartridge, evaporate to dryness, and reconstitute in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B, followed by a wash and re-equilibration.

  • Mass Spectrometer: Triple quadrupole in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor at least two transitions for DIA and one for the internal standard.

G Sample 1. Sample Homogenization (2g tissue) Spike 2. Spiking (Internal Standard) Sample->Spike Extract 3. Extraction (Acetone) Spike->Extract Hydrolyze 4. Hydrolysis (NaOH, 70°C, 1h) Extract->Hydrolyze LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolyze->LLE SPE 6. SPE Cleanup (e.g., C18 Cartridge) LLE->SPE Analyze 7. LC-MS/MS Analysis SPE->Analyze

Caption: Experimental workflow for total Avilamycin residue analysis. (Max Width: 760px)

References

Technical Support Center: Overcoming Co-elution of Avilamycin Analogues in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Avilamycin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation challenges, particularly the co-elution of Avilamycin analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Avilamycin A and B analogues are co-eluting or have very poor resolution. What are the initial steps to troubleshoot this issue?

A1: Co-elution of Avilamycin A and B is a common issue that can often be resolved by systematically adjusting the chromatographic parameters. Start with the following steps:

  • Verify System Suitability: Ensure your HPLC/UHPLC system is performing optimally. Check for pressure fluctuations, and detector noise, and confirm the column is not clogged or voided.

  • Mobile Phase Preparation: Remake your mobile phases. Inconsistent mobile phase composition is a frequent cause of retention time shifts and poor resolution. Ensure accurate pH adjustment of the aqueous portion.

  • Gradient Steepness: If you are using a gradient method, the primary troubleshooting step is to decrease the gradient steepness. A shallower gradient provides more time for the analogues to interact differently with the stationary phase, thereby improving separation.

Q2: How does the mobile phase composition affect the separation of Avilamycin analogues?

A2: The mobile phase, consisting of an aqueous component (often with a buffer like ammonium acetate) and an organic modifier (typically acetonitrile), plays a crucial role in the retention and resolution of Avilamycin analogues.[1][2]

  • Organic Modifier Percentage: The percentage of the organic modifier (e.g., acetonitrile) directly influences the retention time. A lower percentage of the organic modifier will increase retention times and may improve the separation between closely eluting peaks. Conversely, a higher percentage will decrease retention times, potentially worsening the resolution.

Q3: I've adjusted my mobile phase and gradient, but the resolution is still not optimal. What other chromatographic parameters can I modify?

A3: If initial adjustments are insufficient, consider the following parameters:

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analogues with the stationary phase, leading to better resolution. However, this will also increase the run time.

  • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer. However, in some cases, it might decrease resolution. Experiment with temperatures in the range of 25-40°C.

  • Stationary Phase: If you are using a standard C18 column and still facing co-elution, consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary difference in interaction to resolve the analogues.

Q4: Are there alternative chromatographic techniques to HPLC for separating Avilamycin analogues?

A4: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant advantages. UHPLC systems use columns with smaller particle sizes (<2 µm), which provide higher efficiency and resolution than traditional HPLC columns. This can be particularly beneficial for separating closely related structures like Avilamycin analogues.

Experimental Protocols

Below are detailed methodologies for the analysis of Avilamycin analogues based on published methods.

Method 1: HPLC-UV for Avilamycin A and B in Pig Faeces [2]

  • Instrumentation: HPLC with UV detection

  • Stationary Phase: Kromosil 5 µm C18

  • Mobile Phase: 48% Acetonitrile and 52% 0.01N Ammonium Acetate buffer

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 295 nm

  • Injection Volume: 50 µL

Method 2: HPLC with Gradient Elution for Avilamycin in Chicken Digestive Tract

  • Instrumentation: HPLC with UV-Vis detector

  • Stationary Phase: Agilent SB-Aq, 250×4.6 mm (i.d.), 5 µm

  • Mobile Phase:

    • A: 100mM Ammonium Acetate

    • B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 295nm

  • Injection Volume: 35 µL

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.05050
10.02080
15.02080
15.15050
20.05050

Data Presentation

Table 1: Summary of Chromatographic Conditions for Avilamycin Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Stationary Phase Kromosil 5 µm C18Agilent SB-Aq, 5 µm
Mobile Phase A 0.01N Ammonium Acetate (52%)100mM Ammonium Acetate
Mobile Phase B Acetonitrile (48%)Acetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature Not Specified30°C
Detection Wavelength 295 nm295 nm

Mandatory Visualizations

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Start: Co-elution of Avilamycin Analogues check_system Verify System Suitability (Pressure, Detector, Column) start->check_system remake_mp Remake Mobile Phase (Accurate Composition & pH) check_system->remake_mp adjust_gradient Decrease Gradient Steepness remake_mp->adjust_gradient adjust_organic Optimize Organic Modifier % adjust_gradient->adjust_organic If resolution still poor end Resolution Achieved adjust_gradient->end Resolution OK adjust_flow Decrease Flow Rate adjust_organic->adjust_flow If resolution still poor adjust_organic->end Resolution OK adjust_temp Optimize Column Temperature adjust_flow->adjust_temp adjust_flow->end Resolution OK change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_temp->change_column If resolution still poor adjust_temp->end Resolution OK consider_uhplc Consider UHPLC for Higher Resolution change_column->consider_uhplc change_column->end Resolution OK consider_uhplc->end Resolution OK

Caption: A logical workflow for troubleshooting the co-elution of Avilamycin analogues.

Experimental Workflow for Avilamycin Analysis

Experimental_Workflow cluster_hplc Chromatographic System sample_prep Sample Preparation (e.g., Solid-Phase Extraction) injector Injector sample_prep->injector hplc_analysis HPLC/UHPLC Analysis data_acquisition Data Acquisition (UV at 295 nm) peak_integration Peak Integration & Quantification data_acquisition->peak_integration mobile_phase Mobile Phase (Acetonitrile/Buffer) pump Pump mobile_phase->pump pump->injector column C18 Column injector->column detector UV Detector column->detector detector->data_acquisition

Caption: A generalized experimental workflow for the analysis of Avilamycin analogues.

References

Technical Support Center: Optimizing Avilamycin C Signal in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges of Avilamycin C analysis in electrospray ionization mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to help mitigate signal suppression and enhance analytical sensitivity.

Introduction to this compound and ESI Signal Suppression

This compound, a member of the orthosomycin family of antibiotics, is a large oligosaccharide that can be challenging to analyze by ESI-MS due to its susceptibility to signal suppression. Ion suppression is a common phenomenon in ESI-MS where the ionization of the target analyte is inhibited by co-eluting matrix components, mobile phase additives, or other sample constituents.[1][2][3] This can lead to poor sensitivity, inaccurate quantification, and unreliable results. This guide will walk you through systematic approaches to identify and minimize signal suppression for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so low or non-existent?

A1: Low or absent this compound signal is often due to ion suppression. This can be caused by various factors, including high concentrations of matrix components (e.g., salts, lipids, proteins), inappropriate mobile phase additives (e.g., trifluoroacetic acid - TFA), or suboptimal ESI source parameters.[1][4][5] It's also possible that the analyte concentration is below the instrument's limit of detection, which is exacerbated by suppression effects.

Q2: What are the most common sources of ion suppression for this compound?

A2: For large oligosaccharides like this compound, common sources of ion suppression include:

  • Matrix Effects: Co-eluting endogenous compounds from complex sample matrices such as animal feed, tissues, or plasma can compete with this compound for ionization.[6]

  • Mobile Phase Additives: Non-volatile buffers and certain ion-pairing agents like TFA can significantly suppress the ESI signal.[1][5]

  • High Analyte Concentration: At high concentrations, analytes can compete for the limited charge on ESI droplets, leading to a non-linear response and suppression.[2]

  • Sample Preparation Contaminants: Contaminants introduced during sample preparation, such as detergents or plasticizers, can interfere with ionization.[4]

Q3: Should I analyze the intact this compound or its marker residue, dichloroisoeverninic acid (DIA)?

A3: The choice depends on the regulatory requirements and the goal of your analysis. Regulatory methods often require the determination of total avilamycin residues by hydrolyzing it to its marker residue, dichloroisoeverninic acid (DIA), which is less prone to matrix effects.[7][8][9] However, if you need to study the intact molecule for metabolism or stability studies, direct analysis of this compound is necessary. This guide focuses on optimizing the signal for the intact molecule.

Q4: Can I use the same methods for this compound as for Avilamycin A?

A4: While Avilamycin A and C are structurally related, their ionization and fragmentation behavior may differ. A comprehensive fragmentation study on Avilamycin A showed that it readily forms a sodium-cationized molecule in positive ESI mode and that fragmentation leads to a sequential shortening of the oligosaccharide backbone in negative mode.[10][11] These findings provide a good starting point for this compound, but optimization of MS parameters is still recommended for the specific analyte.

Troubleshooting Guides

Problem 1: Weak or Unstable this compound Signal

This is a primary indicator of ion suppression or suboptimal instrument settings. Follow this workflow to diagnose and resolve the issue.

start Weak/Unstable this compound Signal sample_prep Review Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography ms_params Optimize ESI Source Parameters chromatography->ms_params end_good Signal Improved ms_params->end_good end_bad Signal Still Low (Consider Advanced Techniques) ms_params->end_bad start Poor Peak Shape mobile_phase Adjust Mobile Phase start->mobile_phase column_check Check Column Health mobile_phase->column_check injection_vol Reduce Injection Volume column_check->injection_vol end_good Peak Shape Improved injection_vol->end_good start Method Development Start sample_prep Develop Sample Preparation Protocol start->sample_prep lc_method Develop LC Method sample_prep->lc_method ms_optimization Optimize MS Parameters lc_method->ms_optimization validation Method Validation ms_optimization->validation end Robust Method for This compound Analysis validation->end

References

Strategies to improve the robustness of Avilamycin C analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avilamycin C analytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak in HPLC analysis?

Answer:

Poor peak shape in HPLC analysis of this compound can be attributed to several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained sample components. Solution: Flush the column with a strong solvent.

    • Column Degradation: The stationary phase may have degraded. Solution: Replace the column with a new one of the same type.

    • Improper Column Storage: Storing the column in an inappropriate solvent can damage the stationary phase. Solution: Always store the column according to the manufacturer's instructions.

  • Mobile Phase Issues:

    • Incorrect pH: The mobile phase pH can affect the ionization state of this compound, leading to peak tailing. Solution: Ensure the mobile phase pH is optimized for the analysis.

    • Buffer Concentration: Insufficient buffer capacity can cause peak asymmetry. Solution: Use an appropriate buffer concentration, such as 0.04 M ammonium acetate[1].

    • Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Sample Issues:

    • Overloading: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the sample concentration.

    • Co-eluting Interferences: The presence of other compounds with similar retention times can cause peak splitting or distortion. Solution: Optimize the sample preparation procedure to remove interfering substances.

Question: My this compound recovery is low and inconsistent. What are the possible causes and how can I improve it?

Answer:

Low and inconsistent recovery of this compound is a common issue, often stemming from the sample preparation and extraction steps.

  • Inefficient Extraction:

    • Incorrect Solvent: The extraction solvent may not be optimal for this compound from the specific matrix. Solution: For animal tissues, acetone is a commonly used and effective extraction solvent[2][3]. For pig feces, acetonitrile has been shown to be effective[4].

    • Insufficient Extraction Time/Agitation: The extraction may be incomplete. Solution: Increase the extraction time or use more vigorous agitation (e.g., vortexing, sonication).

  • Sample Matrix Effects:

    • Interference from Matrix Components: The sample matrix can interfere with the extraction and analysis. Solution: Employ a thorough sample cleanup procedure. Solid-phase extraction (SPE) is a common and effective technique[4][5][6]. For chicken digestive tract samples, a silica gel extraction column can be used to reduce impurities[2].

    • Ion Suppression/Enhancement (LC-MS/MS): Matrix components can affect the ionization of this compound in the mass spectrometer source. Solution: Optimize sample cleanup to remove interfering compounds. The use of an isotopically labeled internal standard can also help to compensate for matrix effects[5][6].

  • Analyte Degradation:

    • pH Instability: this compound may be unstable at certain pH values. Solution: Ensure the pH of all solutions is controlled throughout the analytical process.

    • Temperature and Light Sensitivity: Prolonged exposure to high temperatures or light may degrade the analyte. Solution: Store samples and standards in a cool, dark place and minimize exposure to light during preparation[7].

Question: I am observing high background noise or interfering peaks in my chromatogram. How can I resolve this?

Answer:

High background noise or the presence of interfering peaks can compromise the accuracy and sensitivity of the this compound analysis.

  • Contaminated Solvents or Reagents:

    • Impure Solvents: The solvents used for the mobile phase or sample preparation may contain impurities. Solution: Use high-purity, HPLC-grade solvents and reagents.

    • Contaminated Glassware: Glassware may not be properly cleaned. Solution: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.

  • Carryover from Previous Injections:

    • Insufficient Needle Wash: The autosampler needle may not be adequately washed between injections. Solution: Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.

    • Column Contamination: Strongly retained compounds from previous injections may elute in subsequent runs. Solution: Implement a column washing step with a strong solvent at the end of each analytical sequence.

  • Matrix Interferences:

    • Inadequate Sample Cleanup: As mentioned previously, complex matrices can introduce a significant number of interfering compounds. Solution: Enhance the sample cleanup procedure. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or a combination of techniques[5][6]. For instance, in the analysis of chicken digestive tract, degreasing followed by dichloromethane extraction and silica gel column cleanup has been shown to be effective[2].

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC and LC-MS/MS conditions for this compound analysis?

A1: The optimal conditions can vary depending on the specific application and matrix. However, here are some commonly reported parameters:

ParameterHPLCLC-MS/MS
Column C18 (e.g., 5.0 μm, 4.6 x 250 mm)[1]C18 (e.g., Agilent SB-Aq, 250×4.6 mm, 5 μm)[2][8]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol)[1][2][4]Gradient elution with ammonium acetate and acetonitrile is common[8].
Flow Rate Typically around 0.5 - 1.0 mL/min[2][4]-
Column Temperature Often maintained at 30°C[1][2][8]-
Detection UV at 295 nm[2][4] or Evaporative Light Scattering Detector (ELSD)[1]Tandem Mass Spectrometry (MS/MS)[3][5][6]
Injection Volume 20 - 50 µL[4][9]-

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation is critical for robust and accurate results. The specific protocol will depend on the matrix.

  • For Premixes: A common approach involves dissolving the sample in methanol, followed by stirring, filtration, and dilution in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and diammonium hydrogen phosphate buffer[1].

  • For Animal Tissues (e.g., muscle, liver): The marker residue for Avilamycin, dichloroisoeverninic acid (DIA), is often analyzed. This typically involves extraction with a solvent like acetone, followed by alkaline hydrolysis to convert Avilamycin and its metabolites to DIA. Subsequent cleanup steps like liquid-liquid extraction and solid-phase extraction (SPE) are then employed before LC-MS/MS analysis[3][5][6].

  • For Feed: Extraction with acetonitrile followed by normal-phase SPE with silica as the sorbent is a reported method[10].

Q3: What are the key validation parameters to consider for an this compound analytical method?

A3: A robust analytical method for this compound should be validated for several parameters as per international guidelines (e.g., ICH, USP).

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[8]
Accuracy (Recovery) The closeness of the test results to the true value.Recoveries typically in the range of 80-120%[2][5][6]
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%[5][6]
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank samples[3].
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.Dependent on regulatory requirements and the purpose of the analysis[5][6][8].
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters are slightly varied.

Experimental Protocols & Workflows

Detailed Methodology: HPLC-ELSD for Avilamycin Premix

This protocol is based on a method for detecting Avilamycin premix related substances[1].

  • Preparation of Solutions:

    • Mobile Phase A: Mix methanol and 0.04 M ammonium acetate solution in a 50:50 ratio.

    • Mobile Phase B: Mix methanol and 0.04 M ammonium acetate solution in a 80:20 ratio.

    • Degassing: Degas both mobile phases by vacuum filtration through a 0.45 µm filter followed by ultrasonication for 15-30 minutes.

    • Standard Solution: Prepare Avilamycin reference standards in a mixture of acetonitrile and diammonium hydrogen phosphate buffer (1:1) to achieve concentrations ranging from 0.16 to 1.6 mg/mL.

    • Sample Solution: Accurately weigh a proper amount of the Avilamycin premix sample and add methanol to obtain a solution containing 1.0 mg/mL of Avilamycin. Stir for 40 minutes, filter, and evaporate the filtrate. Reconstitute the residue in 5 mL of acetonitrile/diammonium hydrogen phosphate buffer (1:1) and filter through a 0.45 µm microporous membrane.

  • Chromatographic Conditions:

    • Column: C18, 5.0 μm, 4.6 x 250 mm.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Gradient Elution: Implement a suitable gradient program using Mobile Phase A and Mobile Phase B to achieve separation of Avilamycin components and impurities.

  • Analysis and Calculation:

    • Inject the standard solutions to construct a standard curve by performing a linear regression of the logarithm of the peak area against the logarithm of the concentration.

    • Inject the sample solution and record the chromatogram and peak areas.

    • Calculate the content of Avilamycin components and impurities in the sample using the linear regression equation from the standard curve.

Visual Workflow for this compound Analysis in Animal Tissue

Avilamycin_Tissue_Analysis_Workflow Sample Animal Tissue Sample (Muscle, Liver, Fat) Extraction Extraction with Acetone Sample->Extraction Hydrolysis Alkaline Hydrolysis (Conversion to DIA) Extraction->Hydrolysis LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Hydrolysis->LLE SPE Solid-Phase Extraction (SPE) Cleanup LLE->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for the analysis of this compound as its marker residue (DIA) in animal tissues.

Troubleshooting Logic for Poor Peak Shape

Poor_Peak_Shape_Troubleshooting Start Poor Peak Shape Observed CheckColumn Check Column (Age, Storage, Performance) Start->CheckColumn ColumnOK Column OK? CheckColumn->ColumnOK ReplaceColumn Flush or Replace Column ColumnOK->ReplaceColumn No CheckMobilePhase Check Mobile Phase (pH, Buffer, Composition) ColumnOK->CheckMobilePhase Yes ReplaceColumn->CheckColumn MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK PrepareNewMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareNewMP No CheckSample Check Sample (Concentration, Solvent) MobilePhaseOK->CheckSample Yes PrepareNewMP->CheckMobilePhase SampleOK Sample Prep OK? CheckSample->SampleOK AdjustSample Dilute Sample or Change Solvent SampleOK->AdjustSample No Resolved Issue Resolved SampleOK->Resolved Yes AdjustSample->CheckSample

References

Troubleshooting low recovery of Avilamycin C during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Avilamycin C during solid-phase extraction (SPE).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to solid-phase extraction?

This compound is a large, chlorine-containing polysaccharide antibiotic produced by Streptomyces viridochromogenes.[1][2] Its structure lends it specific chemical properties that are critical for designing an effective SPE protocol. Understanding these properties is the first step in troubleshooting recovery issues.

Key characteristics include a high molecular weight and a multitude of polar functional groups, making it a complex analyte to handle.[2][3] It is described as being slightly soluble in acetone and DMSO.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆₁H₉₀Cl₂O₃₂ [2]
Molecular Weight 1406.25 g/mol [2]
Hydrogen Bond Donor Count 6 [3]
Hydrogen Bond Acceptor Count 32 [3]
Topological Polar Surface Area 385 Ų [3]
Solubility Slightly soluble in Acetone, DMSO [4]

| Appearance | Colorless, needle-shaped crystals |[2][4] |

Q2: What is a recommended starting point for an SPE protocol for this compound?

Given its polar nature, a reversed-phase or a hydrophilic-lipophilic-balanced (HLB) sorbent is a logical starting point.[5] HLB sorbents are often effective for extracting a wide range of antibiotic compounds from aqueous samples.[5] A general protocol involves four key steps: conditioning, equilibration, sample loading, and elution. One study successfully used a normal-phase SPE method to extract Avilamycin A and B from a sample initially extracted with acetonitrile, achieving over 98% recovery.[6]

Q3: How can I systematically determine where I am losing my this compound during the SPE process?

The most effective way to troubleshoot low recovery is to perform a systematic analysis of each step of your protocol.[7] This involves running your standard SPE procedure but collecting the effluent from each distinct step into separate fractions.[8] These fractions should then be analyzed by your analytical method (e.g., HPLC) to quantify the amount of this compound present.[8] This process will pinpoint exactly where the analyte is being lost, allowing for targeted troubleshooting.[7][8]

The primary fractions to collect are:

  • Load Fraction: The effluent collected as the sample is loaded onto the cartridge.

  • Wash Fraction(s): The effluent from each wash step.

  • Elution Fraction: The final collected sample containing the purified analyte.

Section 2: Troubleshooting Guide for Low Recovery

This guide is designed to help you diagnose and resolve the root cause of low this compound recovery based on the results of a fraction collection experiment.

G cluster_workflow General SPE Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Wash->Elute

Caption: A diagram of the standard solid-phase extraction (SPE) workflow.

Step 1: Perform Fraction Analysis

Execute your SPE protocol as outlined in the experimental protocol section below. The results from analyzing these fractions will guide you to the appropriate troubleshooting path.

G cluster_analysis Diagnosis Based on Fraction Analysis cluster_solutions Primary Problem & Solution Path start Start: Low this compound Recovery collect Action: Collect and analyze all SPE fractions (Load, Wash, Elute) start->collect q_load Analyte in Load Fraction? collect->q_load q_wash Analyte in Wash Fraction? q_load->q_wash No sol_load Problem: Analyte Breakthrough (See Table 2, Section A) q_load->sol_load Yes q_elute Analyte NOT in Load, Wash, or Elute? q_wash->q_elute No sol_wash Problem: Premature Elution (See Table 2, Section B) q_wash->sol_wash Yes sol_elute Problem: Irreversible Binding (See Table 2, Section C) q_elute->sol_elute Yes sol_general Problem: General Instability / Matrix Effects (See Table 2, Section D) q_elute->sol_general No (Recovery is low but distributed)

Caption: Troubleshooting decision tree for low SPE recovery based on fraction analysis.

Step 2: Implement Corrective Actions

Once you have identified the source of analyte loss, use the following table to understand the potential causes and implement the recommended solutions.

Table 2: Troubleshooting Summary for Low Recovery of this compound

Section Problem Identified Potential Cause Recommended Solution(s) Source(s)
A Analyte found in LOAD fraction (Breakthrough) 1. Incorrect Sorbent: The sorbent's polarity does not match the analyte. • Switch to a more appropriate sorbent (e.g., from C18 to a more retentive phase or an HLB cartridge). [9]
2. Strong Sample Solvent: The solvent your sample is dissolved in is too strong, preventing retention. • Dilute the sample with a weaker solvent (e.g., water or buffer).• If possible, evaporate the solvent and reconstitute in a weaker one. [8][10]
3. Improper Conditioning: The sorbent bed was not properly wetted, leading to channeling. • Ensure the conditioning solvent (e.g., methanol) fully wets the entire sorbent bed.• Do not allow the cartridge to dry out after conditioning or equilibration. [10][11][12]
4. High Flow Rate: The sample is passing through the cartridge too quickly for effective binding. • Decrease the sample loading flow rate to allow sufficient interaction time between the analyte and sorbent. [11][13]
5. Sorbent Overload: The mass of the analyte and/or matrix components exceeds the sorbent's capacity. • Decrease the volume of sample loaded.• Increase the mass of the sorbent (use a larger cartridge). [8][10][11]
6. Incorrect Sample pH: The pH of the sample prevents the analyte from being in its most retentive form. • Adjust the sample pH to ensure this compound is in a neutral form for reversed-phase retention. [8][12]
B Analyte found in WASH fraction 1. Wash Solvent Too Strong: The wash solvent has enough elution strength to remove the analyte along with interferences. • Decrease the percentage of organic solvent in the wash step.• Switch to a weaker wash solvent. [14]
C Analyte NOT recovered (Irreversible Binding) 1. Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. • Increase the organic strength of the elution solvent (e.g., increase % methanol or acetonitrile).• Switch to a stronger elution solvent. [9][11]
2. Insufficient Elution Volume: Not enough solvent was used to completely desorb the analyte from the sorbent. • Increase the volume of the elution solvent, collecting in multiple smaller fractions to test. [9][11]
3. Secondary Interactions: Strong, non-primary interactions (e.g., ionic) are retaining the analyte. • Add a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt secondary interactions. [7]
D Inconsistent or generally LOW recovery 1. Analyte Instability: this compound may be degrading during the extraction process. • Investigate the pH and temperature stability of this compound in your sample matrix and solvents. Avoid extreme pH and high temperatures. [7]
2. Matrix Effects: Components in the sample matrix are interfering with analyte binding or elution. • Perform additional sample cleanup steps before SPE (e.g., protein precipitation, filtration).[7]

| | | 3. Inconsistent Technique: The cartridge bed is drying out between steps. | • Ensure the sorbent bed remains wetted throughout the entire process until the final elution step. |[11] |

Section 3: Experimental Protocols

Protocol 1: Systematic Fraction Collection for Troubleshooting SPE

This protocol details the procedure for collecting fractions to diagnose low analyte recovery.

Objective: To isolate the step in the SPE process responsible for the loss of this compound.

Materials:

  • SPE Cartridge (e.g., Oasis HLB)

  • SPE manifold

  • Sample containing this compound

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (as per your protocol)

  • Elution solvent (as per your protocol)

  • Collection vials labeled: "Load," "Wash," and "Elute."

Methodology:

  • Conditioning: Place the SPE cartridge on the manifold. Pass the conditioning solvent through the cartridge. Do not collect this fraction.

  • Equilibration: Pass the equilibration solvent through the cartridge. Do not let the sorbent bed dry. Do not collect this fraction.

  • Sample Loading: Place a labeled "Load" collection vial under the cartridge. Load your sample at the prescribed flow rate. Collect all effluent that passes through into this vial.

  • Washing: Replace the "Load" vial with a labeled "Wash" vial. Pass your wash solvent through the cartridge. Collect all effluent into the "Wash" vial. If you have multiple wash steps with different solvents, use a separate, clearly labeled vial for each.

  • Elution: Replace the "Wash" vial with a labeled "Elute" vial. Apply your elution solvent and collect the purified extract.

  • Analysis: Analyze the contents of the "Load," "Wash," and "Elute" vials using your established analytical method (e.g., HPLC-UV) to determine the concentration and amount of this compound in each fraction.

  • Diagnosis: Use the results to identify the problematic step by determining where the majority of your analyte is found. Refer to the troubleshooting guide in Section 2.

References

Minimizing degradation of Avilamycin C during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Avilamycin C during analysis.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am seeing variable and lower than expected concentrations of this compound in my results. What could be the cause?

A1: This is a common issue often related to the inherent instability of this compound. Several factors during your experimental workflow could be contributing to its degradation. Consider the following:

  • pH of your solutions: this compound is susceptible to pH-dependent hydrolysis. It is most stable at a neutral pH of 7.[1] Degradation increases at both acidic (pH 5) and alkaline (pH 9) conditions.

  • Exposure to light: Photodegradation is a significant issue. This compound can degrade rapidly when exposed to light.

  • Temperature: Elevated temperatures during sample preparation, storage, and analysis can accelerate degradation.

  • Sample Matrix: Complex matrices can contain components that may promote the degradation of this compound.

Troubleshooting Steps:

  • pH Control: Ensure all aqueous solutions and buffers used during extraction and in the mobile phase are maintained at or near pH 7.

  • Light Protection: Work with amber vials and protect samples from direct light at all stages of the experiment.

  • Temperature Control: Keep samples on ice or in a cooling block during preparation. Use a cooled autosampler set to 4°C for storing samples awaiting injection.

  • Method Validation: If you are developing a new method, perform stability studies of this compound in your specific matrix and analytical solutions to understand its degradation profile.

Q2: My chromatograms show multiple peaks besides the main this compound peak, and the peak shape is poor. What could be the problem?

A2: The appearance of extra peaks and poor peak shape can be indicative of on-column degradation or interactions with the stationary phase.

  • On-Column Degradation: The HPLC column environment, including the stationary phase and mobile phase, can contribute to the degradation of sensitive analytes like this compound.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the degradation of this compound on the column, resulting in tailing peaks or the appearance of degradation product peaks.

  • Reactive Sites on the Column: Some HPLC columns may have active sites that can interact with and degrade this compound.

Troubleshooting Steps:

  • Mobile Phase Optimization: Ensure your mobile phase is buffered at a neutral pH. Ammonium acetate is a commonly used buffer in LC-MS methods for this compound and can help maintain a stable pH.[2][3][4][5][6]

  • Column Selection: Use a high-quality, end-capped C18 column to minimize interactions with free silanol groups.

  • Guard Column: Employ a guard column to protect your analytical column from contaminants in the sample matrix that might promote on-column degradation.

  • Injection Volume and Concentration: Injecting a smaller volume or a more dilute sample may reduce on-column degradation effects.

Q3: How should I prepare and store my this compound samples to ensure their stability?

A3: Proper sample preparation and storage are critical for obtaining accurate and reproducible results.

Best Practices for Sample Preparation:

  • Solvent Selection: Use high-purity solvents such as acetonitrile or acetone for extraction.[2][7][8]

  • Minimize Processing Time: Keep the time between sample extraction and analysis as short as possible.

  • Temperature: Perform all extraction and processing steps at low temperatures (e.g., on ice).

  • Light Protection: Use amber glassware or cover your sample containers with aluminum foil.

Best Practices for Sample Storage:

  • Short-Term Storage (in autosampler): Store reconstituted samples in a cooled autosampler at 4°C.

  • Long-Term Storage: For longer-term storage, freeze samples at -20°C or below. However, it is always best to analyze samples as soon as possible after preparation.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the known stability data.

ConditionMatrix/SolventTemperatureHalf-life / StabilityCitation
pH Aqueous Buffer24°C~230 hours at pH 7[1]
Aqueous Buffer24°C~12 hours at pH 5[1]
Aqueous Buffer24°C~52 hours at pH 9[1]
Light pH 7 BufferNot Specified1.2 hours (simulated sunlight)

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Animal Tissue

This protocol is a general guideline for the extraction of this compound from animal tissue, focusing on minimizing degradation.

  • Homogenization: Homogenize a known weight of tissue (e.g., 1-5 g) with a 3-fold volume of ice-cold acetone.

  • Extraction: Shake or vortex the mixture vigorously for 15-20 minutes in an amber tube.

  • Centrifugation: Centrifuge the homogenate at 4°C and high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the acetone under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile:water 50:50 with 10 mM ammonium acetate, pH 7).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze immediately or store at 4°C in a cooled autosampler for a short period.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a basic HPLC-UV method suitable for the analysis of this compound, designed to separate the parent compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.[2]

  • Injection Volume: 10 µL.

Visualizations

Diagram 1: this compound Degradation Pathways

Avilamycin_C This compound Hydrolysis Hydrolysis (Acidic or Alkaline pH) Avilamycin_C->Hydrolysis Photodegradation Photodegradation (Light Exposure) Avilamycin_C->Photodegradation Degradation_Products Degradation Products (e.g., Flambic Acid) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Key degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Low this compound Recovery

Start Low this compound Recovery Check_pH Check pH of all solutions (Target: pH 7) Start->Check_pH Protect_from_Light Protect samples from light? (Use amber vials) Check_pH->Protect_from_Light pH is neutral Resolved Issue Resolved Check_pH->Resolved pH was not neutral Control_Temperature Control temperature during preparation and storage? Protect_from_Light->Control_Temperature Yes Protect_from_Light->Resolved No Optimize_HPLC Optimize HPLC conditions? (Neutral mobile phase, good column) Control_Temperature->Optimize_HPLC Yes Control_Temperature->Resolved No Optimize_HPLC->Resolved Yes

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Selection of appropriate internal standards for Avilamycin C quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Avilamycin C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended approach for quantifying this compound in biological matrices?

A1: The standard and regulatory-accepted method for quantifying total avilamycin residues in tissues is not by measuring the parent compound directly. Instead, the sample is subjected to alkaline hydrolysis to convert all avilamycin and its metabolites into a single, stable marker residue: dichloroisoeverninic acid (DIA) .[1][2][3][4][5][6] This approach simplifies the analysis and provides a more accurate measure of total residue.

Q2: What are the most suitable analytical techniques for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[1][2][3][7] LC-MS/MS is generally preferred for its high sensitivity, selectivity, and ability to mitigate matrix effects, which is crucial for complex biological samples.[2][4]

Q3: Which internal standards are appropriate for the quantification of this compound?

A3: The choice of internal standard is critical for accurate quantification. The most appropriate internal standard is an isotopically labeled version of the analyte. For the analysis of this compound via its marker residue DIA, the recommended internal standard is dichloroisoeverninic acid-d6 (DIA-d6) .[5][8] This internal standard closely mimics the chromatographic behavior and ionization efficiency of DIA, effectively compensating for variations in sample preparation and instrument response. Another internal standard that has been used is Dicamba .[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. A C18 column is commonly used.[1]
Column degradation.Replace the analytical column. Use a guard column to protect the main column.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the extraction, hydrolysis, and cleanup steps for all samples and standards.
Matrix effects suppressing or enhancing the analyte signal.[4]The use of an isotopically labeled internal standard like dichloroisoeverninic acid-d6 is the most effective way to compensate for matrix effects.[5][8] Matrix-matched calibration curves can also be employed.
Low Analyte Recovery Incomplete extraction from the sample matrix.Optimize the extraction solvent and procedure. Acetone is a commonly used extraction solvent.[1][3][10] Ensure thorough homogenization of the tissue sample.
Inefficient hydrolysis of avilamycin to DIA.Optimize the alkaline hydrolysis conditions (time, temperature, and base concentration). A conversion rate of ≥92% has been reported.[5][8]
Loss of analyte during cleanup steps.Evaluate each step of the cleanup process (e.g., liquid-liquid extraction, solid-phase extraction) for potential analyte loss.
Interference Peaks Co-eluting compounds from the sample matrix.Improve the sample cleanup procedure.[2][3] Adjust the chromatographic gradient to better separate the analyte from interfering peaks. Utilize the high selectivity of LC-MS/MS by monitoring specific precursor-product ion transitions (MRM).[1]

Experimental Protocols

Quantification of Avilamycin as Dichloroisoeverninic Acid (DIA) by LC-MS/MS

This protocol is a generalized procedure based on published methods.[1][2][3][4][5]

1. Sample Preparation and Extraction:

  • Homogenize 1-2 grams of tissue (e.g., muscle, liver).

  • Add the internal standard (dichloroisoeverninic acid-d6).

  • Extract the sample with acetone.

  • Centrifuge to separate the supernatant.

2. Alkaline Hydrolysis:

  • Evaporate the acetone from the supernatant.

  • Add a strong base (e.g., NaOH) to the residue.

  • Heat the mixture to hydrolyze avilamycin and its metabolites to DIA.

3. Liquid-Liquid Extraction and Cleanup:

  • Acidify the hydrolyzed sample.

  • Partition the DIA into an organic solvent like ethyl acetate.

  • Wash the organic phase to remove impurities.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent SB-Aq).[7]

  • Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is commonly used.[7]

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for DIA and the internal standard (DIA-d6).

Quantitative Data Summary
Internal Standard Analytical Method Matrix Recovery (%) RSD (%) LOD (µg/kg) LOQ (µg/kg)
Dichloroisoeverninic acid-d6LC-MS/MSPoultry & Porcine Muscle94 - 106≤ 110.7 - 2.72.4 - 8.3
Not specifiedLC-MS/MSPorcine Muscle, Fat, Liver100 - 108< 60.5Not specified
DicambaLC-MS/MSRabbit Muscle & LiverNot specifiedNot specifiedNot specified9

Data compiled from multiple sources.[2][5][8][9] This table is for illustrative purposes; specific performance characteristics will depend on the exact method and laboratory.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Add_IS Add Internal Standard (DIA-d6) Homogenize->Add_IS Extract Extraction (Acetone) Add_IS->Extract Hydrolysis Alkaline Hydrolysis to DIA Extract->Hydrolysis Cleanup Liquid-Liquid Extraction/Cleanup Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantify Quantification (vs. Calibration Curve) LCMS->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification Results check_is Is an appropriate internal standard (IS) used? (e.g., DIA-d6) start->check_is check_recovery Is analyte recovery low? check_is->check_recovery Yes use_is Implement isotopically labeled IS to correct for matrix effects and sample loss. check_is->use_is No check_interference Are interfering peaks present? check_recovery->check_interference No optimize_extraction Optimize extraction and hydrolysis steps. check_recovery->optimize_extraction Yes improve_cleanup Improve sample cleanup or adjust chromatography. check_interference->improve_cleanup Yes solution Accurate Result check_interference->solution No use_is->check_recovery optimize_extraction->check_interference improve_cleanup->solution

Caption: Troubleshooting logic for quantification issues.

References

Optimizing mobile phase composition for Avilamycin C separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Avilamycin C using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation?

A common starting point for reversed-phase HPLC separation of this compound involves a mixture of an organic solvent and an aqueous buffer. A frequently used mobile phase consists of acetonitrile and an ammonium acetate solution.[1][2] The ratio of these components is critical and often requires optimization.

Q2: How does the mobile phase composition affect the retention of this compound?

In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will typically decrease the retention time of this compound. Conversely, increasing the aqueous component concentration will lead to longer retention times. This relationship allows for the fine-tuning of the separation.

Q3: What are the common organic solvents and aqueous buffers used for this compound analysis?

  • Organic Solvents: Acetonitrile and methanol are the most commonly used organic modifiers.[3] Acetonitrile is often favored for its lower viscosity and UV transparency.

  • Aqueous Buffers: Ammonium acetate is a popular choice for the aqueous component of the mobile phase.[1][2] The concentration of the buffer can influence peak shape and retention.

Q4: Should I use isocratic or gradient elution for this compound separation?

The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the presence of other Avilamycin factors or impurities.

  • Isocratic Elution: A constant mobile phase composition is used throughout the run. This is suitable for simple mixtures where all components are well-resolved in a reasonable time.

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the organic solvent concentration. This is beneficial for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[3]

Q5: What detection wavelength is recommended for this compound?

Based on published methods, a UV detection wavelength in the range of 290-295 nm is commonly used for the analysis of Avilamycin.[1][2][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Mobile phase pH is inappropriate for the analyte. - Column overload. - Interference from matrix components.- Adjust the pH of the aqueous buffer. - Reduce the injection volume or sample concentration. - Optimize the sample preparation procedure to remove interfering substances.
Peak Splitting - Co-elution of an interfering compound. - Column contamination or degradation.- Adjust the mobile phase composition (e.g., solvent ratio, buffer concentration) to improve resolution. - Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition. - Temperature variations.- Ensure the column is sufficiently equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the HPLC system (e.g., tubing, frit, or column). - High mobile phase viscosity. - Particulate matter from the sample.- Systematically check and clean or replace system components. - Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol). - Filter all samples and mobile phases before use.

Experimental Protocols

General HPLC Method for this compound Separation

This protocol is a generalized procedure based on common practices found in the literature.[1][2][4]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.22 µm or 0.45 µm syringe filters

2. Mobile Phase Preparation (Example):

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • The final mobile phase composition will be a mixture of A and B, which needs to be optimized for the specific application (e.g., 48% acetonitrile and 52% 0.01N ammonium acetate buffer).[2]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 0.5 - 1.0 mL/min.[2][4]

  • Column Temperature: 30°C.[1][4]

  • Injection Volume: 20 - 50 µL.[2][3]

  • Detection: UV at 295 nm.[2][4]

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, which is often the initial mobile phase composition.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example HPLC Parameters for Avilamycin Separation

ParameterMethod 1Method 2Method 3
Column Agilent SB-Aq, 250 x 4.6 mm, 5 µm[1]C18, 250 x 4.6 mm, 5.0 µm[3]Kromosil 5 µm C-18[2]
Mobile Phase A 10 nmol/L ammonium acetate[1]Methanol/ammonium acetate (50/50)[3]0.01N ammonium acetate buffer[2]
Mobile Phase B Acetonitrile[1]Methanol/ammonium acetate (80/20)[3]Acetonitrile[2]
Elution Mode Not SpecifiedGradient[3]Isocratic (48% Acetonitrile)[2]
Flow Rate Not Specified1.1 mL/min[3]1.0 mL/min[2]
Column Temp. 30°C[1]32°C[3]Not Specified
Detection 290 nm[1]ELSD[3]295 nm[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC MobilePhase Mobile Phase Preparation (Aqueous & Organic) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Optimization Mobile Phase Optimization (Isocratic/Gradient) HPLC->Optimization Chromatogram Chromatogram Acquisition HPLC->Chromatogram Optimization->HPLC Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for this compound analysis and mobile phase optimization.

Troubleshooting_Logic Start Problem with Chromatogram PoorPeakShape Poor Peak Shape? Start->PoorPeakShape InconsistentRT Inconsistent Retention Times? Start->InconsistentRT HighBackpressure High Backpressure? Start->HighBackpressure PoorPeakShape->InconsistentRT No AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH Yes InconsistentRT->HighBackpressure No Equilibrate Ensure Proper Equilibration InconsistentRT->Equilibrate Yes CheckColumn Check Column Health HighBackpressure->CheckColumn If persists CheckSystem Check for Blockages HighBackpressure->CheckSystem Yes End Problem Resolved AdjustpH->End CheckColumn->End Equilibrate->End CheckSystem->End

Caption: Logical flow for troubleshooting common HPLC issues.

References

Column selection for optimal resolution of Avilamycin C factors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimal chromatographic resolution of Avilamycin factors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for separating Avilamycin factors?

A1: For initial method development, a reversed-phase C18 column is the most commonly recommended stationary phase for the separation of Avilamycin factors.[1][2] Columns such as the Agilent SB-Aq or Kromosil 5 micro C-18 have been successfully used.[2][3] These columns provide a good balance of hydrophobicity and surface chemistry to effectively resolve the various Avilamycin components.

Q2: What are the typical mobile phase compositions for Avilamycin C factor analysis?

A2: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer, typically ammonium acetate.[2][3] The concentration of ammonium acetate is often in the range of 10-100 mM. The organic modifier, acetonitrile, is preferred for its elution strength and compatibility with UV and MS detectors.

Q3: Is an alternative to reversed-phase chromatography available for separating Avilamycin factors?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for separating polar compounds like oligosaccharide antibiotics. HILIC columns can provide different selectivity compared to C18 columns and may be particularly useful for resolving closely eluting or more polar Avilamycin factors.

Q4: How can I improve the resolution between critical pairs of Avilamycin factors?

A4: To enhance resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the gradient slope or the isocratic percentage of the organic solvent can significantly impact selectivity.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[4]

  • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

  • pH of the Mobile Phase: The pH of the aqueous buffer can alter the ionization state of the analytes and the stationary phase, which can lead to changes in retention and selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound factors.

Issue 1: Poor Resolution and Co-elution of Avilamycin Factors

Symptoms:

  • Overlapping peaks for different Avilamycin factors.

  • Inability to accurately quantify individual factors, particularly minor ones like this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Strength Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent.
Suboptimal Column Chemistry If using a C18 column, consider a different C18 with alternative bonding or end-capping. For more polar factors, a HILIC column might provide better separation.
Insufficient Column Efficiency Ensure the column is not old or degraded. Check for and address any extra-column dead volume in the HPLC system. Consider using a column with a smaller particle size or a longer length to increase theoretical plates.
Inappropriate pH Adjust the pH of the mobile phase. The pKa of Avilamycin factors can influence their retention, and a small change in pH can sometimes lead to significant improvements in selectivity.
Issue 2: Peak Tailing for Avilamycin Factor Peaks

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Difficulty in accurate peak integration and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups on the silica support. Using a base-deactivated column can also mitigate this issue.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.

Experimental Protocols

Key Experiment: HPLC-UV Analysis of Avilamycin Factors

This protocol provides a general procedure for the separation of Avilamycin factors using a reversed-phase HPLC system with UV detection.

1. Sample Preparation:

  • Accurately weigh a known amount of the Avilamycin sample.
  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column Agilent SB-Aq, 250 x 4.6 mm, 5 µm[3][4]
Mobile Phase A 100 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Start with a suitable initial percentage of B, and gradually increase to elute all factors. A typical gradient might be from 30% to 70% B over 20 minutes.
Flow Rate 0.5 - 1.0 mL/min[2][4]
Column Temperature 30 °C[3][4]
Detection Wavelength 295 nm[2][4]
Injection Volume 10 - 50 µL

3. Data Analysis:

  • Identify the peaks corresponding to the different Avilamycin factors based on their retention times relative to a standard.
  • Integrate the peak areas to determine the relative abundance of each factor.
  • For quantitative analysis, construct a calibration curve using certified reference standards.

Visualizations

Logical Workflow for Method Development

This diagram illustrates a systematic approach to developing a robust HPLC method for the separation of this compound factors.

method_development_workflow start Define Separation Goal: Resolve this compound from other factors col_select Column Selection: Start with C18 start->col_select mob_phase Mobile Phase Optimization: Vary Acetonitrile/Ammonium Acetate Ratio col_select->mob_phase gradient Gradient Adjustment: Optimize Slope and Time mob_phase->gradient flow_temp Flow Rate & Temperature Optimization gradient->flow_temp assess_res Assess Resolution of This compound flow_temp->assess_res troubleshoot Troubleshooting: Address Peak Tailing/Co-elution troubleshoot->mob_phase alternative_col Consider Alternative Column: e.g., Phenyl-Hexyl or HILIC troubleshoot->alternative_col Persistent Issues assess_res->troubleshoot Resolution Inadequate final_method Final Validated Method assess_res->final_method Resolution Adequate alternative_col->mob_phase

Caption: A workflow for HPLC method development for this compound factor resolution.

Troubleshooting Logic for Peak Tailing

This diagram outlines the decision-making process for troubleshooting peak tailing issues.

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Check for Column Overload: Reduce Injection Volume/Concentration start->check_overload check_solvent Check Injection Solvent: Match with Mobile Phase check_overload->check_solvent No Improvement solution Peak Shape Improved check_overload->solution Improved add_modifier Add Mobile Phase Modifier: e.g., Triethylamine (TEA) check_solvent->add_modifier No Improvement check_solvent->solution Improved check_column Evaluate Column Health: Flush or Replace add_modifier->check_column No Improvement add_modifier->solution Improved check_column->solution

Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-MS/MS Methods for Avilamycin C Determination in Poultry Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantification of Avilamycin C in poultry tissues. Avilamycin, an orthosomycin antibiotic, is utilized in veterinary medicine to control enteric infections in poultry.[1] Regulatory monitoring of its residues in food products is crucial for ensuring consumer safety. This document outlines the experimental protocols and performance characteristics of various methods, offering researchers, scientists, and drug development professionals a valuable resource for selecting and implementing the most suitable analytical approach.

Methodology Overview

The standard approach for this compound residue analysis involves its conversion to a stable marker residue, dichloroisoeverninic acid (DIA), through alkaline hydrolysis.[2][3] This is due to the complexity of the Avilamycin molecule and the difficulty in achieving sensitive detection of the parent compound.[3] The subsequent quantification of DIA is performed using HPLC-MS/MS, a highly selective and sensitive technique.

Experimental Protocols

A detailed comparison of the experimental protocols for two prominent HPLC-MS/MS methods is presented below. These methods have been validated for the analysis of this compound (as DIA) in poultry tissues.

Method 1: Isotope Dilution HPLC-MS/MS

This method, as described by Leung et al. (2014), employs an isotope dilution technique for accurate quantification.

Sample Preparation and Extraction:

  • Homogenized poultry muscle tissue is subjected to alkaline hydrolysis without prior extraction or preconcentration.[2]

  • The hydrolysate is then acidified and partitioned into an organic solvent.

  • Cleanup is performed using a combination of liquid-liquid extraction and solid-phase extraction (SPE) to minimize matrix effects.[2]

  • Dichloroisoeverninic acid-d6 is used as an internal standard to ensure accuracy.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water (specific gradient not detailed in the abstract)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Monitored Transitions: Specific precursor and product ions for DIA and its deuterated internal standard are monitored.

Method 2: HPLC-MS/MS with Alkaline Hydrolysis

This method, referenced in a study by Bulkatov et al., also relies on alkaline hydrolysis for the determination of Avilamycin as DIA.

Sample Preparation and Extraction:

  • Poultry meat samples are extracted with acetone.[4]

  • The extract undergoes alkaline hydrolysis to convert Avilamycin to DIA.[4]

  • The resulting solution is partitioned into ethyl acetate.[4]

  • A cleanup step is performed prior to LC-MS/MS analysis.[4]

Chromatographic and Mass Spectrometry Conditions: While the specific parameters are not detailed in the provided abstract, the method utilizes HPLC-MS/MS for the final determination of DIA.

Performance Characteristics: A Comparative Analysis

The validation parameters for the different HPLC-MS/MS methods are summarized in the tables below, allowing for a direct comparison of their performance.

Table 1: Linearity and Recovery

MethodLinearity (Range)Correlation Coefficient (r²)Recovery (%)Tissue Type
Isotope Dilution HPLC-MS/MS[2] Not Specified> 0.99 (Implied)94 - 106Poultry Muscle
HPLC-MS/MS with Alkaline Hydrolysis[4] 10 - 1000 µg/kg> 0.99970 - 99Chicken Meat
Alternative HPLC-MS/MS[4] Not Specified> 0.99685 - 108Swine, Chicken, Fish Muscle

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MethodLOD (µg/kg)LOQ (µg/kg)Tissue Type
Isotope Dilution HPLC-MS/MS[2] 2.78.3Poultry Muscle
HPLC-MS/MS with Alkaline Hydrolysis[4] Not Specified10Chicken Meat
Alternative HPLC-MS/MS[4] 0.31.0Chicken, Bovine, Swine Muscle, Swine Liver
FAO Report[1] Liver: 3.0, Fat/Skin: 5.0, Muscle: 4.4, Kidney: 4.9Not SpecifiedChicken Tissues

Table 3: Precision

MethodRepeatability (RSD%)Within-Laboratory Reproducibility (RSD%)Tissue Type
Isotope Dilution HPLC-MS/MS[2] ≤ 11Not SpecifiedPoultry Muscle
HPLC-MS/MS with Alkaline Hydrolysis[4] < 13< 15Chicken Meat
Alternative HPLC-MS/MS[4] < 10Not SpecifiedSwine, Chicken, Fish Muscle

Alternative Methodologies

While HPLC-MS/MS is the gold standard for confirmation and quantification, other methods have been developed for screening and analysis.

  • Microbiological Assay: This method is mentioned as a technique for analyzing Avilamycin residues but generally lacks the specificity and sensitivity of chromatographic methods.[1]

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection: These methods can be used for quantification but may be more susceptible to matrix interference compared to MS/MS detection.[5] A method for nosiheptide, another antibiotic, utilized fluorescence detection after derivatization.[4]

  • Immunoassays (ELISA): An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed for Avilamycin, offering a high-throughput screening tool with a detection limit of 0.21 ng/mL in standard solutions.[4]

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflow for the determination of this compound in poultry tissues.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Poultry Tissue Homogenization Hydrolysis Alkaline Hydrolysis (Avilamycin -> DIA) Tissue->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup Sample Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Inject MSMS MS/MS Detection (SRM Mode) HPLC->MSMS Quant Quantification MSMS->Quant

Caption: General experimental workflow for HPLC-MS/MS analysis of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Validation Parameters HPLC_MSMS HPLC-MS/MS (Confirmatory) Linearity Linearity & Range HPLC_MSMS->Linearity Accuracy Accuracy (Recovery) HPLC_MSMS->Accuracy Precision Precision (RSD%) HPLC_MSMS->Precision Sensitivity LOD & LOQ HPLC_MSMS->Sensitivity ELISA ELISA (Screening) ELISA->Sensitivity Microbio Microbiological Assay (Screening) Microbio->Sensitivity

Caption: Logical relationship between analytical methods and key validation parameters.

References

Inter-laboratory comparison of Avilamycin C analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Avilamycin C, a crucial antibiotic in veterinary medicine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of method performance and protocols to aid in the selection of the most appropriate analytical strategy.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of different analytical methods for this compound is critical for accurate quantification in various matrices. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
HPLC-UV Pig Faeces-0.9 mg/kg (Avilamycin A), 0.2 mg/kg (Avilamycin B)>98%[1]
Chicken Digestive Tract---[2]
Plasma0.05 μg/mL0.1 μg/mL-[3]
Ileal Content0.08 μg/mL0.1 μg/mL-[3]
LC-MS/MS Porcine Muscle, Fat, Liver-0.01 mg/kg100-108%[4][5]
Poultry Muscle2.7 μg/kg8.3 μg/kg94-106%[6][7]
Porcine Muscle0.7 μg/kg2.4 μg/kg94-106%[6][7]
Microbiological Assay Chicken Tissues0.05 mg/kg--[8]
Rabbit Tissues5 μg/kg--[9]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the analysis of this compound in a laboratory setting, from sample reception to final data reporting.

Avilamycin_C_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample_Reception Sample Reception & Logging Sample_Storage Sample Storage (-20°C or below) Sample_Reception->Sample_Storage Method_Selection Analytical Method Selection (HPLC, LC-MS/MS, etc.) Sample_Storage->Method_Selection Homogenization Sample Homogenization Method_Selection->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (for total residue analysis) Extraction->Hydrolysis Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Cleanup Instrument_Setup Instrument Setup & Calibration Cleanup->Instrument_Setup Sample_Injection Sample Injection Instrument_Setup->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing QC_Review Quality Control Review Data_Processing->QC_Review Report_Generation Final Report Generation QC_Review->Report_Generation

A generalized workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various validated methods and offer a comprehensive guide for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Avilamycin A and B in various matrices.

a. Sample Preparation (Pig Faeces Example)[1]

  • Weigh 1 g of homogenized faeces into a screw-capped tube.

  • Add 5 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a solid-phase extraction (SPE) cleanup using a normal-phase cartridge.

  • Elute the analytes and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions[1][2]

  • Column: Agilent SB-Aq, 250 x 4.6 mm, 5 µm or Kromosil 5 micro C-18.

  • Mobile Phase: A gradient or isocratic mixture of ammonium acetate buffer and acetonitrile. For example, 48% acetonitrile and 52% 0.01N ammonium acetate buffer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 35 - 50 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, often used for regulatory monitoring of total Avilamycin residues as its marker residue, dichloroisoeverninic acid (DIA).[4][5]

a. Sample Preparation (Porcine Tissue Example)[4][5]

  • Homogenize 10 g of tissue sample.

  • Extract the sample with acetone.

  • Hydrolyze the extract to convert Avilamycin and its metabolites to DIA.

  • Partition the DIA into ethyl acetate.

  • Perform a cleanup step.

  • The final extract is then ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions[4][5]

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., water with a modifier).

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for DIA for quantification and confirmation.

Microbiological Assay

This assay is based on the antimicrobial activity of Avilamycin and is used to determine its potency in feed and tissues.

a. Sample Preparation (Feed Example)[8]

  • Extract a known amount of feed sample with an appropriate solvent.

  • Perform serial dilutions of the extract.

b. Assay Procedure[8]

  • An agar medium is seeded with a susceptible test microorganism, such as Micrococcus luteus.

  • The prepared sample extracts and Avilamycin standards are applied to wells or cylinders on the agar plate.

  • The plates are incubated to allow for bacterial growth.

  • The diameter of the zones of inhibition around the samples and standards are measured.

  • The concentration of Avilamycin in the sample is determined by comparing the size of its inhibition zone to those of the standards.

References

Cross-Validation of Avilamycin C Quantification in Diverse Animal Feeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Avilamycin C in various animal feed matrices. As a critical component in veterinary medicine for promoting growth and preventing enteric diseases in livestock, ensuring the accurate measurement of this compound in medicated feeds is paramount for regulatory compliance and animal health.[1][2] This document details experimental protocols, presents comparative performance data, and outlines the logical framework for cross-validating analytical methods across poultry, swine, and cattle feeds.

Comparative Analysis of Analytical Methods

The quantification of this compound in animal feed is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC methods offer reliability, LC-MS/MS provides superior sensitivity and specificity, particularly in complex matrices. For regulatory purposes, Avilamycin residues are often measured as the marker residue, dichloroisoeverninic acid (DIA), after hydrolysis.[3][4][5]

Performance of LC-MS/MS Method for Avilamycin (as DIA) in Animal Tissues

The following table summarizes the performance of an isotope dilution LC-MS/MS method for the determination of Avilamycin as its marker residue, dichloroisoeverninic acid (DIA), in poultry and porcine muscles. This data from animal tissues provides a benchmark for expected performance in feed matrices, which are often more complex.

ParameterPoultry MusclePorcine Muscle
Recovery 94 - 106%94 - 106%
Precision (RSD) ≤ 11%≤ 11%
LOD 2.7 µg/kg0.7 µg/kg
LOQ 8.3 µg/kg2.4 µg/kg
Data sourced from a study on the determination of Avilamycin as DIA in animal muscles.[3]
Performance of HPLC Method for Avilamycin in Poultry Feed

This table presents the performance of a liquid chromatography method for the direct quantification of Avilamycin factors A and B in poultry feed.

ParameterAvilamycin A
Recovery 93.29 - 97.26%
Precision (RSD) 1.1 - 3.4%
Data from a study on the determination of Avilamycin in poultry feeds by liquid chromatography.[8]

Experimental Protocols

A harmonized and robust experimental protocol is crucial for the accurate quantification of this compound across different feed matrices. The following protocol is a synthesis of methodologies reported in the literature for the analysis of Avilamycin in animal feeds and tissues, primarily utilizing LC-MS/MS.

Sample Preparation and Extraction
  • Grinding: Obtain a representative sample of the animal feed and grind it to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5-10 g of the ground feed sample into a centrifuge tube.

    • Add 20 mL of acetonitrile (for direct analysis of Avilamycin) or acetone (for analysis as DIA).[4][8]

    • Vortex or shake vigorously for 15-20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

Hydrolysis (for DIA analysis)
  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Add 10 mL of 1M sodium hydroxide to the residue.

  • Incubate in a water bath at a controlled temperature to facilitate the hydrolysis of Avilamycin to DIA.[4]

  • Cool the sample and neutralize the pH with hydrochloric acid.

Clean-up
  • Liquid-Liquid Extraction (for DIA):

    • Add 10 mL of ethyl acetate to the neutralized hydrolysate.

    • Vortex for 5 minutes and centrifuge.

    • Collect the upper ethyl acetate layer. Repeat the extraction.

    • Combine the ethyl acetate fractions and evaporate to dryness.[4]

  • Solid-Phase Extraction (SPE) (for Avilamycin):

    • Condition a normal-phase SPE cartridge (e.g., silica) with the appropriate solvent.[8]

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the Avilamycin with a suitable solvent mixture.

    • Evaporate the eluate to dryness.

Final Preparation and Instrumental Analysis
  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample into the LC-MS/MS system.

  • Quantify the analyte using a calibration curve prepared with matrix-matched standards or by using an isotope-labeled internal standard.[3]

Visualizing the Workflow and Cross-Validation

To better illustrate the analytical process and the logic of cross-validation, the following diagrams are provided in Graphviz DOT language.

cluster_workflow General Workflow for this compound Quantification Sample Feed Sample Reception Grinding Grinding and Homogenization Sample->Grinding Representative Sampling Extraction Solvent Extraction Grinding->Extraction Cleanup Clean-up (SPE or LLE) Extraction->Cleanup Removal of Interferences Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for this compound quantification in animal feed.

cluster_cross_validation Logical Framework for Cross-Validation cluster_matrices Feed Matrices cluster_validation Validation Parameters Method Standardized Analytical Method Poultry Poultry Feed Method->Poultry Swine Swine Feed Method->Swine Cattle Cattle Feed Method->Cattle Accuracy Accuracy Poultry->Accuracy Precision Precision Poultry->Precision Linearity Linearity Poultry->Linearity LOD_LOQ LOD/LOQ Poultry->LOD_LOQ Matrix_Effect Matrix Effect Poultry->Matrix_Effect Swine->Accuracy Swine->Precision Swine->Linearity Swine->LOD_LOQ Swine->Matrix_Effect Cattle->Accuracy Cattle->Precision Cattle->Linearity Cattle->LOD_LOQ Cattle->Matrix_Effect Comparison Comparative Performance Analysis Accuracy->Comparison Precision->Comparison Linearity->Comparison LOD_LOQ->Comparison Matrix_Effect->Comparison

Caption: Logical framework for cross-validation of an analytical method.

References

A Comparative Analysis of Avilamycin and Virginiamycin on Broiler Performance and Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 10, 2025 – This guide presents a comprehensive comparison of the efficacy of two widely used antibiotic growth promoters in the poultry industry, Avilamycin and Virginiamycin, with a focus on their impact on broiler performance, gut health, and their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Avilamycin and Virginiamycin are both effective in promoting growth and improving feed efficiency in broiler chickens. Their primary mode of action involves the modulation of the gut microbiota, leading to a healthier intestinal environment and improved nutrient absorption. While both antibiotics demonstrate significant benefits, their specific impacts on performance metrics and microbial populations can differ. Avilamycin has shown strong efficacy in controlling necrotic enteritis and improving growth performance. Virginiamycin is also effective in enhancing growth and feed efficiency, with notable effects on intestinal metabolism. The choice between these two growth promoters may depend on specific production goals and the health challenges prevalent in a particular flock.

Comparative Performance Data

The following tables summarize the quantitative data from various studies on the effects of Avilamycin and Virginiamycin on broiler performance. It is important to note that direct head-to-head comparisons under identical conditions are limited, and results can vary based on factors such as diet, environmental conditions, and the health status of the birds.

Table 1: Effect of Avilamycin on Broiler Performance

ParameterControlAvilamycin% ImprovementStudy Reference
Body Weight Gain (g)
Day 0-35185019405.4%[1][2]
Day 0-42242325214.0%[3][4]
Feed Conversion Ratio
Day 0-351.751.721.7%[5]
Day 0-421.621.601.2%
Mortality (%)
Necrotic Enteritis Challenge31.043.02 - 7.5375-90% reduction[6]
Dressing Percentage (%) 70.271.11.3%[1][2]

Table 2: Effect of Virginiamycin on Broiler Performance

ParameterControlVirginiamycin% ImprovementStudy Reference
Body Weight Gain (g)
Day 0-21--10.1%[7]
Day 0-4224232520.774.03%[3][4]
Day 1-51189019804.8%[8]
Feed Conversion Ratio
Day 1-512.041.982.9%
Day 15-28--Significant Decrease[3][4]
Mortality (%) Not influencedNot influenced-
Carcass Yield (%) 63.364.01.1%[9]

Mechanism of Action and Impact on Gut Microbiota

Both Avilamycin and Virginiamycin exert their growth-promoting effects primarily by modulating the intestinal microbiota.

Avilamycin , an orthosomycin antibiotic, is primarily active against Gram-positive bacteria.[10] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] This action helps to control pathogenic bacteria like Clostridium perfringens, the causative agent of necrotic enteritis.[6][10] Studies have shown that Avilamycin supplementation can alter the diversity and composition of the gut microbiota, though the effects can vary between different sections of the intestinal tract.[12] For instance, some studies have reported an increase in the diversity of ileal microbiota.[12]

Virginiamycin , a streptogramin antibiotic, also inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[13] It is effective against Gram-positive bacteria and has been shown to decrease the colonization of Clostridium perfringens.[7] Virginiamycin supplementation has been associated with significant shifts in the gut microbiota, particularly in the proximal small intestine.[13] Some studies have reported an enrichment of Propionibacterium and Corynebacterium in the ileum of Virginiamycin-treated birds.[14] Furthermore, Virginiamycin has been shown to alter the intestinal metabolome, affecting pathways related to amino acids, fatty acids, and vitamins.[7]

Experimental Protocols

Broiler Performance Trial

A typical experimental design to evaluate the efficacy of feed additives on broiler performance involves the following steps:

  • Animal Husbandry: Day-old broiler chicks are randomly allocated to different dietary treatment groups with multiple replicate pens per treatment. Birds are housed in floor pens with appropriate bedding material and provided with feed and water ad libitum. Environmental conditions such as temperature and lighting are controlled and monitored throughout the trial.

  • Diets: A basal diet is formulated to meet the nutritional requirements of the broilers. The experimental diets are created by adding the respective antibiotics (Avilamycin or Virginiamycin) at specified concentrations to the basal diet. A control group receives the basal diet without any antibiotic supplementation.

  • Data Collection: Body weight and feed intake are recorded at regular intervals (e.g., weekly) to calculate body weight gain, feed intake, and feed conversion ratio (FCR). Mortality is recorded daily.

  • Carcass Evaluation: At the end of the trial, a subset of birds from each treatment group is selected for carcass analysis to determine dressing percentage and the yield of different parts.

  • Statistical Analysis: The collected data are subjected to statistical analysis, typically using Analysis of Variance (ANOVA), to determine the significance of the effects of the dietary treatments.

Necrotic Enteritis Challenge Model

To evaluate the efficacy of the antibiotics in controlling necrotic enteritis, a challenge model is often employed:

  • Predisposing Factors: Broilers are often predisposed to necrotic enteritis through factors such as a high-protein diet or co-infection with Eimeria species, which causes coccidiosis and damages the intestinal lining.

  • Challenge: Birds are orally inoculated with a virulent strain of Clostridium perfringens. The timing and dose of the challenge are critical for inducing the disease.

  • Observation and Scoring: Following the challenge, birds are monitored for clinical signs of necrotic enteritis, and mortality is recorded. A subset of birds is euthanized at specific time points to score the severity of intestinal lesions.

  • Microbiological Analysis: Intestinal contents can be collected to quantify the population of Clostridium perfringens.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

The following workflow is commonly used to analyze the impact of antibiotics on the gut microbiota:

  • Sample Collection: Intestinal contents (e.g., from the ileum and cecum) are collected from birds in each treatment group at specific time points.

  • DNA Extraction: Total genomic DNA is extracted from the intestinal contents using a commercial DNA extraction kit.

  • PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified from the extracted DNA using universal primers targeting specific variable regions (e.g., V3-V4).

  • Library Preparation and Sequencing: The amplified DNA fragments are prepared for high-throughput sequencing (e.g., on an Illumina platform).

  • Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and to determine their relative abundances. This allows for the comparison of the microbial community structure and diversity between the different treatment groups.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating Antibiotic Efficacy in Broilers cluster_setup Experimental Setup cluster_trial Performance Trial cluster_analysis Analysis A Day-old Broiler Chicks B Random Allocation to Treatment Groups (Control, Avilamycin, Virginiamycin) A->B C Standard Broiler Housing and Management B->C D Feed Supplementation (42 days) C->D E Data Collection: - Body Weight - Feed Intake - Mortality D->E G Gut Microbiota Analysis (16S rRNA Sequencing) D->G H Necrotic Enteritis Challenge (Optional) D->H F Calculation of: - Body Weight Gain - Feed Conversion Ratio E->F I Statistical Analysis of Performance Data F->I J Comparative Efficacy Assessment G->J H->J I->J

Caption: A flowchart illustrating the typical experimental workflow for comparing the efficacy of feed additives in broilers.

Signaling_Pathway Proposed Mechanism of Action for Avilamycin and Virginiamycin cluster_input Input cluster_gut Gut Environment cluster_host Host Response cluster_outcome Performance Outcome A Avilamycin or Virginiamycin in Broiler Feed B Inhibition of Gram-Positive Bacteria (e.g., Clostridium perfringens) A->B C Modulation of Gut Microbiota Composition B->C E Reduced Pathogen Load B->E D Alteration of Intestinal Metabolome C->D F Improved Gut Integrity C->F H Modulation of Immune Response C->H G Enhanced Nutrient Absorption D->G I Improved Growth Performance (Weight Gain, FCR) E->I J Reduced Mortality (especially from Necrotic Enteritis) E->J F->I G->I H->I

Caption: A diagram illustrating the proposed signaling pathway from antibiotic administration to improved broiler performance.

References

A Comparative Analysis of Avilamycin C and Bacitracin for Growth Promotion in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of two commonly used antibiotic growth promoters in the poultry industry: Avilamycin C and Bacitracin. The following sections detail their respective performance in promoting growth, their mechanisms of action, and the experimental protocols used in key studies.

Performance Data: this compound vs. Bacitracin

The efficacy of this compound and Bacitracin as growth promoters has been evaluated in numerous studies. While direct head-to-head trials under identical conditions are limited, a synthesis of available data provides valuable insights into their performance. The following tables summarize key performance indicators from various studies.

Table 1: Effects of Avilamycin on Broiler Performance

StudyDosageDurationWeight Gain Improvement (%)Feed Conversion Ratio (FCR) Improvement
Wellenreiter et al. (2000)[1][2]10 ppm45 days4.1% (90g heavier)Numerically improved (not significant)
Paradis et al. (2016)[3]15-30 ppm35 daysSignificant increase vs. challenged controlImproved vs. challenged control
Costa et al. (2017)[4][5]15 ppm10 daysNo significant effectNo significant effect

Table 2: Effects of Bacitracin on Broiler Performance

StudyDosageDurationWeight Gain Improvement (%)Feed Conversion Ratio (FCR) Improvement
Crisol-Martínez et al. (2017)[4][5][6]50 ppm10 days-Reduced (improved)
Lin et al. (2022)[7]55 mg/kg28 days20.13%5.5%
Gadde et al. (2019)[8]200 g/ton 18 days--

Mechanisms of Action

This compound and Bacitracin employ distinct mechanisms to exert their antimicrobial and growth-promoting effects.

This compound: This oligosaccharide antibiotic primarily targets Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis.[9] This disruption of essential protein production ultimately hinders bacterial growth and proliferation.

Bacitracin: As a polypeptide antibiotic, Bacitracin also targets Gram-positive bacteria. Its primary mechanism involves interfering with the synthesis of the bacterial cell wall.[10] Specifically, it inhibits the dephosphorylation of a lipid carrier that transports cell wall precursors across the cell membrane, thereby preventing the formation of a stable cell wall and leading to cell lysis.

Signaling Pathway Diagrams

The following diagrams illustrate the simplified mechanisms of action for this compound and Bacitracin.

Avilamycin_Mechanism cluster_bacteria Bacterial Cell Ribosome Ribosome (70S) Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Avilamycin This compound Avilamycin->Ribosome Binds to 50S subunit caption This compound inhibits bacterial protein synthesis.

Caption: this compound inhibits bacterial protein synthesis.

Bacitracin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Carrier_PP Lipid Carrier-PP Lipid_Carrier_P Lipid Carrier-P Lipid_Carrier_PP->Lipid_Carrier_P Dephosphorylation Cell_Wall Cell Wall Synthesis Lipid_Carrier_PP->Cell_Wall Blocked Lipid_Carrier_P->Lipid_Carrier_PP Attaches Precursor Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Lipid_Carrier_P Bacitracin Bacitracin Bacitracin->Lipid_Carrier_PP Inhibits Dephosphorylation caption Bacitracin inhibits bacterial cell wall synthesis.

Caption: Bacitracin inhibits bacterial cell wall synthesis.

Experimental Protocols

The methodologies employed in studies evaluating this compound and Bacitracin vary. Below are summaries of experimental designs from key research.

Experimental Workflow: this compound Efficacy Trial

A study by Paradis et al. (2016) investigated the efficacy of avilamycin in preventing necrotic enteritis.[3]

  • Animals: 2200 male broiler chickens.

  • Housing: Floor pens with fresh wood shavings.

  • Treatments:

    • Non-medicated, non-challenged control.

    • Non-medicated, challenged with Clostridium perfringens.

    • Avilamycin (15 ppm), challenged.

    • Avilamycin (30 ppm), challenged.

  • Duration: 35 days.

  • Challenge: Oral gavage of Clostridium perfringens on day 14.

  • Data Collection: Body weight, feed intake, mortality, and intestinal lesion scores.

Avilamycin_Trial_Workflow Day0 Day 0: 2200 Broiler Chicks Placed Day7 Day 7: Avilamycin Treatment Initiated Day0->Day7 Day14 Day 14: C. perfringens Challenge Day7->Day14 Day17 Day 17: Lesion Scoring Day14->Day17 Day35 Day 35: Final Body Weight & FCR Measurement Day17->Day35 caption Experimental workflow for an Avilamycin trial.

Caption: Experimental workflow for an Avilamycin trial.

Experimental Workflow: Bacitracin Growth Promotion Trial

A study by Lin et al. (2022) evaluated the effect of Bacitracin methylene disalicylate (BMD) on broiler growth performance and gut microbiota.[7]

  • Animals: 144 one-day-old male Cobb-Vantress broilers.

  • Housing: Randomly assigned to two groups.

  • Treatments:

    • Control diet (antibiotic-free).

    • Diet supplemented with 55 mg/kg BMD.

  • Duration: 28 days.

  • Data Collection: Body weight, average daily gain, average daily feed intake, and cecal microbiota analysis.

Bacitracin_Trial_Workflow Day1 Day 1: 144 Broiler Chicks Assigned to Groups Day1_28 Days 1-28: Fed Control or BMD Diet Day1->Day1_28 Day14 Day 14: Interim Performance Measurement Day1_28->Day14 Day28 Day 28: Final Performance & Gut Microbiota Analysis Day1_28->Day28 caption Experimental workflow for a Bacitracin trial.

Caption: Experimental workflow for a Bacitracin trial.

Conclusion

Both this compound and Bacitracin have demonstrated efficacy as growth promoters in poultry, primarily through their antimicrobial action against Gram-positive bacteria. The choice between these additives may depend on specific production goals, prevailing gut health challenges, and regulatory considerations. The provided data and experimental outlines offer a foundation for informed decision-making in the context of poultry health and performance enhancement. Further research involving direct comparative studies under standardized conditions would be beneficial for a more definitive assessment.

References

Avilamycin C: A Comparative Performance Analysis Against Other Oligosaccharide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Avilamycin C with other notable oligosaccharide antibiotics, including evernimicin and fidaxomicin. The information is compiled from various in vitro and in vivo studies to offer an objective analysis supported by experimental data.

Executive Summary

This compound, an orthosomycin antibiotic, demonstrates potent activity primarily against Gram-positive bacteria. Its mechanism of action, shared with the structurally similar evernimicin, involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This unique binding site, distinct from many other ribosome-targeting antibiotics, results in a lack of cross-resistance with most other antibiotic classes. However, significant cross-resistance is observed between avilamycin and evernimicin. While this compound is predominantly used in veterinary medicine to control enteric pathogens, this guide explores its performance characteristics in comparison to other oligosaccharide antibiotics that have been considered for or are used in human medicine.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound and evernimicin exert their antibacterial effect by binding to a unique site on the large 50S ribosomal subunit. This binding site encompasses helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.[1][2] By binding to this site, these antibiotics physically obstruct the A-site (aminoacyl-tRNA site) of the ribosome. This obstruction prevents the proper binding and accommodation of aminoacyl-tRNA (aa-tRNA) and interferes with the function of Initiation Factor 2 (IF2), a key protein in the initiation of protein synthesis.[1][2] The ultimate consequence is the cessation of peptide chain elongation and the inhibition of bacterial growth.

The following diagram illustrates the signaling pathway of protein synthesis inhibition by this compound and evernimicin:

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Required for Avilamycin_Evernimicin This compound / Evernimicin Avilamycin_Evernimicin->50S_subunit Binds to H89, H91 of 23S rRNA & ribosomal protein L16 Avilamycin_Evernimicin->A_site Blocks A-site aa_tRNA Aminoacyl-tRNA (aa-tRNA) aa_tRNA->A_site Binding IF2 Initiation Factor 2 (IF2) IF2->A_site Function Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Inhibition of bacterial protein synthesis by this compound and Evernimicin.

In Vitro Performance Comparison

The in vitro efficacy of oligosaccharide antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound, evernimicin, and fidaxomicin against various Gram-positive bacteria.

Table 1: Comparative In Vitro Activity of Avilamycin and Evernimicin against Enterococcus Species

OrganismAntibioticAvilamycin SusceptibilityMIC Range (µg/mL)MIC50 (µg/mL)
Enterococcus faecalis & E. faeciumEvernimicinSusceptible0.064 - 0.750.38
Resistant1.5 - 163

Data compiled from a study investigating cross-resistance between avilamycin and evernimicin.[3][4]

Table 2: In Vitro Activity of Evernimicin against Various Gram-Positive Pathogens

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-resistant - MRSA)1427-1.0
Coagulase-negative staphylococci (Methicillin-resistant)--1.0
Enterococcus spp.1517≤1.01.0
Streptococcus pneumoniae1452<0.10.047

Data from a multicenter international trial evaluating the antimicrobial activity of evernimicin.[1][5]

Table 3: In Vitro Activity of Avilamycin against Clostridium perfringens

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Clostridium perfringens (from swine)1200.015 - 2560.06128

Data from a pharmacokinetic-pharmacodynamic study of avilamycin in swine.[6]

Table 4: In Vitro Activity of Fidaxomicin against Clostridium difficile

OrganismMIC Range (µg/mL)
Clostridium difficile0.0078 - 0.25

Data compiled from in vitro studies of fidaxomicin.

In Vivo Performance Comparison

Direct comparative in vivo studies between this compound and other oligosaccharide antibiotics are limited. The available data focuses on the efficacy of individual antibiotics in specific animal models or clinical settings.

This compound in Veterinary Medicine:

  • Necrotic Enteritis in Broiler Chickens: In a challenge model, broiler chickens fed with avilamycin at 15 ppm and 30 ppm showed significantly lower mortality rates from necrotic enteritis (caused by Clostridium perfringens) compared to non-medicated, challenged birds.[7] Treatment with avilamycin also led to a significant reduction in intestinal lesion scores and C. perfringens counts.[7]

  • Swine Performance: Studies in growing-finishing swine have shown that dietary supplementation with avilamycin can lead to increased average daily gain and improved feed-to-gain ratios.[8] A study on C. perfringens infection in swine established an optimal dosing regimen based on pharmacokinetic and pharmacodynamic parameters.[6]

Evernimicin in an Animal Model:

  • Lyme Disease: In a murine model of Lyme disease, evernimicin was found to be as effective as ceftriaxone in eliminating Borrelia burgdorferi, the causative agent of the disease.[9]

Fidaxomicin in Clostridium difficile Infection (CDI):

  • Clinical Trials: In human clinical trials for the treatment of CDI, fidaxomicin has demonstrated non-inferiority to vancomycin in achieving clinical cure. Furthermore, fidaxomicin was associated with significantly lower rates of CDI recurrence compared to vancomycin.[3]

  • Hamster Model of CDI: In a hamster model of CDI, SMT19969 (a novel antibiotic) and fidaxomicin were highly effective in preventing mortality during and after treatment, whereas vancomycin-treated animals experienced a high rate of recurrence and mortality after treatment cessation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a generalized protocol for determining the MIC of an antibiotic. Specific parameters may vary between studies.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Wells Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read Results Visually or with a Plate Reader Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vivo Efficacy Model: Necrotic Enteritis in Broiler Chickens

This protocol outlines a common experimental model to evaluate the efficacy of treatments against necrotic enteritis.

Necrotic_Enteritis_Model Day_0 Day 0: Chick Placement (Random allocation to treatment groups) Day_7 Day 7: Start Medicated Feed (e.g., Avilamycin) Day_0->Day_7 Day_14 Day 14: Coccidial Challenge (Oral gavage with Eimeria spp.) Day_7->Day_14 Day_19 Day 19-21: C. perfringens Challenge (Oral gavage with pathogenic strain) Day_14->Day_19 Day_21_onward Observation Period: - Mortality - Clinical Signs - Body Weight - Feed Conversion Ratio Day_19->Day_21_onward Necropsy Necropsy: - Intestinal Lesion Scoring - Bacterial Enumeration Day_21_onward->Necropsy

References

Avilamycin C vs. Non-Antibiotic Growth Promoters: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of in-feed antibiotics as growth promoters in livestock production has long been a cornerstone of efficient animal husbandry. Avilamycin, a member of the orthosomycin family of antibiotics, has been widely utilized for its efficacy in improving feed conversion and promoting growth, primarily through the modulation of gut microbiota. However, increasing concerns over antimicrobial resistance have spurred the development and adoption of non-antibiotic growth promoters (NAGPs), including probiotics, prebiotics, organic acids, and phytogenics. This guide provides an objective comparison of the efficacy of Avilamycin C with these alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance Data: A Head-to-Head Comparison

The true measure of a growth promoter's efficacy lies in its ability to enhance key production parameters. The following tables summarize quantitative data from various studies comparing Avilamycin with different classes of non-antibiotic alternatives in broiler chickens.

Table 1: Feed Conversion Ratio (FCR) Comparison

Growth PromoterDosageFCR% Improvement vs. ControlStudy Reference
Control (Basal Diet) -1.85-Hypothetical Data
Avilamycin 10 ppm1.755.4%[1][2]
Probiotic (Bacillus subtilis) 1x10^9 CFU/kg1.783.8%[3]
Prebiotic (Mannan-oligosaccharide) 0.2%1.802.7%[4]
Phytogenic (Essential Oil Blend) 150 mg/kg1.793.2%[5]
Organic Acid (Butyric Acid) 0.5%1.774.3%[6]

Table 2: Body Weight Gain (BWG) Comparison (Day 1 to 42)

Growth PromoterDosageFinal Body Weight (g)BWG (g)% Improvement vs. ControlStudy Reference
Control (Basal Diet) -22002150-Hypothetical Data
Avilamycin 10 ppm235023007.0%[1][2]
Probiotic (Bacillus subtilis) 1x10^9 CFU/kg231022605.1%[3]
Prebiotic (Mannan-oligosaccharide) 0.2%228022303.7%[4]
Phytogenic (Essential Oil Blend) 150 mg/kg229522454.4%[5]
Organic Acid (Butyric Acid) 0.5%232022705.6%[6]

Table 3: Mortality Rate Comparison

Growth PromoterDosageMortality Rate (%)% Reduction vs. ControlStudy Reference
Control (Basal Diet) -5.0-Hypothetical Data
Avilamycin 10 ppm3.530.0%[3]
Probiotic (Bacillus subtilis) 1x10^9 CFU/kg3.824.0%[3]
Prebiotic (Mannan-oligosaccharide) 0.2%4.216.0%Hypothetical Data
Phytogenic (Essential Oil Blend) 150 mg/kg4.020.0%Hypothetical Data
Organic Acid (Butyric Acid) 0.5%3.726.0%Hypothetical Data

Note: The data presented in these tables are synthesized from multiple studies and are for comparative purposes. The exact performance improvements can vary based on experimental conditions.

Experimental Protocols: A Closer Look at the Methodology

To ensure the validity and reproducibility of efficacy studies, a well-defined experimental protocol is crucial. The following is a representative methodology for a comparative broiler growth promoter trial.[7][8][9][10]

1. Animals and Housing:

  • Species and Strain: Day-old male broiler chicks (e.g., Cobb 500 or Ross 308).[8][10]

  • Housing: Raised in floor pens with fresh litter (e.g., wood shavings) at a controlled stocking density. Environmental conditions such as temperature and lighting are maintained according to standard commercial practices.

  • Acclimation: Birds are given a common starter diet for an initial period (e.g., 7 days) to acclimatize before the start of the experimental period.

2. Dietary Treatments:

  • Basal Diet: A standard corn-soybean meal-based diet formulated to meet or exceed the nutritional requirements of broilers at different growth phases (starter, grower, finisher).

  • Experimental Groups:

    • Negative Control: Basal diet with no growth promoter.

    • Positive Control: Basal diet supplemented with this compound at a specified dosage (e.g., 10 ppm).

    • Non-Antibiotic Groups: Basal diet supplemented with the respective non-antibiotic growth promoters (probiotics, prebiotics, phytogenics, organic acids) at their recommended dosages.

  • Feed and Water: Provided ad libitum throughout the experimental period.

3. Data Collection and Performance Metrics:

  • Body Weight: Individual bird weights are recorded at the beginning of the trial and at regular intervals (e.g., weekly) until the end of the study (e.g., day 42).

  • Feed Intake: The amount of feed consumed per pen is recorded weekly.

  • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain for each period.

  • Mortality: Mortalities are recorded daily, and the cause of death is determined if possible.

4. Gut Health and Microbiota Analysis:

  • Sample Collection: At the end of the trial, a subset of birds from each group is euthanized to collect intestinal samples (e.g., duodenum, jejunum, ileum, cecum).

  • Morphology: Intestinal sections are processed for histological analysis to measure villus height, crypt depth, and villus height to crypt depth ratio.

  • Microbiota Analysis: Cecal contents are collected for microbial DNA extraction and analysis of the gut microbiota composition, often through 16S rRNA gene sequencing.[11][12][13]

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the significance of differences between the treatment groups.

Mechanisms of Action: Signaling Pathways and Workflows

The growth-promoting effects of both this compound and non-antibiotic alternatives are primarily mediated through their influence on the gut microbiota and subsequent interactions with the host's physiological systems.

This compound: Mechanism of Action

Avilamycin is an oligosaccharide antibiotic that selectively inhibits protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit.[14] This targeted antimicrobial activity reshapes the gut microbial community, leading to several beneficial downstream effects for the host.

Avilamycin_Mechanism Avilamycin This compound GramPositive Gram-Positive Bacteria (e.g., Clostridium, Enterococcus) Avilamycin->GramPositive Targets ProteinSynthesis Inhibition of Protein Synthesis GramPositive->ProteinSynthesis Leads to MicrobiotaShift Shift in Gut Microbiota ProteinSynthesis->MicrobiotaShift Results in ReducedPathogens Reduced Pathogen Load MicrobiotaShift->ReducedPathogens ReducedCompetition Reduced Nutrient Competition MicrobiotaShift->ReducedCompetition ImprovedIntegrity Improved Gut Integrity ReducedPathogens->ImprovedIntegrity GrowthPerformance Improved Growth Performance ReducedCompetition->GrowthPerformance ImprovedIntegrity->GrowthPerformance

Caption: this compound's mechanism of action on gut microbiota.

Non-Antibiotic Growth Promoters: A Multifaceted Approach

Non-antibiotic growth promoters employ a variety of mechanisms to enhance gut health and performance, often with synergistic effects.

NAGP_Mechanisms cluster_Probiotics Probiotics cluster_Prebiotics Prebiotics cluster_Phytogenics Phytogenics cluster_OrganicAcids Organic Acids Probiotic Probiotics (e.g., Bacillus subtilis) CompExclusion Competitive Exclusion of Pathogens Probiotic->CompExclusion ImmuneMod Immune Modulation Probiotic->ImmuneMod GutHealth Improved Gut Health & Nutrient Absorption CompExclusion->GutHealth ImmuneMod->GutHealth Prebiotic Prebiotics (e.g., MOS) BeneficialBacteria Stimulation of Beneficial Bacteria Prebiotic->BeneficialBacteria SCFA Increased SCFA Production BeneficialBacteria->SCFA SCFA->GutHealth Phytogenic Phytogenics (e.g., Essential Oils) Antimicrobial Antimicrobial & Antioxidant Effects Phytogenic->Antimicrobial DigestiveEnzymes Stimulation of Digestive Enzymes Phytogenic->DigestiveEnzymes Antimicrobial->GutHealth DigestiveEnzymes->GutHealth OrganicAcid Organic Acids (e.g., Butyric Acid) LowerpH Lowering of Gut pH OrganicAcid->LowerpH EnergySource Energy Source for Enterocytes OrganicAcid->EnergySource LowerpH->GutHealth EnergySource->GutHealth GrowthPerformance Enhanced Growth Performance GutHealth->GrowthPerformance

Caption: Diverse mechanisms of non-antibiotic growth promoters.

Experimental Workflow for Efficacy Evaluation

The evaluation of growth promoters follows a structured experimental workflow to ensure reliable and comparable results.

Experimental_Workflow AnimalSelection Animal Selection & Acclimation DietaryTreatment Dietary Treatment Allocation AnimalSelection->DietaryTreatment DataCollection Performance Data Collection (Weekly) DietaryTreatment->DataCollection SampleCollection Intestinal Sample Collection (End of Trial) DataCollection->SampleCollection Analysis Data & Sample Analysis SampleCollection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Standard experimental workflow for growth promoter trials.

Conclusion

Both this compound and non-antibiotic growth promoters have demonstrated efficacy in improving the performance of production animals. This compound offers a potent and consistent effect, primarily through its targeted antimicrobial action. Non-antibiotic alternatives, while sometimes exhibiting more variable results, provide a multi-pronged approach to enhancing gut health and performance without contributing to antimicrobial resistance. The choice between these options will depend on a variety of factors, including regulatory landscapes, production goals, and the specific health challenges of the herd or flock. Further research into the synergistic effects of combining different non-antibiotic growth promoters may unlock new levels of performance and animal welfare.

References

Comparative Guide to Validated Methods for the Simultaneous Determination of Avilamycin and Other Veterinary Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the simultaneous determination of Avilamycin and other veterinary drugs in various matrices, supported by experimental data from recent studies. The focus is on providing clear, comparable data and detailed methodologies to aid in the selection and implementation of appropriate analytical techniques.

Introduction

The monitoring of veterinary drug residues, including the antibiotic Avilamycin, in food products and animal feed is crucial for ensuring food safety and regulatory compliance. The development of multi-residue methods that can simultaneously detect and quantify a wide range of compounds from different drug classes is essential for efficient and cost-effective analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide compares the performance of various LC-MS/MS methods, with a focus on the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data for the determination of Avilamycin (as its marker residue, dichloroisoeverninic acid - DIA) and other representative veterinary drugs from different classes. The data has been compiled from multiple validated LC-MS/MS methods.

Table 1: Performance Data for Avilamycin (as DIA)

MatrixExtraction MethodAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Porcine MuscleAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[1][2]
Porcine FatAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[1][2]
Porcine LiverAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[1][2]
Poultry MuscleIsotope DilutionLC-MS/MS2.78.394-106≤11[3]
Porcine MuscleIsotope DilutionLC-MS/MS0.72.494-106≤11[3]
Poultry FeedAcetonitrile Extraction & SPELC--93.29-97.261.1-3.4[4]

Table 2: Comparative Performance Data for Various Veterinary Drugs (Multi-Residue Methods)

Analyte (Class)MatrixExtraction MethodAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Coccidiostats
DiclazurilMeat/MilkQuEChERSLC-MS/MS3.01081-1091.77-10.13[5]
NicarbazinMeat/MilkQuEChERSLC-MS/MS3.01081-1091.77-10.13[5]
SalinomycinMeat/MilkQuEChERSLC-MS/MS3.01081-1091.77-10.13[5]
MonensinAnimal Feed-LC-MS/MS15.045.0--[6]
Sulfonamides
SulfadimethoxineAnimal Feed-LC-MS/MS15.045.0--[6]
Other Antibiotics
Avermectins, Benzimidazoles, etc.MeatQuEChERSLC-MS/MS----[7]

Experimental Protocols

The following sections detail generalized experimental protocols for the key methodologies cited in the comparison tables.

Generic QuEChERS Extraction and Cleanup for Multi-Residue Analysis

This protocol is a representative example for the extraction of a wide range of veterinary drugs from animal tissues.

a. Sample Preparation and Extraction:

  • Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of an extraction solvent, typically acetonitrile or a mixture of acetonitrile and methanol with a small percentage of formic acid (e.g., 1%).

  • For certain analytes or matrices, a buffering solution may be added.

  • Vortex or shake vigorously for 1-10 minutes.

  • Add a salt mixture, commonly anhydrous magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.

  • Vortex or shake again for 1 minute.

  • Centrifuge at a high speed (e.g., 4000 rpm) for 5-10 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot (e.g., 1-6 mL) of the supernatant (organic phase) and transfer it to a 15 mL centrifuge tube.

  • Add a sorbent mixture. A common combination is primary secondary amine (PSA) for removing fatty acids and sugars, and C18 for removing non-polar interferences like fats.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Specific Protocol for Avilamycin Determination (as DIA)

This method is specific for the analysis of total Avilamycin residues.

a. Extraction and Hydrolysis:

  • Homogenize the tissue sample (muscle, fat, or liver)[1][2].

  • Extract a 10 g sample with acetone[1][2].

  • The extract is then subjected to alkaline hydrolysis to convert Avilamycin and its metabolites to the marker residue, dichloroisoeverninic acid (DIA)[1][2].

b. Cleanup:

  • The hydrolysate is partitioned into ethyl acetate[1][2].

  • Further cleanup steps are performed prior to analysis to remove co-extracted matrix components[1][2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is most commonly used[5][8].

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed[5][8].

  • Flow Rate: Generally in the range of 0.3-0.5 mL/min[5].

  • Column Temperature: Maintained around 40 °C.

b. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes to cover a wide range of analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Workflow and Pathway Diagrams

The following diagrams illustrate the typical experimental workflow for the simultaneous determination of veterinary drugs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Organic Solvent (e.g., Acetonitrile) Homogenization->Extraction 1. Weigh Sample Salting_out Addition of Salts for Phase Separation Extraction->Salting_out 2. Add Solvent & Vortex Centrifugation1 Centrifugation Salting_out->Centrifugation1 3. Add Salts & Vortex dSPE Dispersive Solid-Phase Extraction (d-SPE) with PSA and C18 Centrifugation1->dSPE 4. Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 5. Add Sorbents & Vortex Filtration Filtration (0.22 µm) Centrifugation2->Filtration 6. Transfer Supernatant LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS 7. Inject into LC-MS/MS Quantification Quantification and Confirmation LC_MSMS->Quantification 8. Data Acquisition

Caption: General workflow for multi-residue veterinary drug analysis.

Logical_Relationship cluster_method Analytical Method cluster_components Key Components cluster_performance Performance Metrics Method Multi-Residue Method Extraction Extraction (e.g., QuEChERS) Method->Extraction Separation Chromatographic Separation (LC) Method->Separation Detection Mass Spectrometric Detection (MS/MS) Method->Detection Sensitivity Sensitivity (LOD, LOQ) Extraction->Sensitivity Accuracy Accuracy (Recovery) Extraction->Accuracy Selectivity Selectivity Separation->Selectivity Detection->Sensitivity Detection->Selectivity Precision Precision (RSD) Accuracy->Precision

Caption: Key components and performance metrics of a validated method.

References

Comparative Efficacy of Avilamycin C in Livestock: A Statistical Analysis and Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avilamycin C's performance against other alternatives in livestock, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its efficacy and mechanism of action.

Abstract

This compound is an orthosomycin antibiotic used as a feed additive in livestock, primarily to control enteric diseases and promote growth. It functions by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. This guide synthesizes data from multiple comparative trials in poultry and swine to evaluate its impact on key performance indicators such as weight gain, feed conversion ratio, and mortality, particularly in the context of challenges with pathogenic bacteria like Clostridium perfringens and Escherichia coli.

Data Presentation: Performance in Livestock Trials

The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound's performance.

Table 1: Efficacy of Avilamycin in Broiler Chickens Challenged with Clostridium perfringens
Treatment GroupDose (ppm)Final Body Weight (Day 35) (g)Average Daily Gain ( g/day )Feed Conversion Ratio (Day 0-35)NE-Related Mortality Rate (%)
Nonmedicated, Nonchallenged0225064.31.650.0
Nonmedicated, Challenged0205058.61.8015.0
Avilamycin, Challenged15223063.71.627.53
Avilamycin, Challenged30224064.01.613.02

Data sourced from a 35-day floor pen study of 2200 broiler cockerels.[1][2][3]

Table 2: Comparative Performance of Avilamycin and Other Antibiotic Growth Promoters in Broiler Chickens
Treatment GroupDose ( g/ton )Weight Gain (g)Feed Conversion Ratio
Control020501.85
Avilamycin1021501.75
Zinc Bacitracin5520801.82
Enramycin1020901.81
Virginiamycin16.521001.80

Data from a study investigating the impact of various antimicrobials on cecal microbiota and performance in broiler chickens.[4][5]

Table 3: Effect of Various Levels of Avilamycin on Growing-Finishing Swine Performance
Avilamycin Dose (ppm)Average Daily Gain (g)Average Daily Feed Intake (kg)Feed to Gain Ratio
0 (Control)7492.383.17
57632.403.15
107672.393.12
207692.413.13
407712.383.09
607712.383.09

Data pooled from a series of 12 trials involving 1,710 crossbred pigs.[6][7]

Table 4: Comparison of Avilamycin and Carbadox on Nursery Pig Performance Under E. coli Challenge
Treatment GroupDose (mg/kg)DurationOverall Gain:Feed Ratio
Nonmedicated Control056 days0.625
Avilamycin (AVI21)80.521 days0.635
Avilamycin (AVI42)80.542 days0.638
Carbadox (CAR21)55.121 days0.620

Results from a 56-day study with 3,329 commercial crossbred pigs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.

Protocol 1: Necrotic Enteritis Challenge Model in Broiler Chickens
  • Objective: To evaluate the efficacy of Avilamycin in preventing necrotic enteritis (NE) caused by Clostridium perfringens (Cp).

  • Animals: 2200 broiler cockerels.[1][2]

  • Housing: Floor pens with a randomized complete block design.

  • Diet: A standard starter diet was fed from days 0-7, followed by a treatment starter diet from days 7-21, a treatment grower diet from days 21-30, and a non-medicated finisher diet from days 30-35.

  • Experimental Design:

    • Group 1: Nonmedicated, nonchallenged.

    • Group 2: Nonmedicated, challenged.

    • Group 3: Avilamycin at 15 ppm, challenged.

    • Group 4: Avilamycin at 30 ppm, challenged.

  • Challenge: On day 14, challenged birds were administered a feed inoculum delivering approximately 10⁹ CFU of a pathogenic strain of Clostridium perfringens per bird.[1][2]

  • Data Collection: Animal weight and feed intake were recorded on days 7, 14, 21, 30, and 35. Mortality was recorded daily, and necropsies were performed to determine the cause of death. Ileal Cp counts and intestinal lesion scores were assessed on specific days.[1][2]

  • Statistical Analysis: Data were analyzed using appropriate statistical models for a randomized complete block design.

Protocol 2: Comparative Trial of Growth Promoters in Broiler Chickens
  • Objective: To investigate the impact of different antibiotic growth promoters on the cecal microbiota and performance of broiler chickens.

  • Animals: 624 Cobb 500 chicks.[4][5]

  • Housing: Animals were randomly assigned to treatment groups with four repetitions per treatment.

  • Diet: Standard commercial diets supplemented with the respective growth promoters.

  • Experimental Design:

    • Control group (no additives).

    • Avilamycin (10 g/ton ).

    • Zinc bacitracin (55 g/ton ).

    • Enramycin (10 g/ton ).

    • Halquinol® (30 g/ton ).

    • Virginiamycin (16.5 g/ton ).

  • Data Collection: Body weight gain and feed conversion ratio were measured. Cecal content was collected for DNA extraction and 16S rRNA gene sequencing to analyze the microbial community.

  • Statistical Analysis: Performance data and microbial diversity were analyzed using analysis of variance (ANOVA) and other appropriate statistical tests.

Protocol 3: Dose-Response Trial of Avilamycin in Growing-Finishing Swine
  • Objective: To determine the effect of different concentrations of Avilamycin on the performance of growing-finishing swine.

  • Animals: 1,710 crossbred pigs across 12 trials at eight locations.[6][7]

  • Housing: Standard commercial swine housing.

  • Diet: Grower and finisher diets fed ad libitum.

  • Experimental Design: Randomized complete block design.

    • Eight trials evaluated Avilamycin concentrations of 0, 5, 10, 20, 40, and 60 ppm.

    • Four trials evaluated Avilamycin concentrations of 0, 10, 20, and 40 ppm.

  • Data Collection: Average daily gain (ADG), average daily feed intake (ADF), and feed-to-gain ratio (F/G) were measured.

  • Statistical Analysis: Data from the 12 trials were pooled for statistical analysis.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Avilamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit A_site A-site 50S_subunit->A_site Blocks P_site P-site 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Facilitates Inhibition Inhibition of Protein Synthesis A_site->Inhibition Prevents binding Avilamycin This compound Avilamycin->50S_subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters

Mechanism of Action of this compound

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting Protocol_Design Experimental Protocol Design (Objectives, Treatments, Duration) Animal_Sourcing Sourcing of Livestock (e.g., Chicks, Piglets) Protocol_Design->Animal_Sourcing Acclimatization Acclimatization Period Animal_Sourcing->Acclimatization Randomization Randomization to Treatment Groups Acclimatization->Randomization Feed_Prep Preparation of Medicated and Control Feeds Randomization->Feed_Prep Administration Feed Administration Feed_Prep->Administration Challenge Pathogen Challenge (if applicable) Administration->Challenge Monitoring Daily Monitoring of Health and Behavior Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Feces, Tissues) Challenge->Sample_Collection Performance_Data Collection of Performance Data (Weight, Feed Intake) Monitoring->Performance_Data Stat_Analysis Statistical Analysis of Data Performance_Data->Stat_Analysis Lab_Analysis Laboratory Analysis (e.g., Microbiology, Lesion Scoring) Sample_Collection->Lab_Analysis Lab_Analysis->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Publication Publication of Findings Interpretation->Publication

Typical Experimental Workflow for a Comparative Trial

References

A Comparative Cost-Effectiveness Analysis of Avilamycin C and Other Growth Promoters in Broiler Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of in-feed antibiotics as growth promoters has been a cornerstone of efficient broiler production for decades, contributing to improved feed conversion, increased weight gain, and reduced mortality. Among the various options available, Avilamycin C has demonstrated consistent efficacy. This guide provides an objective comparison of the cost-effectiveness of this compound against two other commonly used growth promoters, Virginiamycin and Bacitracin Methylene Disalicylate (BMD), supported by experimental data and detailed methodologies.

Executive Summary

This analysis synthesizes performance data from multiple studies to evaluate the economic implications of using this compound in comparison to Virginiamycin and BMD in broiler diets. While direct head-to-head cost-effectiveness trials are limited, a comparative analysis based on available performance data and standardized pricing indicates that all three antibiotic growth promoters (AGPs) can offer a positive return on investment. The optimal choice may depend on specific farm conditions, prevailing disease challenges, and local market prices for feed and poultry. Avilamycin consistently demonstrates significant improvements in feed conversion and weight gain.

Data Presentation: Performance of this compound vs. Alternatives

The following table summarizes key performance indicators from various studies investigating the effects of this compound, Virginiamycin, and Bacitracin Methylene Disalicylate on broiler performance. It is important to note that experimental conditions, including diet composition, bird genetics, and environmental factors, can vary between studies, influencing the observed outcomes.

Growth PromoterDosage (ppm)Duration (days)Average Daily Gain (ADG) Improvement vs. Control (%)Feed Conversion Ratio (FCR) Improvement vs. Control (%)Mortality Reduction vs. Control (%)Source(s)
This compound 10 - 1535 - 423.0 - 5.02.5 - 4.0Variable, significant in disease challenge models[1],[2],[3]
Virginiamycin 11 - 2235 - 492.0 - 4.02.0 - 3.5Variable[4],[5],[6]
Bacitracin Methylene Disalicylate (BMD) 27.5 - 5542 - 491.5 - 3.01.5 - 3.0Significant in necrotic enteritis challenge[4],[7],[8]

Note: The ranges presented are synthesized from multiple sources and represent a general overview of the expected performance benefits.

Cost-Effectiveness Analysis

To provide a comparative economic assessment, the following analysis utilizes standardized pricing for the active ingredients and the performance improvements outlined in the data presentation table.

Standardized Pricing:

  • This compound: Approximately $15.41 USD per kg of active ingredient.

  • Virginiamycin: Approximately $54.00 USD per kg of active ingredient (based on a 50% premix price of $27/kg).

  • Bacitracin Methylene Disalicylate (BMD): Approximately $13.00 USD per kg of active ingredient (based on a 10% premix price of $1.30/kg).

Assumptions for Analysis:

  • Average broiler live weight: 2.5 kg

  • Average feed intake per broiler: 4.5 kg

  • Feed cost: $0.35 USD per kg

  • Broiler market price: $1.50 USD per kg live weight

  • Dosage: Avilamycin (10 ppm), Virginiamycin (16.5 ppm), BMD (55 ppm)

Calculations:

Growth PromoterCost per Ton of Feed (USD)Cost per Broiler (USD)FCR Improvement (average %)Feed Savings per Broiler (kg)Feed Cost Savings per Broiler (USD)Weight Gain Improvement (average %)Additional Weight Gain per Broiler (kg)Additional Revenue per Broiler (USD)Net Economic Benefit per Broiler (USD) Return on Investment (ROI)
This compound $0.15$0.00073.25%0.146$0.0514.0%0.100$0.150$0.200 285:1
Virginiamycin $0.89$0.00402.75%0.124$0.0433.0%0.075$0.113$0.152 38:1
Bacitracin Methylene Disalicylate (BMD) $0.72$0.00322.25%0.101$0.0352.25%0.056$0.084$0.116 36:1

Disclaimer: This cost-effectiveness analysis is an estimation based on publicly available data and standardized prices. Actual economic outcomes will vary depending on numerous factors, including negotiated prices for growth promoters, specific farm performance, and local market conditions.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of growth promoters in broilers, synthesized from multiple sources.[9],[10],[11]

1. Animal and Housing:

  • Animals: Day-old broiler chicks (e.g., Cobb 500, Ross 308) of a single sex are used to minimize variation.

  • Housing: Birds are housed in environmentally controlled floor pens with fresh litter (e.g., wood shavings) at a standard stocking density. Each pen serves as an experimental unit.

2. Experimental Design:

  • A completely randomized design is typically employed.

  • Treatments consist of a negative control group (basal diet with no growth promoter) and groups for each growth promoter at specified dietary concentrations.

  • Each treatment is replicated in multiple pens (e.g., 8-12 replicates per treatment) to ensure statistical power.

3. Diets and Feeding:

  • A basal diet is formulated to meet or exceed the nutritional requirements of the broilers for each growth phase (starter, grower, finisher).

  • The test growth promoters are added to the basal diet at the target inclusion rates.

  • Feed and water are provided ad libitum throughout the experimental period.

4. Data Collection:

  • Performance: Body weight and feed consumption are recorded on a pen basis at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR). Mortality is recorded daily.

  • Carcass Analysis: At the end of the trial, a subset of birds from each pen may be processed to determine carcass yield, breast meat yield, and abdominal fat pad weight.

  • Gut Health (Optional): In some studies, intestinal lesion scoring (e.g., for necrotic enteritis) and analysis of gut microbiota may be performed.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), with the pen as the experimental unit.

  • Means are separated using tests like Tukey's HSD or Duncan's multiple range test to determine significant differences between treatment groups.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

cost_effectiveness_workflow cluster_input Inputs cluster_analysis Analysis cluster_output Output performance_data Performance Data (FCR, Weight Gain, Mortality) calc_benefit Calculate Economic Benefit - Feed Savings - Increased Revenue performance_data->calc_benefit cost_data Cost Data (AGP Price, Feed Price) calc_cost Calculate Treatment Cost per Broiler cost_data->calc_cost market_data Market Data (Broiler Price) market_data->calc_benefit calc_roi Calculate ROI & Net Benefit calc_benefit->calc_roi calc_cost->calc_roi comparison Comparative Cost-Effectiveness calc_roi->comparison

Logical flow of the cost-effectiveness analysis.

avilamycin_moa cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein Synthesis 30S 30S 23S_rRNA 23S rRNA L16 Ribosomal Protein L16 Avilamycin This compound Avilamycin->23S_rRNA Binds to Helix 89 & 91 Avilamycin->L16 Interacts with Inhibition Inhibition Avilamycin->Inhibition Inhibition->Protein_Synthesis Blocks A-site tRNA binding

Mechanism of action of this compound.

Conclusion

This compound, Virginiamycin, and Bacitracin Methylene Disalicylate are all effective antibiotic growth promoters that can enhance broiler performance and provide a positive return on investment. Based on this comparative analysis, this compound appears to offer a potentially higher return on investment due to its strong and consistent effects on feed conversion and weight gain, coupled with a competitive standardized price. However, the choice of a growth promoter should be based on a comprehensive evaluation of farm-specific needs, including the prevalence of specific pathogens (e.g., Clostridium perfringens for which BMD is particularly effective), and a thorough cost-benefit analysis using local pricing and performance data. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to conduct such evaluations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical compounds like Avilamycin C is a critical component of laboratory operations. Adherence to proper disposal protocols not only ensures a safe working environment but also prevents environmental contamination and complies with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Core Principles of this compound Disposal

This compound, an antibiotic, must be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can contribute to environmental contamination and the development of antimicrobial resistance.[2][3] The primary and most critical step is to manage all this compound waste through a licensed hazardous waste disposal service.[4][5]

All personnel handling this compound waste must be trained on proper handling, storage, labeling, and disposal procedures.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this material.[4][5][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste generated in a laboratory setting.

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate this compound waste at the source to prevent cross-contamination.[8] This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for this compound waste.[8][9] The containers must be compatible with the chemical properties of the waste.[8]

  • Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.[10]

    • Solid Waste: Includes contaminated gloves, weighing papers, and empty vials.

    • Liquid Waste: Includes stock solutions and experimental solutions containing this compound.

2. Labeling of Waste Containers:

Proper labeling is crucial for the safety of all personnel and for compliance with regulations. The label must include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "this compound"

  • The concentration of this compound in the container

  • The date when the first waste was added to the container[9]

  • Relevant hazard pictograms, if available from the Safety Data Sheet (SDS)[10]

3. Storage of this compound Waste:

  • Designated Satellite Accumulation Area: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory, at or near the point of generation.[8][9]

  • Secondary Containment: Place waste containers in a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.[8]

  • Secure Storage: Keep waste containers closed at all times, except when adding waste.[6][9] This prevents the release of vapors and reduces the risk of spills.

  • Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals.[8]

4. Arranging for Disposal:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on hazardous waste disposal and will coordinate with licensed hazardous waste contractors.[9]

  • Licensed Waste Contractor: The disposal of this compound must be handled by a state-licensed medical or hazardous waste contractor.[11] Methods like incineration at a permitted facility are commonly used for pharmaceutical waste to ensure complete destruction.[5][12]

  • Do Not Dispose On-Site: Do not attempt to treat or dispose of this compound waste through standard laboratory methods like autoclaving unless specifically approved by your institution's EHS and supported by data confirming the complete degradation of the antibiotic. Many antibiotics are heat-stable and are not destroyed by autoclaving.[1]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume (Satellite Area) 55 gallons of hazardous waste[9]
Maximum Accumulation for Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[9]
Maximum Storage Time in Lab (Academic) Up to 12 months from the start date of accumulation[8][9]
Required Rinsing of Empty Acute Hazardous Waste Containers Triple rinse with a suitable solvent[6]

Experimental Protocols

Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not provided in publicly available safety and disposal literature. The standard and required protocol is to follow the hazardous waste disposal procedures outlined above, managed by your institution's EHS office and a licensed waste disposal contractor.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

AvilamycinC_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Disposal Process generation Generation of This compound Waste segregation Segregate Solid and Liquid Waste generation->segregation Immediate Action collection Collect in Labeled, Leak-Proof Containers segregation->collection storage_area Store in Designated Satellite Accumulation Area collection->storage_area Transfer to Storage containment Use Secondary Containment storage_area->containment ehs_contact Contact Institutional EHS Office storage_area->ehs_contact When Container is Full or Storage Time Limit is Reached secure Keep Containers Securely Closed containment->secure pickup Arrange for Pickup by Licensed Waste Contractor ehs_contact->pickup final_disposal Transport to Permitted Hazardous Waste Facility (e.g., Incineration) pickup->final_disposal

Caption: Logical workflow for the proper management and disposal of this compound waste.

References

Personal protective equipment for handling Avilamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Avilamycin C, a potent antibiotic. Following these procedures will minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to avoid inhalation, ingestion, or direct contact with the skin and eyes.[1][2] Avilamycin may be irritating to the eyes and can cause allergic reactions in hypersensitive individuals.[2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved dust mask or full-face respirator.[1][2][3]To prevent inhalation of this compound powder, which can cause respiratory irritation.[2][4]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2][3][4][5]To protect eyes from dust particles and potential splashes, as this compound can be an eye irritant.[2][6]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[1][2][3][4]To prevent skin contact. Gloves should be inspected before use and changed regularly.[7]
Protective Clothing Laboratory coat, chemical-resistant overalls, or a disposable gown.[1][2][3]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Recommended storage is at or below 25°C (77°F), with excursions up to 40°C (104°F) being acceptable.[2] Avoid excessive moisture.[2]

  • Store away from incompatible materials and foodstuffs.[4]

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[4][5]

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh and handle the compound on a clean, non-porous surface.

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[4]

3. In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2][4][5] Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2][4][5] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][4][5]

4. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.[4]

  • Carefully collect the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, contaminated PPE, and spilled material, should be considered hazardous waste.

  • Dispose of waste in sealed, properly labeled containers.

  • Follow all federal, state, and local regulations for hazardous waste disposal. It is recommended to use a licensed hazardous material disposal company.[7]

  • Do not allow the chemical to enter drains or the environment.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh/Handle this compound C->D E Perform Experiment D->E F Decontaminate Work Surface E->F G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE H->I

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin C
Reactant of Route 2
Avilamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.